Berberine chloride
Descripción
This compound is the orally bioavailable, hydrochloride salt form of berberine, a quaternary ammonium salt of an isoquinoline alkaloid and active component of various Chinese herbs, with potential antineoplastic, radiosensitizing, anti-inflammatory, anti-lipidemic and antidiabetic activities. Although the mechanisms of action through which berberine exerts its effects are not yet fully elucidated, upon administration this agent appears to suppress the activation of various proteins and/or modulate the expression of a variety of genes involved in tumorigenesis and inflammation, including, but not limited to transcription factor nuclear factor-kappa B (NF-kB), myeloid cell leukemia 1 (Mcl-1), B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xl), cyclooxygenase (COX)-2, tumor necrosis factor (TNF), interleukin (IL)-6, IL-12, inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), E-selectin, monocyte chemoattractant protein-1 (MCP-1), C-X-C motif chemokine 2 (CXCL2), cyclin D1, activator protein (AP-1), hypoxia-inducible factor 1 (HIF-1), signal transducer and activator of transcription 3 (STAT3), peroxisome proliferator-activated receptor (PPAR), arylamine N-acetyltransferase (NAT), and DNA topoisomerase I and II. The modulation of gene expression may induce cell cycle arrest and apoptosis, and inhibit cancer cell proliferation. In addition, berberine modulates lipid and glucose metabolism.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Propiedades
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJGBAJNNALVAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024602 | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-65-8 | |
| Record name | Berberine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine chloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOT4O1BYV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Characterization of Berberine Chloride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of berberine (B55584) chloride, an isoquinoline (B145761) alkaloid with significant therapeutic potential. A thorough understanding of these characteristics is fundamental for the development of stable, effective, and bioavailable pharmaceutical formulations. This document details its structural, solubility, spectroscopic, and crystallographic properties, supported by established experimental protocols.
Core Physicochemical Properties
Berberine chloride is a quaternary ammonium (B1175870) salt, which dictates many of its fundamental properties.[1] It is typically sourced as a yellow to orange crystalline powder.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈ClNO₄ | [3][4] |
| Molecular Weight | 371.82 g/mol | [4][5] |
| Appearance | Yellow to Orange Crystalline Powder | [2][3] |
| Melting Point | 200 - 206 °C (with decomposition) | [4][6][7] |
| pKa | No ionizable groups (permanently charged) | [8][9] |
| Log P (experimental) | -1.5 | [10] |
Solubility Profile
This compound is described as a hydrophilic compound.[8][10] Its solubility is temperature-dependent and significantly influenced by the solvent and buffer composition.[8][11] While it is soluble in boiling water, its solubility in cold water is slight.[4] The compound is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) but only slightly soluble in ethanol.[4][5][12]
A key finding is the dramatic effect of buffer salts on its aqueous solubility; for instance, its solubility is approximately 20-fold higher in a phosphate (B84403) buffer at pH 7.0 compared to other buffers like phthalate (B1215562) or borate.[8][10]
| Solvent / Medium | Solubility | Temperature | Reference |
| Water | 1.96 ± 0.11 mg/mL (5.27 ± 0.30 mM) | 25°C | [8][9] |
| Water | 8.50 ± 0.40 mM | 37°C | [9][10] |
| Methanol | >20 mg/mL | Room Temperature | [4] |
| Ethanol | >2 mg/mL | Room Temperature | [4] |
| DMSO | 74 mg/mL | 25°C | [3][4] |
| Dimethylformamide (DMF) | ~25 mg/mL | Room Temperature | [5] |
| Phosphate Buffer (pH 7.0) | 4.05 ± 0.09 mM | 25°C | [8][10][11] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The standard shake-flask method is employed to determine equilibrium solubility.[8]
-
Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 3 mL) of the desired solvent (e.g., water, buffer, or organic solvent).[8]
-
Equilibration : Tightly cap the vials and place them in a reciprocal shaking water bath. Agitate the samples continuously (e.g., at 75 rpm) at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8]
-
Sample Processing : After equilibration, centrifuge the samples (e.g., at 3,000 rpm for 10 minutes) to separate the undissolved solid.[8]
-
Analysis : Carefully collect the supernatant and filter it through a 0.45-μm membrane filter. Dilute the filtrate appropriately and analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[8]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and structure of this compound.
UV-Visible Spectroscopy
This compound exhibits multiple absorption maxima (λmax) in the UV-Visible spectrum, which can vary depending on the solvent used.[5][13][14]
| Solvent | λmax (nm) | Reference |
| General | 230, 266, 348, 431 | [5] |
| Methanol | 348, 422 | [13][15] |
| Phosphate Buffer (pH 6.8) | 266, 348 | [13][14] |
| Phosphate Buffer (pH 7.4) | 275 | [16] |
-
Solvent Selection : Choose a suitable solvent in which this compound is soluble and that does not absorb in the same region (e.g., methanol or a phosphate buffer).[14]
-
Stock Solution Preparation : Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a standard stock solution (e.g., 100 µg/mL).[13][14]
-
Calibration Curve : Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 10-50 µg/mL).[14]
-
Spectral Scan : Scan a working standard solution (e.g., 10 µg/mL) across the UV-Vis range (200-400 nm) against a solvent blank to determine the λmax.[14]
-
Quantification : Measure the absorbance of all standard solutions at the determined λmax. Plot absorbance versus concentration to generate a calibration curve. The concentration of unknown samples can be determined from this curve.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound reveals characteristic peaks corresponding to its key functional groups, confirming its molecular structure.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2844 | Methoxyl group (-OCH₃) | [8][9] |
| ~1635 | Iminium (C=N⁺) double bond | [8][9] |
| ~1569 | Aromatic C=C bending | [8][9] |
| ~1506 | Aromatic C=C vibrations / Furyl group | [8][9] |
-
Sample Preparation : Mix a small amount of this compound powder (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Grinding : Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet-forming die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are definitive methods for elucidating the detailed molecular structure of this compound. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or Methanol-d₄.[8][17]
-
Sample Preparation : Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]
-
Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8]
-
Data Processing : Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[8]
Visualized Workflows and Biological Interactions
General Workflow for Physicochemical Characterization
The logical flow for characterizing a pharmaceutical compound like this compound involves a series of integrated analytical techniques.
Simplified Signaling Pathway Inhibition
Berberine exhibits anti-inflammatory and chemopreventive properties, partly by inhibiting key enzymes and transcription factors such as Cyclooxygenase-2 (COX-2) and Activator Protein 1 (AP-1).[3]
References
- 1. A new pseudopolymorph of this compound: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound CAS#: 141433-60-5 [m.chemicalbook.com]
- 7. This compound technical, = 90 AT 141433-60-5 [sigmaaldrich.com]
- 8. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianjpr.com [asianjpr.com]
- 14. ijcrt.org [ijcrt.org]
- 15. ijper.org [ijper.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. bmse001193 this compound at BMRB [bmrb.io]
Berberine chloride synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Berberine (B55584) Chloride
Introduction
Berberine is a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, naturally found in the roots, rhizomes, and stem bark of various plants.[1][2] These include species such as Coptis chinensis (Goldthread), Berberis (Barberry), and Hydrastis canadensis (Goldenseal).[2][3][4] Renowned for its bright yellow color, berberine has a long history of use in traditional medicine and as a dye.[2] In modern pharmacology, it is investigated for a wide range of activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[1][5]
The increasing demand for high-purity berberine chloride for pharmaceutical applications necessitates robust and efficient methods for its synthesis, extraction, and purification. While extraction from botanical sources remains the primary production method, total chemical synthesis and microbial biosynthesis represent emerging alternatives.[4][5][6] Purification is critical to remove impurities and meet stringent pharmaceutical standards, with methods like adduct formation and chromatography capable of achieving purity levels exceeding 99.8%.[7][8]
This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies for this compound, aimed at researchers, scientists, and drug development professionals. It includes detailed experimental protocols, comparative data on process efficiencies, and visualizations of key chemical pathways and workflows.
Synthesis of Berberine
The generation of the berberine molecule can be achieved through natural biosynthetic pathways, total chemical synthesis, or engineered microbial systems.
Biosynthesis Pathway
In plants, berberine is synthesized from L-tyrosine via a multi-step enzymatic pathway. The core structure is formed from two L-tyrosine units. A key intermediate, (S)-reticuline, undergoes cyclization catalyzed by the berberine bridge enzyme (BBE) to form (S)-scoulerine, which establishes the characteristic tetracyclic skeleton.[5][9] Subsequent enzymatic modifications, including methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) and the formation of a methylenedioxy bridge by canadine (B1168894) synthase (a CYP719A enzyme), lead to (S)-canadine.[9][10] The final step is the oxidation of (S)-canadine to produce berberine.[10]
Total Chemical Synthesis
Total chemical synthesis provides an alternative to botanical extraction, avoiding reliance on plant resources. One documented method involves a six-step process starting from 2,3-dimethoxybenzyl alcohol and piperonyl ethylamine.[6] The synthesis proceeds through alkylation, chloromethylation, cyanation, alcoholysis, condensation, and a final cyclization reaction to form the berberine core.[6] The crude berberine is then treated with hydrochloric acid to yield berberine hydrochloride.[6] Another advanced approach utilizes a palladium-catalyzed enolate arylation to construct the isoquinoline (B145761) core, offering an improved overall yield of 50%.[11]
Microbial Biosynthesis
A modern and sustainable approach involves the de novo biosynthesis of berberine in engineered microorganisms. The entire 19-gene pathway has been successfully reconstructed in Saccharomyces cerevisiae (baker's yeast).[4] This method allows for the production of berberine and its derivatives through fermentation, offering a scalable and environmentally friendly alternative to chemical synthesis and botanical extraction.[4] Post-fermentation heating can further increase the final berberine titer by converting the precursor canadine.[4]
Extraction from Botanical Sources
The most common method for obtaining berberine is through solvent extraction from plant materials. Various techniques, from traditional methods to modern, efficiency-enhanced approaches, are employed.
Traditional Extraction Methods
-
Sulfuric Acid Extraction : This method uses a dilute solution of sulfuric acid (e.g., 0.5% H₂SO₄) to extract berberine from the raw plant material. The process typically involves boiling, filtration, and pH adjustment to precipitate the crude berberine, which is then purified.[3]
-
Lime Water Extraction : In this technique, the plant material is soaked in lime water. The berberine is subsequently precipitated from a saltwater solution and dried.[3]
-
Ethanol (B145695) Extraction : Ethanol is used as a solvent to extract berberine. Following extraction, acetic acid and hydrochloric acid are added to facilitate the crystallization of berberine hydrochloride.[3][12]
Modern Extraction Techniques
-
Ultrasonic-Assisted Extraction (UAE) : This method employs ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. This technique significantly improves extraction yield and reduces processing time.[3][13]
-
Deep Eutectic Solvents (DES) : DES are "green" solvents, often composed of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, phenol).[13][14] They have shown high extraction efficiency for alkaloids like berberine and are considered environmentally friendly alternatives to volatile organic solvents.[13][15]
-
Supercritical Fluid Extraction (SFE) : This technique uses supercritical carbon dioxide (CO₂), often with a modifier like methanol (B129727) or 1,2-propanediol, as the extraction solvent. SFE is valued for its ability to extract compounds at low temperatures, preventing thermal degradation.[16]
-
Liquid Membrane Method : This advanced technique utilizes a liquid membrane, typically an emulsion, to selectively extract berberine from the plant infusion, offering high selectivity and efficiency.[3]
Comparative Data on Extraction Methods
The choice of extraction method significantly impacts the final yield and purity of the berberine extract.
| Method | Key Reagents/Conditions | Typical Yield/Efficiency | Source(s) |
| Acid-Water/Ethanol | 0.5% H₂SO₄, Lime Slurry, Ethanol | 8-9% average yield from barberry root | [17] |
| Ultrasonic (DES) | 50% DES (Choline Chloride:Urea), 150 W, 60°C, 15 min | 75.87 µg/mL (berberine) | [13] |
| Ultrasonic (Organic Acid) | 88% Pyruvic Acid, 30 mL/g ratio, 75°C | 146.3 ± 0.4 mg/g (total alkaloids) | [15] |
| Supercritical Fluid (SFE) | Supercritical CO₂ with 1,2-propanediol modifier | 6.91% (w/w) at 200 bar to 7.53% (w/w) at 500 bar | [16] |
Purification of this compound
Crude berberine extracts or synthetic products contain various impurities that must be removed to meet pharmaceutical quality standards.
High-Purity Purification via Acetone (B3395972) Adduct Formation
A highly effective method for achieving exceptional purity involves the formation of a berberine-acetone adduct.[7][8] In this process, a crude berberine salt (like hydrochloride or sulfate) is dissolved and treated with a base to free the berberine. Acetone is then added, causing the berberine-acetone adduct to crystallize and precipitate, leaving many impurities behind in the solution.[8] This intermediate adduct is then isolated and converted back into high-purity berberine hydrochloride by reacting it with hydrochloric acid.[7] This process can elevate purity to over 99.8%, with single impurities below 0.1%.[8][18]
Chromatographic Methods
Column chromatography is widely used for the purification of berberine.[19] Various stationary phases are employed:
-
Adsorbent Resins : Diaion HP-20 is effective for initial purification from aqueous extracts.[19]
-
Cellulose and Sephadex : These are used for subsequent purification steps, often eluting with methanol or a sodium chloride solution.[19]
-
Macroporous Resins : Resins like XAD-8 and AB-8 are used to recover and concentrate alkaloids from acidic extracts with high efficiency.[15]
Comparative Data on Purification Methods
| Method | Starting Material | Key Steps | Achieved Purity | Yield | Source(s) |
| Acetone Adduct Formation | Crude Berberine Hydrochloride or Sulfate | Conversion to adduct, then back to salt | >99.8% (single impurity <0.1%) | 85-90% | [7][8] |
| Intermediate Salt Formation | Crude Berberine Salt | Reaction with saccharin (B28170) sodium to form intermediate salt, then conversion to HCl salt | 99.86% (single impurity <0.1%) | 88% | [18] |
| Column Chromatography | Crude Plant Extract | Diaion HP-20, Cellulose, Sephadex G-10 columns; Elution with methanol & NaCl | High Quality (not quantified) | Not Specified | [19] |
Detailed Experimental Protocols
Protocol 4.1: Extraction and Purification from Barberry Root[17]
This protocol combines acid extraction with ethanol purification.
-
Extraction : Take 100 parts by weight of powdered barberry root (20 mesh) and add 300 parts of 0.5% aqueous sulfuric acid. Soak for 6 hours, then filter using absorbent cotton.
-
Neutralization : Add lime slurry to the filtrate to neutralize excess sulfuric acid, adjusting the pH to 7.0. Let it stand for 10 minutes.
-
Filtration & Concentration : Filter out the precipitate. Add 200 parts of ethanol to the filtrate, heat to 80°C, and reflux for 20 minutes. Evaporate the solution until a red-brown slurry is formed.
-
Acidification : To the red-brown slurry, add 2% acetic acid and heat to 150°C.
-
Crystallization : Add a 60% solution of hydrochloric acid in acetone to the hot solution until it becomes muddy. Cool with ice water to precipitate berberine hydrochloride.
-
Drying : Filter the crystals and dry in an oven to obtain the final product.
Protocol 4.2: High-Purity Purification via Acetone Adduct Formation[7][8]
This protocol details the purification of crude berberine hydrochloride.
-
Adduct Formation :
-
Add crude berberine hydrochloride to water or an alcohol solvent and heat to dissolve.
-
Add an aqueous solution of sodium hydroxide (B78521) and stir.
-
Add acetone dropwise. After light yellow crystals begin to precipitate, continue stirring for 1-3 hours.
-
Filter the mixture to obtain the light yellow berberine-acetone adduct crystals.
-
-
Conversion to Berberine Hydrochloride :
-
Suspend the berberine-acetone adduct in water.
-
Slowly add 1N hydrochloric acid dropwise at room temperature until yellow crystals precipitate.
-
Raise the temperature to 80-100°C to ensure complete reaction, then cool to below 30°C.
-
Continue stirring for 2 hours, then filter the yellow, needle-like crystals.
-
Rinse the crystals with water and dry to obtain berberine hydrochloride with >99.8% purity.[7]
-
Protocol 4.3: Ultrasonic-Assisted Extraction with Deep Eutectic Solvents (DES)[14]
This protocol describes an efficient and green extraction method from Coptis chinensis.
-
DES Preparation : Prepare the DES by mixing choline chloride (hydrogen bond acceptor) and phenol (B47542) (hydrogen bond donor) at a molar ratio of 1:3. Add 30% water to the mixture.
-
Extraction :
-
Weigh 50 mg of Coptis chinensis powder (100-mesh) and add the DES at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the mixture in a 60°C water bath for 5 minutes, then vortex for 5 minutes.
-
Perform ultrasonic extraction for 30 minutes at 200 W and 60°C.
-
-
Sample Preparation : After extraction, vortex the sample for 1 minute and centrifuge at 3000 rpm for 5 minutes. The supernatant contains the extracted berberine and is ready for analysis.
Analytical Methods for Quality Control
Ensuring the purity and identity of the final this compound product is essential.
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the standard method for quantifying berberine and its related impurities.[20][21][22] A typical method uses a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 2.5), with detection at approximately 346 nm.[20][22]
-
UV-Visible Spectrophotometry : This is a simpler method for quantifying berberine in solution, with a maximum absorbance (λmax) around 266 nm or 346 nm. It is suitable for routine quality control analysis.[20][23]
-
Thin-Layer Chromatography (TLC) : TLC is used for the qualitative analysis and separation of berberine from other alkaloids.[24]
Conclusion
The production of pharmaceutical-grade this compound is a multi-faceted process that spans from natural biosynthesis to complex chemical synthesis and advanced purification techniques. While traditional extraction from botanical sources remains prevalent, modern methods like ultrasonic-assisted extraction with deep eutectic solvents offer significant improvements in efficiency and environmental sustainability. For achieving the high purity required for drug development, purification via the formation of a berberine-acetone adduct is a particularly robust and effective strategy. The choice of methodology ultimately depends on the desired scale, purity requirements, and economic and environmental considerations. The protocols and data presented in this guide offer a technical foundation for professionals working on the development and manufacturing of berberine-based therapeutics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Berberine - Wikipedia [en.wikipedia.org]
- 3. What are the Production Processes of Berberine Powder? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 4. De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent evolution of berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101245064A - The preparation method of berberine hydrochloride - Google Patents [patents.google.com]
- 7. Purification method and crystal form of berberine or berberine salt - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN111205285B - Purification method and crystal form of berberine or berberine salt - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction process of Berberine HCL Chinese Factory Provide Top Quality [biolyphar.com]
- 13. mdpi.com [mdpi.com]
- 14. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN105440031A - Method for purification of berberine hydrochloride from barberry root - Google Patents [patents.google.com]
- 18. CN111100121B - Purification method of berberine or hydrochloride thereof - Google Patents [patents.google.com]
- 19. KR100302487B1 - Extraction and purification method of berberine - Google Patents [patents.google.com]
- 20. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijcrt.org [ijcrt.org]
- 24. Separation of Berberine Hydrochloride and Tetrahydropalmatine and Their Quantitative Analysis with Thin Layer Chromatography Involved with Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport of Berberine Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine (B55584), an isoquinoline (B145761) alkaloid derived from various plants, has garnered substantial interest for its broad therapeutic potential. However, its clinical efficacy is often limited by poor oral bioavailability, a consequence of complex cellular uptake and transport mechanisms. This technical guide provides a comprehensive overview of the cellular processes governing the absorption and disposition of berberine chloride hydrate (B1144303). We delve into the key transporters involved in its influx and efflux, the signaling pathways it modulates, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound hydrate is the salt form of berberine commonly used in research and clinical studies. Its low systemic bioavailability, often reported to be less than 1%, is a significant hurdle in its development as a therapeutic agent[1]. This poor absorption is primarily attributed to a combination of factors including its low solubility, extensive metabolism, and, critically, the action of cellular transport proteins that actively efflux berberine from cells, particularly in the intestine and liver[1][2]. Understanding the intricate interplay of these transport systems is paramount for developing strategies to enhance berberine's therapeutic efficacy.
Cellular Uptake and Influx Mechanisms
The entry of berberine into cells is mediated by several families of solute carrier (SLC) transporters. These transporters are crucial for its absorption in the intestine and uptake into target tissues like the liver and kidneys.
Organic Cation Transporters (OCTs)
Organic Cation Transporters (OCTs), specifically OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), play a significant role in the hepatic and renal uptake of berberine[3][4]. Studies using cells overexpressing these transporters have confirmed that berberine is a substrate for OCT1 and OCT2[4]. The uptake is an active process, as evidenced by its temperature and concentration dependence[5].
Organic Anion-Transporting Polypeptides (OATPs)
In addition to OCTs, Organic Anion-Transporting Polypeptides (OATPs) have been identified as contributors to the hepatic uptake of berberine[6][7]. The involvement of OATPs helps to explain the active uptake of berberine in hepatocytes that is not solely attributable to OCTs[6][7].
Cellular Efflux Mechanisms
The low intracellular concentration and poor net absorption of berberine are largely due to the activity of ATP-binding cassette (ABC) transporters that function as efflux pumps.
P-glycoprotein (P-gp)
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a major contributor to the poor intestinal absorption of berberine[8][9]. It actively transports berberine from the intestinal epithelial cells back into the lumen, thereby limiting its net absorption[8][9]. The role of P-gp has been demonstrated in various in vitro and in vivo models, where inhibition of P-gp leads to a significant increase in berberine absorption and uptake[8][9][10].
Multidrug and Toxin Extrusion Protein 1 (MATE1)
Multidrug and Toxin Extrusion Protein 1 (MATE1, also known as SLC47A1) is another key efflux transporter involved in the hepatic and renal excretion of berberine[3][4][11]. Acting as a proton/cation antiporter, MATE1 mediates the final step of berberine excretion from hepatocytes into bile and from renal proximal tubule cells into urine[4][8][11].
Modulation of Other Transporters
Berberine also influences the activity and expression of other transporters, which contributes to its pharmacological effects, particularly its impact on glucose metabolism.
Glucose Transporters (GLUTs)
Berberine has been shown to acutely activate the glucose transporter GLUT1, which is responsible for basal glucose uptake in many cell types[12][13][14][15]. This activation is a key mechanism behind berberine's hypoglycemic effects. Studies have shown that berberine significantly reduces the K({m}) of glucose uptake via GLUT1 without affecting the V({max}), indicating an increased affinity of the transporter for glucose[8][14][15].
Amino Acid Transporters
In cancer cells, berberine can inhibit glutamine uptake by suppressing the expression of the amino acid transporter SLC1A5 (ASCT2)[13][16]. Since many cancer cells are dependent on glutamine for proliferation, this represents an important aspect of berberine's anti-cancer activity.
Quantitative Data on Berberine Transport and Inhibition
The following tables summarize the quantitative data from various studies on the transport kinetics and inhibitory effects related to berberine.
Table 1: P-glycoprotein (P-gp) Mediated Efflux of Berberine
| Experimental Model | Berberine Concentration | Efflux Ratio (B-A/A-B) | Effect of P-gp Inhibitor | Reference |
| Caco-2 cells | 1 µM | 14.1 | Decreased to 2.2 with Cyclosporin (B1163) A | [2] |
| Caco-2 cells | 10 µM | >30 | Efflux inhibited by verapamil (B1683045), daunomycin, and rhodamine 123 | [3] |
| Caco-2 cells | 100 µM | 7.5 | Decreased to 1.1 in a mixed micelle formulation | [2] |
| MDCK-chAbcb1 cells | 100 µM | 4.2 | Decreased to 1.13 with verapamil | [17] |
Table 2: Inhibition of Transporters by Berberine
| Transporter | Cell Line | IC(_{50}) of Berberine | Reference |
| OCT1 | MDCK-rOCT1 | 18.8 µM | [4] |
| OCT2 | MDCK-rOCT2 | 1.02 µM | [4] |
| MATE1 | MDCK-rMATE1 | 10.7 µM | [4] |
Table 3: Effect of Berberine on GLUT1-mediated Glucose Uptake
| Cell Line | Parameter | Control | Berberine-treated | Reference |
| L929 fibroblasts | K({m}) | 6.7 ± 1.9 mM | 0.55 ± 0.08 mM | [8][15] |
| L929 fibroblasts | V({max}) | 15.6 ± 1.7 nmol/10 min/well | 13.0 ± 0.4 nmol/10 min/well |
Signaling Pathways Modulated by Berberine
Berberine's effects on cellular transport and metabolism are intricately linked to its ability to modulate key intracellular signaling pathways.
AMP-Activated Protein Kinase (AMPK) Pathway
One of the most well-documented mechanisms of berberine action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[1][5][6][18][19][20][21]. Activation of AMPK by berberine leads to a cascade of events that promote catabolic processes to generate ATP while inhibiting anabolic pathways. This is a key pathway through which berberine exerts its beneficial metabolic effects[5][18][19][20][21].
Mitogen-Activated Protein Kinase (MAPK) Pathways
Berberine also modulates the activity of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, ERK, and JNK[1][12][18][22][23]. The specific effects of berberine on these pathways can be cell-type dependent and contribute to its diverse pharmacological activities, including its anti-inflammatory and anti-cancer effects[1][12][18][22][23]. For instance, the activation of GLUT1 by berberine is partially mediated by the p38 MAPK and ERK pathways[14].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the cellular uptake and transport of berberine.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict intestinal drug absorption and the involvement of transporters like P-gp.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies: Berberine is added to either the apical (A) or basolateral (B) compartment of the Transwell system. Samples are taken from the opposite compartment at various time points to determine the rate of transport.
-
Inhibitor Studies: To assess the role of P-gp, the experiment is repeated in the presence of known P-gp inhibitors such as verapamil or cyclosporin A. A significant increase in the A-to-B transport or a decrease in the B-to-A transport in the presence of the inhibitor indicates that berberine is a P-gp substrate.
-
Quantification: The concentration of berberine in the collected samples is typically determined by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Everted Rat Intestinal Sac Model
This ex vivo model provides a more physiologically relevant system for studying intestinal drug absorption.
-
Preparation: A segment of the rat small intestine is removed, everted (turned inside out), and filled with a buffer solution.
-
Incubation: The sac is incubated in a buffer solution containing berberine. This setup allows for the study of drug transport from the mucosal (outer) side to the serosal (inner) side.
-
Sample Analysis: After incubation, the concentration of berberine in the serosal fluid is measured to determine the extent of absorption.
-
Inhibitor Studies: The experiment can be performed in the presence of transporter inhibitors to identify the mechanisms involved in berberine transport.
Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the protein expression and activation (phosphorylation) of key signaling molecules.
-
Cell Treatment: Cells are treated with berberine at various concentrations and for different durations.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., AMPK, p38 MAPK).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, typically via chemiluminescence.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression and phosphorylation.
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Overview of berberine transport and its modulation of key signaling pathways.
Experimental Workflow
Caption: Workflow of key experiments to study berberine's cellular transport.
Conclusion
The cellular uptake and transport of this compound hydrate are complex processes governed by a multitude of influx and efflux transporters, with P-glycoprotein playing a predominant role in its low oral bioavailability. Furthermore, berberine's interaction with key cellular signaling pathways, such as AMPK and MAPK, not only influences its own transport but also underlies many of its therapeutic effects, including the modulation of glucose transport. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for designing effective strategies, such as the co-administration of transporter inhibitors or the development of novel formulations, to enhance the clinical utility of this promising natural compound. This guide provides a foundational resource for researchers and drug development professionals working to unlock the full therapeutic potential of berberine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. P-glycoprotein-mediated transport of berberine across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
- 6. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic anion-transporting polypeptides contribute to the hepatic uptake of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal vectorial transport of berberine mediated by organic cation transporter 2 (OCT2) and multidrug and toxin extrusion proteins 1 (MATE1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MATE1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. Berberine promotes osteoblast differentiation by Runx2 activation with p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine acutely activates the glucose transport activity of GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berberine acutely activates the glucose transport activity of GLUT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]
- 17. Inhibitory Effect of Berberine on Broiler P-glycoprotein Expression and Function: In Situ and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 22. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Berberine differentially modulates the activities of ERK, p38 MAPK, and JNK to suppress Th17 and Th1 T cell differentiation in type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of Berberine Chloride on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine (B55584), a natural isoquinoline (B145761) alkaloid extracted from various medicinal plants, has demonstrated significant anti-cancer properties in numerous preclinical studies.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxic effects of berberine chloride on various cancer cell lines. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and illustrates the core molecular mechanisms and signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers investigating berberine as a potential therapeutic agent in oncology.
Quantitative Analysis of Cytotoxicity
This compound exhibits a dose- and time-dependent cytotoxic effect on a wide range of human cancer cell lines.[3][4] Its efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the IC50 values of this compound after treatment for specified durations across different cancer cell types.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 48 h | 52.37 ± 3.45 | [1][5] |
| Tca8113 | Oral Squamous Cell Carcinoma | 48 h | 218.52 ± 18.71 | [1][5] |
| CNE2 | Nasopharyngeal Carcinoma | 48 h | 249.18 ± 18.14 | [1][5] |
| MCF-7 | Breast Cancer (Estrogen Receptor+) | 48 h | 272.15 ± 11.06 | [1][5] |
| MCF-7 | Breast Cancer (Estrogen Receptor+) | 48 h | 25 | [6] |
| T47D | Breast Cancer (Estrogen Receptor+) | 48 h | 25 | [6] |
| HeLa | Cervical Carcinoma | 48 h | 245.18 ± 17.33 | [1][5] |
| SNU-5 | Gastric Carcinoma | Not Specified | 48 | [7] |
| A549 | Non-Small Cell Lung Cancer | 24 h | 60 - 90 (Effective Range) | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 48.3 ± 2.4 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 16.7 | [9] |
| HCC70 | Triple-Negative Breast Cancer | Not Specified | 0.19 | [9] |
| BT-20 | Triple-Negative Breast Cancer | Not Specified | 0.23 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 0.48 | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay methodology.
Core Mechanisms of Action
Berberine's cytotoxic effects are primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[1][5] These effects are mediated through the modulation of several key signaling pathways.
Induction of Apoptosis
Berberine promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism is the regulation of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1][5] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] This event triggers a caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to apoptotic cell death.[3][7]
Cell Cycle Arrest
Berberine has been shown to halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating.[1] The specific phase of arrest can be cell-type dependent. Many studies report a G2/M phase arrest, as seen in oral, nasopharyngeal, breast, cervical, and colon cancer cells.[1][5][6] However, G0/G1 arrest has also been observed, for instance, in MCF-7 breast cancer cells and prostate cancer cells.[3][6][10] This arrest is often associated with the modulation of cell cycle regulatory proteins, such as p53 and cyclins.[7]
Modulation of Signaling Pathways
The induction of apoptosis and cell cycle arrest by berberine is orchestrated through its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and death.
Caption: Berberine's key signaling mechanisms in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt, yielding purple formazan (B1609692) crystals.[11][12] These crystals are insoluble in aqueous solution and are dissolved with a solubilizing agent. The intensity of the purple color, quantified by spectrophotometry, is directly proportional to the number of viable cells.[12]
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Berberine Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various final concentrations (e.g., 0, 25, 50, 100, 200 µM) with culture medium.[7][13] Replace the medium in each well with 100 µL of the medium containing the respective berberine concentrations. Include vehicle-treated (DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where membrane integrity is lost.[14][15]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells in a T25 flask) and treat them with this compound at the desired concentration (e.g., the IC50 value) for a specific duration (e.g., 6, 12, 24, 36 hours).[1][5]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[14]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1x10⁶ cells/mL.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 10 µg/mL) to the cell suspension.[1][5][15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[15]
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (primary necrosis)
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).[3]
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing PI (e.g., 50 µg/mL), RNase A (e.g., 100 µg/mL to prevent staining of RNA), and a permeabilizing agent like Triton X-100 in PBS.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro cytotoxic effects of this compound.
Caption: A generalized workflow for in vitro analysis of berberine.
Conclusion
This compound consistently demonstrates potent cytotoxic effects against a variety of cancer cell lines in vitro. Its primary mechanisms of action involve the induction of apoptosis, mediated by the regulation of the Bcl-2/Bax signaling pathway and subsequent caspase activation, alongside the induction of cell cycle arrest.[1][5] Furthermore, its ability to inhibit critical pro-survival signaling pathways like PI3K/Akt/mTOR underscores its potential as a multi-targeted anti-cancer agent.[16] The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of berberine in oncology.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 6. sid.ir [sid.ir]
- 7. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine hydrochloride inhibits cell proliferation and promotes apoptosis of non-small cell lung cancer via the suppression of the MMP2 and Bcl-2/Bax signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Berberine and Other Isoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) alkaloids, a diverse class of naturally occurring compounds, have long been a cornerstone of traditional medicine. Among these, berberine (B55584) has emerged as a subject of intense scientific scrutiny, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties of berberine and other selected isoquinoline alkaloids, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from this important class of natural products.
Berberine is a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline alkaloids, recognized for its wide range of biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and antimicrobial effects.[1] Its therapeutic potential is largely attributed to its ability to modulate multiple signaling pathways and molecular targets.[1] This guide will delve into the intricate molecular interactions of berberine and other notable isoquinoline alkaloids such as sanguinarine (B192314), palmatine (B190311), jatrorrhizine, noscapine (B1679977), emetine (B1671215), and papaverine, presenting a cohesive overview of their pharmacological profiles.
Pharmacological Properties and Mechanisms of Action
The therapeutic potential of isoquinoline alkaloids stems from their ability to interact with a multitude of cellular targets and signaling cascades. The following sections detail the key pharmacological effects and underlying mechanisms of berberine and other selected alkaloids.
Berberine: A Multi-Targeted Agent
Berberine's diverse pharmacological effects are a result of its ability to modulate several key signaling pathways.
Metabolic Diseases:
Berberine has shown significant promise in the management of metabolic disorders, particularly type 2 diabetes and dyslipidemia.[2] A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activated AMPK enhances glucose uptake in muscle cells, stimulates fatty acid oxidation, and suppresses gluconeogenesis in the liver.[4]
Clinical studies have demonstrated that berberine can significantly reduce fasting blood glucose, postprandial blood glucose, and hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes, with an efficacy comparable to metformin.[5] Furthermore, berberine has been shown to improve lipid profiles by lowering total cholesterol, triglycerides, and LDL-cholesterol, while increasing HDL-cholesterol.[6]
Cancer:
Berberine exhibits potent anti-cancer activity against a wide range of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7] It modulates several oncogenic signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: Berberine inhibits this pathway, which is crucial for cell proliferation and survival.[8]
-
MAPK Pathway: It can modulate the MAPK signaling cascade, affecting cell growth and differentiation.[8]
-
Wnt/β-catenin Pathway: Berberine has been shown to inhibit this pathway, which is often dysregulated in cancer.[8]
Inflammatory Diseases:
Berberine possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[9] It also modulates the JAK/STAT and MAPK pathways, further contributing to its anti-inflammatory effects.[10]
Other Notable Isoquinoline Alkaloids
While berberine is the most extensively studied, other isoquinoline alkaloids exhibit significant pharmacological activities.
-
Sanguinarine: This benzophenanthridine alkaloid demonstrates potent antitumor, anti-inflammatory, and antimicrobial properties.[11] Its anticancer effects are largely attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[11]
-
Palmatine: A protoberberine alkaloid, palmatine exhibits a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.[12][13] It has been shown to inhibit the NLRP3 inflammasome and NF-κB signaling.[13]
-
Jatrorrhizine: Another protoberberine alkaloid, jatrorrhizine, displays anti-diabetic, antimicrobial, and anticancer properties.[1] In diabetic models, it has been shown to improve endothelial function and reduce oxidative stress.[14]
-
Noscapine: A phthalideisoquinoline alkaloid, noscapine is known for its antitussive effects and has emerged as a promising anticancer agent.[15] It functions as a microtubule-targeting agent, leading to cell cycle arrest and apoptosis.[16]
-
Emetine: An alkaloid derived from the ipecac plant, emetine is a potent inhibitor of protein synthesis and has been used as an antiprotozoal agent.[7] It has also demonstrated antiviral and anticancer activities.[15]
-
Papaverine: This benzylisoquinoline alkaloid is a non-selective phosphodiesterase inhibitor, leading to increased levels of cAMP and cGMP and subsequent smooth muscle relaxation.[8][10] It is used as a vasodilator and has shown potential in various other therapeutic areas.[8][10]
Quantitative Data
The following tables summarize the quantitative data on the pharmacological effects of berberine and other isoquinoline alkaloids from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Berberine and Other Isoquinoline Alkaloids in Cancer Cell Lines
| Alkaloid | Cancer Cell Line | Assay | IC50 Value | Reference |
| Berberine | HT29 (Colon) | MTT | 52.37 ± 3.45 µM | [7] |
| Berberine | Tca8113 (Oral Squamous) | MTT | 218.52 ± 18.71 µM | [7] |
| Berberine | CNE2 (Nasopharyngeal) | MTT | 249.18 ± 18.14 µM | [7] |
| Berberine | MCF-7 (Breast) | MTT | 272.15 ± 11.06 µM | [7] |
| Berberine | Hela (Cervical) | MTT | 245.18 ± 17.33 µM | [7] |
| Berberine | T47D (Breast) | MTT | 25 µM | [17] |
| Berberine | MCF-7 (Breast) | MTT | 25 µM | [17] |
| Berberine | HCC70 (TNBC) | MTT | 0.19 µM | [18] |
| Berberine | BT-20 (TNBC) | MTT | 0.23 µM | [18] |
| Berberine | MDA-MB-468 (TNBC) | MTT | 0.48 µM | [18] |
| Berberine | MDA-MB-231 (TNBC) | MTT | 16.7 µM | [18] |
| Sanguinarine | A375 (Melanoma) | MTT | 0.11 µg/mL | [19] |
| Sanguinarine | SK-MEL-3 (Melanoma) | MTT | 0.54 µg/mL | [19] |
| Noscapine | H460 (NSCLC) | Crystal Violet | 34.7 ± 2.5 µM | [20] |
| Jatrorrhizine | PMAT-transfected cells | - | 0.184 µM | [21] |
Table 2: Clinical Efficacy of Berberine in Metabolic Disorders
| Condition | Dosage | Duration | Key Findings | Reference |
| Type 2 Diabetes | 500 mg, 3 times/day | 3 months | Similar hypoglycemic effect to metformin; significant decrease in HbA1c, fasting blood glucose, and postprandial blood glucose. | [9] |
| Type 2 Diabetes | 1 g/day | 3 months | Reduced fasting blood sugar by 20% and HbA1c by 12%. | [2] |
| Metabolic Syndrome | 300-500 mg, 3 times/day | 3-4 months | Improved glycemic control, lipid metabolism, and weight management. | [14] |
| Impaired Fasting Glucose | 550 mg, 2 times/day | 60 days | Significant reduction in glycemia, total cholesterol, triglycerides, and insulin (B600854) levels. | [22] |
| Dyslipidemia | 300-1500 mg/day | 84-140 days | Significant reduction in triglyceride levels. |
Table 3: In Vivo Efficacy of Noscapine in Lung Cancer
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Nude mice with H460 xenografts | 300 mg/kg/day (oral) | 24 days | 49% reduction in tumor volume. | [20] |
| Nude mice with H460 xenografts | 450 mg/kg/day (oral) | 24 days | 65% reduction in tumor volume. | [20] |
| Nude mice with H460 xenografts | 550 mg/kg/day (oral) | 24 days | 86% reduction in tumor volume. | [20] |
| Nude mice with H460 xenografts in combination with Gemcitabine | - | - | 82.9 ± 4.5% reduction in tumor volume. | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of isoquinoline alkaloids.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^6 cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with serial dilutions of the test compound (e.g., berberine) and a vehicle control for a specified period (e.g., 48 hours).[7]
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][23]
-
Formazan (B1609692) Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Western Blot Analysis for AMPK Activation
Objective: To assess the effect of a compound on the phosphorylation of AMPK.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and separate the proteins on a 10% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[1] Also, probe a separate membrane with an antibody for total AMPK as a loading control.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]
-
Analysis: Quantify the band intensities and normalize the phosphorylated AMPK levels to total AMPK.[24]
HPLC Quantification of Berberine in Plasma/Tissue
Objective: To determine the concentration of berberine in biological samples.
Protocol:
-
Sample Preparation (Plasma): Precipitate proteins in plasma samples by adding acetonitrile (B52724). Centrifuge and collect the supernatant.[26]
-
Sample Preparation (Tissue): Homogenize tissue samples and extract berberine using an appropriate solvent (e.g., acetonitrile).[27]
-
Chromatographic Conditions:
-
Quantification: Generate a standard curve using known concentrations of berberine. Calculate the concentration of berberine in the samples based on the peak area from the chromatogram.[30]
Streptozotocin (STZ)-Induced Diabetic Animal Model
Objective: To induce a model of type 1 diabetes in rodents for testing anti-diabetic compounds.
Protocol:
-
Animal Preparation: Use adult male Sprague-Dawley or Wistar rats.[11]
-
STZ Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).[17]
-
Induction: Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg).[31] For a type 2 diabetes model, animals are often pre-fed a high-fat diet for several weeks before a lower dose of STZ is administered.[32]
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples. Animals with fasting blood glucose levels ≥ 15 mM are considered diabetic.[11]
-
Treatment: Once diabetes is established, administer the test compound (e.g., berberine) orally or via injection for the duration of the study.[11]
-
Outcome Measures: Monitor blood glucose levels, HbA1c, lipid profiles, and other relevant metabolic parameters throughout the study.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by isoquinoline alkaloids and a typical workflow for natural product drug discovery.
Caption: Berberine activates AMPK by inhibiting mitochondrial complex I.
References
- 1. benchchem.com [benchchem.com]
- 2. Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Application Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 5. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Emetine - Wikipedia [en.wikipedia.org]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enhanced Anticancer Activity of Gemcitabine in Combination with Noscapine via Antiangiogenic and Apoptotic Pathway against Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 23. broadpharm.com [broadpharm.com]
- 24. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. ijpsr.info [ijpsr.info]
- 29. HPLC MS Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]
- 30. gigvvy.com [gigvvy.com]
- 31. researchgate.net [researchgate.net]
- 32. yeasenbio.com [yeasenbio.com]
A Technical Guide to the Natural Sources and Extraction of Berberine Chloride from Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine (B55584), a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, has garnered significant attention for its therapeutic potential. This document provides a comprehensive overview of the principal natural plant sources of berberine and a detailed examination of the methodologies employed for its extraction and subsequent conversion to berberine chloride. Traditional solvent-based methods and modern, more sustainable "green" extraction techniques are discussed in detail, with a focus on providing actionable experimental protocols. Quantitative data on extraction yields and key process parameters are systematically tabulated for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by berberine, namely AMPK, mTOR, MAPK, and NF-κB, with illustrative diagrams to facilitate a deeper understanding of its molecular mechanisms of action.
Natural Plant Sources of Berberine
Berberine is predominantly found in the roots, rhizomes, stems, and bark of various plant species.[1] The distribution of berberine within the plant can vary, with the highest concentrations typically located in the bark and roots.[2] A comprehensive list of prominent berberine-containing plant families and species is provided below.
Key Plant Families and Genera Containing Berberine:
-
Berberidaceae: This family is the most well-known source of berberine, with the genus Berberis (e.g., Berberis vulgaris, Berberis aristata) being a primary source.[2][3] Other genera in this family that contain berberine include Mahonia and Nandina.[2]
-
Ranunculaceae: This family includes important medicinal plants such as Coptis chinensis (Chinese Goldthread) and Hydrastis canadensis (Goldenseal), both of which are rich in berberine.[1][4]
-
Menispermaceae: Tinospora cordifolia is a notable member of this family that contains berberine.[1][5]
-
Papaveraceae: Certain species within the poppy family, such as Argemone mexicana (Prickly Poppy), also serve as a source of berberine.[1][6]
-
Rutaceae: The genus Phellodendron (e.g., Phellodendron amurense) is another source of this alkaloid.[1]
Extraction of this compound from Plant Material
The extraction of berberine from its natural sources is a critical step in its purification and subsequent use in research and pharmaceutical applications. The process typically involves the initial extraction of crude berberine from the plant matrix, followed by purification and conversion to its chloride salt, which enhances its stability and solubility.[7]
Traditional Extraction Methods
Conventional extraction techniques have been employed for centuries and are characterized by their simplicity, though they often require longer extraction times and larger solvent volumes.[8]
This simple technique involves soaking the dried and powdered plant material in a suitable solvent for an extended period (hours to days) with occasional agitation.[7][9] The solvent penetrates the plant cells, dissolving the berberine.
Experimental Protocol: Maceration of Berberis vulgaris
-
Plant Material Preparation: Air-dry the roots of Berberis vulgaris and grind them into a coarse powder.
-
Maceration: Place 100 g of the powdered root material in a sealed container with 1 L of 80% ethanol.
-
Extraction: Allow the mixture to stand for 3-5 days at room temperature with periodic shaking.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude berberine extract.
This method allows for continuous extraction with a fresh supply of the solvent, which can lead to higher extraction efficiency compared to maceration.[10][11]
Experimental Protocol: Soxhlet Extraction of Tinospora cordifolia
-
Plant Material Preparation: Dry the stems of Tinospora cordifolia in the shade and grind them into a fine powder. Defat the powder with petroleum ether in a Soxhlet extractor for 12 hours.[10][12]
-
Extraction: Place 50 g of the defatted powder in the thimble of a Soxhlet apparatus and extract with 500 mL of methanol (B129727) for 12 hours at 60°C.[10][12]
-
Concentration: After extraction, concentrate the methanolic extract using a rotary evaporator to yield the crude extract.
Modern "Green" Extraction Technologies
To address the limitations of traditional methods, several modern extraction techniques have been developed. These methods are often characterized by increased efficiency, reduced extraction time, and lower solvent consumption.[13]
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents and enhancing mass transfer.[14]
Experimental Protocol: Ultrasound-Assisted Extraction of Coptis chinensis
-
Plant Material Preparation: Use powdered rhizome of Coptis chinensis.
-
Solvent System: Prepare a deep eutectic solvent (DES) of choline (B1196258) chloride and phenol (B47542) (1:3 molar ratio) with a 30% water content.[15]
-
Extraction Parameters: Mix the plant material with the DES at a solid-to-liquid ratio of 1:30 (g/mL).[15]
-
Ultrasonication: Perform the extraction using an ultrasonic bath at a power of 200 W and a temperature of 60°C for 30 minutes.[15]
-
Post-Extraction: Centrifuge the mixture and collect the supernatant containing the extracted berberine.
MAE employs microwave energy to heat the solvent and the moisture within the plant material, leading to cell rupture and the release of target compounds.
Experimental Protocol: Microwave-Assisted Extraction of Tinospora cordifolia
-
Plant Material Preparation: Use powdered stem of Tinospora cordifolia.
-
Extraction Solvent: 80% ethanol.[16]
-
Extraction Conditions: Set the microwave irradiation power to 60% and the extraction time to 3 minutes.[16]
-
Processing: After extraction, filter the mixture and concentrate the solvent to obtain the crude berberine extract.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled.
Experimental Protocol: Supercritical Fluid Extraction of Coptis chinensis
-
Plant Material: Powdered rhizome of Coptis chinensis.
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Extraction Conditions: Conduct the extraction for 3 hours at a pressure of 500 bar.[17][18]
-
Collection: The extracted berberine is separated from the supercritical fluid by depressurization.
Purification and Conversion to this compound
Following the initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate berberine.
General Purification and Conversion Protocol:
-
Acidification: The crude extract is often acidified with hydrochloric acid (HCl). This converts the berberine into its hydrochloride salt, which often has different solubility characteristics, aiding in its separation.[7]
-
Precipitation and Crystallization: The this compound can then be precipitated out of the solution, often by cooling or adjusting the pH.[9] Recrystallization from a suitable solvent (e.g., ethanol) can be used to further purify the product.
-
Filtration and Drying: The purified this compound crystals are collected by filtration and dried under vacuum to remove any residual solvent.[7][9]
Quantitative Data on Berberine Extraction
The efficiency of berberine extraction is influenced by numerous factors, including the plant source, the part of the plant used, the extraction method, the solvent, and the operating conditions. The following tables summarize quantitative data from various studies.
Table 1: Berberine Content in Various Plant Species
| Plant Species | Plant Part | Berberine Content (% w/w) | Reference |
| Berberis asiatica | Not specified | 1.74 | [19] |
| Tinospora cordifolia | Stem | 0.3192 | [18] |
| Tinospora sinensis | Stem | 0.0967 | [18] |
| Coscinium fenestratum | Stem | 4.06 (cold methanol extraction) | [20] |
| Berberis vulgaris | Bark | ~5.0 | [2] |
Table 2: Comparison of Extraction Methods for Berberine from Phellodendron Bark
| Extraction Method | Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction (USE) with acidified methanol | ~100 | [4] |
| Distillation | ~50 | [4] |
| Soxhlet Extraction | ~40 | [4] |
Table 3: Optimized Parameters for Ultrasound-Assisted Extraction of Berberine
| Plant Source | Solvent | Temperature (°C) | Time (min) | Yield | Reference |
| Rhizome coptidis | 59% Ethanol | 66.22 | 46.57 | Not specified | [4] |
| Coscinium fenestratum | 60% Lactic Acid | 66 | 20 | 38.23 mg/g | [21] |
| Coptis chinensis | Choline chloride-phenol DES | 60 | 30 | 57.40 mg/g | [15] |
Table 4: Supercritical Fluid Extraction of Berberine from Coptis chinensis
| Pressure (bar) | Modifier | Yield (% w/w) | Reference |
| 200 | 1,2-propanediol | 6.91 | [17][18] |
| 500 | 1,2-propanediol | 7.53 | [17][18] |
| 300 | 95% Ethanol | 0.15 | [17][18] |
| 600 | 95% Ethanol | 0.19 | [17][18] |
Key Signaling Pathways Modulated by Berberine
Berberine exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of berberine-based therapeutics.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Berberine is a well-established activator of AMPK.[1][7] This activation is a key mechanism behind many of berberine's metabolic benefits, including its effects on glucose and lipid metabolism.[7]
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Berberine has been shown to inhibit the mTOR signaling pathway, which contributes to its anti-proliferative and anti-cancer effects.[1][2] The inhibition of mTOR by berberine can be both AMPK-dependent and independent.[1]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli. Berberine has been demonstrated to modulate MAPK signaling pathways, including p38 MAPK, ERK1/2, and JNK, which can influence processes such as inflammation and apoptosis.[22][23]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Berberine has been shown to inhibit the NF-κB signaling pathway, which is a key mechanism underlying its potent anti-inflammatory effects.[24][25]
Conclusion
This compound is a promising natural compound with a wide array of potential therapeutic applications. A thorough understanding of its natural sources and the optimization of extraction and purification protocols are paramount for its successful translation from the laboratory to clinical practice. This guide has provided a detailed overview of these aspects, offering both theoretical knowledge and practical experimental methodologies. The elucidation of its molecular mechanisms through key signaling pathways further underscores its potential as a multi-target therapeutic agent. Continued research into novel and sustainable extraction techniques, as well as further exploration of its pharmacological properties, will undoubtedly pave the way for the development of new berberine-based therapies.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine enhances the AMPK activation and autophagy and mitigates high glucose-induced apoptosis of mouse podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Extraction process of Berberine HCL Chinese Factory Provide Top Quality [biolyphar.com]
- 10. HPLC Estimation of berberine in Tinospora cordifolia and Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Berberine Induces Autophagic Cell Death by Inactivating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 17. Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. helvietmed.org [helvietmed.org]
- 22. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Note: Quantification of Berberine Chloride in Plasma using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from plants of the Berberis species, is investigated for a wide range of pharmacological activities. Accurate quantification of berberine in plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the sensitive and robust quantification of berberine chloride in plasma using a High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol includes procedures for sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and comprehensive validation data.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of berberine in plasma.
Materials and Reagents
-
This compound reference standard
-
Berberine-d6 (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)[1][2]
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4][5]
-
Analytical Column: Kinetex C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.[3]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and berberine-d6 (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the berberine stock solution with a 50:50 mixture of methanol and water to create working standards at various concentrations.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards across the desired concentration range (e.g., 1-50 pg/mL) and QC samples at low, medium, and high concentrations.[3]
Sample Preparation Protocol (Protein Precipitation)
The protein precipitation method is a rapid and effective technique for extracting berberine from plasma samples.[3]
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
Aliquot 100-300 µL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard working solution (e.g., 10 µL of 0.5 ng/mL berberine-d6).
-
Add 3-4 volumes of cold acetonitrile or methanol to precipitate the plasma proteins.[1][3][6]
-
Vortex the mixture vigorously for approximately 2 minutes.[6]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 5-20 µL) into the HPLC-MS/MS system for analysis.[3]
Chromatographic and Mass Spectrometric Conditions
-
HPLC Conditions:
-
Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 µm)[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of 10 mM ammonium formate with 0.1% formic acid in water (A) and acetonitrile (B). A common isocratic condition is a 50:50 (v/v) mixture.[3]
-
Flow Rate: 0.25 mL/min[3]
-
Column Temperature: 40°C
-
Injection Volume: 20 µL[3]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Data Presentation
The following tables summarize the quantitative data from various validated methods for berberine quantification in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Type | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| HPLC-UV | 18.1 - Not Specified | 18.1 | Not Specified | [1] |
| LC-MS/MS | 0.001 - 0.05 | 0.001 | >0.99 | [3] |
| LC-MS/MS | 2.0 - 200.0 | 2.0 | >0.99 | [2] |
| LC-MS/MS | 0.020 - 3.0 | 0.020 | >0.99 | [4][5] |
| UPLC-MS/MS | 0.1 - 40 | 0.1 | >0.99 | [7] |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Not Specified | < 6% | < 6% | < 6% | [1] |
| 0.001 - 0.05 | < 20% | < 20% | ± 20% | [3] |
| 2.0 - 200.0 | < 14.3% | < 14.3% | ± 11.0% | [2] |
| 0.020 - 3.0 | < 6.7% | < 7.7% | Not Specified | [4][5] |
Table 3: Recovery and Stability
| Parameter | Result | Conditions | Reference |
| Recovery | |||
| Protein Precipitation | 78.3% | Acetonitrile | [1] |
| Liquid-Liquid Extraction | 78.2 - 109.7% | Not Specified | [8] |
| Stability | |||
| Freeze-Thaw | Stable | 3 cycles | [2] |
| Short-Term | Stable | Room temperature for 4h | [2] |
| Long-Term | Stable | -20°C for 30 days | [2] |
| Post-Preparative | Stable | Autosampler for 24h | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for berberine quantification in plasma.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
References
- 1. Determination of berberine in plasma, urine and bile by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of berberine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a protein precipitation extraction method [protocols.io]
- 7. A rapid method for simultaneous quantification of berberine, berbamine, magnoflorine and berberrubine in mouse serum using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: MTT Assay for Berberine Chloride Cytotoxicity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berberine (B55584), an isoquinoline (B145761) alkaloid isolated from various plants, has demonstrated a wide range of pharmacological activities. Its hydrochloride salt, berberine chloride, is often studied for its potential as an anti-cancer agent.[1][2] A fundamental step in evaluating its therapeutic potential is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[3]
This document provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cultured cells. It includes procedures for cell preparation, treatment, data acquisition, and analysis, along with examples of data presentation and diagrams for workflows and signaling pathways.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[3] This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells. The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[3]
Experimental Protocols
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be required for suspension cells.
3.1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, MCF-7, HT29, HepG2).[1][4]
-
This compound: Purity >95%.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Trypsin-EDTA: 0.25%.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and protected from light.[5] Store at 4°C for short-term use or -20°C for long-term storage.[5]
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader with a 570 nm filter.
-
96-well flat-bottom sterile cell culture plates.
-
Multichannel pipette.
-
3.2. Stock Solution Preparation
-
This compound Stock: Prepare a stock solution of this compound by dissolving it in sterile water or DMSO.[1] For example, a 100 mM stock in DMSO. Store in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. If DMSO is used as the solvent, ensure the final concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.[6]
3.3. Assay Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in a complete culture medium to a final density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[7][8]
-
Include wells for controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used in the treatment wells.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6][8]
-
-
This compound Treatment:
-
After 24 hours, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. For control wells, add 100 µL of the appropriate control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10] Studies have shown berberine's cytotoxic effects are dose and time-dependent.[2]
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[11]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[11] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
-
3.4. Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage Viability: Express the viability of treated cells as a percentage relative to the untreated or vehicle control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that inhibits cell viability by 50%. This value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (48h Treatment)
| Cell Line | IC₅₀ (µM) |
|---|---|
| HT29 (Colon Cancer) | 52.37 ± 3.45[1] |
| Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71[1] |
| HeLa (Cervical Carcinoma) | 245.18 ± 17.33[1] |
| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14[1] |
| MCF-7 (Breast Cancer) | 272.15 ± 11.06[1] |
Data represents mean ± standard deviation from independent experiments. Note: IC₅₀ values can vary significantly based on experimental conditions and cell line.
Visualizations
5.1. Experimental Workflow
Caption: Workflow diagram for the MTT cytotoxicity assay.
5.2. Signaling Pathway
Caption: Simplified Bcl-2/Bax signaling pathway in berberine-induced apoptosis.
Mechanism of Cytotoxicity
This compound exerts its cytotoxic effects through multiple mechanisms. A primary pathway involves the induction of apoptosis, or programmed cell death.[1][2] Studies have shown that berberine treatment can alter the balance of proteins in the Bcl-2 family, leading to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][2] This shift disrupts mitochondrial membrane potential, triggering the apoptotic cascade. Additionally, berberine has been reported to cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.[1] Other reported mechanisms include the upregulation of p53 and the inhibition of topoisomerase II.[2][4]
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms involved in the cytotoxic effects of berberine on human colon cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound, An Isoquinoline Alkaloid Induces Cytotoxicity in Cultured Hela Cells [gavinpublishers.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell viability assay [bio-protocol.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Berberine Chloride
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid extracted from various medicinal plants, has garnered significant attention for its potential as an anti-cancer agent.[1] One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[2] This application note provides a detailed protocol for analyzing berberine-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of DNA content in a population of cells, enabling the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Mechanism of Action
Berberine has been shown to induce cell cycle arrest at different phases, primarily G1 or G2/M, depending on the cell type and experimental conditions.[2][3] This arrest is often mediated by the modulation of key cell cycle regulatory proteins. In some cancer cell lines, berberine treatment leads to a G1-phase arrest by downregulating the expression of cyclins D1, D2, and E, and their associated cyclin-dependent kinases (CDKs).[4][5] In other cell types, berberine induces a G2/M arrest.[3][6][7] The tumor suppressor protein p53 can also play a role in berberine-induced cell cycle arrest.[7][8] Furthermore, berberine can influence the Bcl-2/Bax signaling pathway, which is involved in apoptosis.[6][9]
Data Presentation
The following tables summarize the quantitative effects of berberine chloride on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Prostate Cancer Cells (DU145)
| Berberine (µmol/L) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 46 | Not specified | Not specified |
| 25 | 52 | Not specified | Not specified |
| 50 | 59 | Not specified | Not specified |
| 100 | 67 | Not specified | Not specified |
| Data from a study on DU145 cells treated for 48 hours.[4] |
Table 2: Effect of this compound on Cell Cycle Distribution in Various Human Cancer Cell Lines
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Tca8113 | Control | Not specified | Not specified | Not specified |
| Berberine (IC50) | Not specified | Not specified | Increased | |
| CNE2 | Control | Not specified | Not specified | Not specified |
| Berberine (IC50) | Not specified | Not specified | Increased | |
| MCF-7 | Control | Not specified | Not specified | Not specified |
| Berberine (IC50) | Not specified | Not specified | Increased | |
| Hela | Control | Not specified | Not specified | Not specified |
| Berberine (IC50) | Not specified | Not specified | Increased | |
| HT29 | Control | Not specified | Not specified | Not specified |
| Berberine (IC50) | Not specified | Not specified | Increased | |
| Data from a study where various cancer cell lines were treated with their respective IC50 concentrations of berberine, showing a general trend of G2/M arrest.[3][6] |
Table 3: Effect of this compound on Cell Cycle Distribution in Human Breast Cancer Cells
| Cell Line | Treatment | G0/G1 Phase (%) | G2/M Phase (%) |
| T47D | Control | Not specified | Not specified |
| Berberine (25 µM) | No significant change | Increased | |
| MCF-7 | Control | Not specified | Not specified |
| Berberine (25 µM) | Increased | No significant change | |
| Data from a study on T47D and MCF-7 cells treated for 48 hours.[10] |
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound.
Materials
-
This compound (Sigma-Aldrich or equivalent)
-
Cancer cell line of interest (e.g., DU145, MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol
-
Cell Culture and Treatment:
-
Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, or 72 hours).[4] Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[11]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again, discard the supernatant.
-
Resuspend the cell pellet in 400 µL of cold PBS.[11]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][12]
-
Incubate the cells on ice for at least 30 minutes.[11] Fixed cells can be stored at 4°C for several weeks.[11][12]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[13]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS.[11]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[11][12]
-
Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[11]
-
Incubate at room temperature for 5 to 10 minutes in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate to improve the coefficient of variation (CV) of the peaks.[11]
-
Collect data for at least 10,000 events.[11]
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Analyze the PI fluorescence on a linear scale.[11]
-
Use cell cycle analysis software (e.g., ModFit LT, CellQuest) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4]
-
Visualizations
Signaling Pathway
Caption: Berberine-induced cell cycle arrest signaling pathways.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Berberine Induces Cell Cycle Arrest in Cholangiocarcinoma Cell Lines via Inhibition of NF-κB and STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 7. wjgnet.com [wjgnet.com]
- 8. mdpi.com [mdpi.com]
- 9. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Berberine Chloride Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of berberine (B55584) chloride loaded nanoparticles for drug delivery. Berberine, a natural isoquinoline (B145761) alkaloid, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is often hindered by poor aqueous solubility, low oral bioavailability, and inadequate stability.[1][3][4][5] Encapsulation of berberine into nanoparticle-based delivery systems presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy.[3][6]
I. Overview of Nanoparticle Formulations
Various nanoparticle systems have been explored for the delivery of berberine, each with distinct advantages. Common formulations include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and magnetic nanoparticles. These systems can improve the solubility and bioavailability of berberine, offer controlled release profiles, and enable targeted delivery to specific tissues or cells.[3][6][7]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters of different berberine-loaded nanoparticle formulations as reported in the literature.
Table 1: Physicochemical Properties of Berberine-Loaded Nanoparticles
| Nanoparticle Type | Preparation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Berberine Nanoparticles | Anti-solvent Precipitation with Syringe Pump (APSP) | 102.62 | Narrow | - | [1] |
| Berberine Nanoparticles | Evaporative Precipitation of Nanosuspension (EPN) | 71.53 | Narrow | - | [1] |
| PLA Nanoparticles | Coaxial Electrospray (CES) | 265 | - | - | [8] |
| Magnetic Nanoparticles | Modified Co-Precipitation | 100 - 250 | - | -9 to +15 | [9] |
| Zein Nanoparticles | Nanoprecipitation | 191.5 - 251.8 | 0.418 - 0.701 | -17.3 | [10] |
| Solid Lipid Nanoparticles (SLNs) | Hot Melting & High-Pressure Homogenization | 154.2 ± 0.8 | - | +18.63 ± 0.99 | |
| Berberine Nanoparticles | Ball Milling | 570.7 | - | -28.6 | [11] |
| Chitosan-Alginate Nanoparticles | Ionic Gelation | 202.2 ± 4.9 | 0.236 ± 0.02 | -14.8 ± 1.1 | |
| Solid Lipid Nanoparticles (SLNs) | Rotary-Evaporated Film-Ultrasonication | 60.5 | - | +29.7 | [3] |
Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release
| Nanoparticle Type | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference |
| PLA Nanoparticles | ~81 | ~7.5 | Sustained release over 240h; ~57% release at pH 5.8, ~43% at pH 7.4 | [8] |
| Magnetic Nanoparticles | Good | - | Up to 86% release at pH 5.5, 84% at pH 6.5, and 82% at pH 7.4 | [9] |
| Zein Nanoparticles | 45.3 - 69.7 | - | Up to 69.18% release in 4 hours | [10] |
| Chitosan-Alginate Nanoparticles | 85.69 ± 2.6 | - | Followed Higuchi kinetics with anomalous (non-Fickian) diffusion | [12] |
| Solid Lipid Nanoparticles (SLNs) | 97.58 | 8.69 | - | [3] |
Table 3: In Vitro and In Vivo Efficacy
| Nanoparticle Type | Cell Line / Animal Model | Outcome | Reference |
| Solid Lipid Nanoparticles (SLNs) | H22 tumor cells | IC50 of 11.6 µg/ml (vs. 18.3 µg/ml for bulk Ber) | |
| Solid Lipid Nanoparticles (SLNs) | H22 solid tumor-bearing mice | 65.1% tumor inhibition rate (vs. 41.4% for bulk Ber) | [13] |
| Chitosan-Alginate Nanoparticles | Wistar rats | 4.10-fold increase in oral bioavailability compared to berberine suspension | |
| Fucose-conjugated Nanoparticles | Helicobacter pylori-infected animal model | Exhibited an H. pylori clearance effect and reduced gastric inflammation | [14] |
| Solid Lipid Nanoparticles (SLNs) | db/db mice | Ameliorated hepatosteatosis | [15] |
III. Experimental Protocols
A. Protocol for Preparation of Berberine-Loaded PLA Nanoparticles by Coaxial Electrospray
This protocol is based on the methodology for synthesizing core-shell berberine-loaded PLA nanoparticles.[8]
Materials:
-
Berberine (BBR)
-
Polylactic acid (PLA)
-
Ethanol
-
Phosphate Buffered Saline (PBS)
Equipment:
-
Coaxial Electrospray (CES) setup
-
Syringe pumps
-
High voltage power supply
-
Collector
Procedure:
-
Prepare the polymeric shell solution by dissolving PLA in a suitable solvent.
-
Prepare the core solution by dissolving berberine in ethanol.
-
Set up the coaxial electrospray system with the polymeric solution in the outer syringe and the berberine solution in the inner syringe.
-
Optimize the process parameters, including feeding rate, polymer solution concentration, and applied voltage, using a Box-Behnken design to achieve the desired particle size and distribution.[8]
-
Initiate the electrospraying process to generate the core-shell nanoparticles, which are collected on a grounded collector.
-
Harvest the synthesized nanoparticles for further characterization.
B. Protocol for Preparation of Berberine-Loaded Magnetic Nanoparticles by Modified Co-Precipitation
This protocol describes the synthesis of berberine-loaded magnetic nanoparticles.[9]
Materials:
-
Iron salts (e.g., FeCl₃·6H₂O and FeCl₂·4H₂O)
-
Berberine
-
Hexane
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
Vacuum oven
Procedure:
-
Prepare mesoporous magnetic nanoparticles (e.g., Fe-SiO₂, Fe-MCM-41) using a suitable template and co-precipitation method.
-
Disperse 0.4 g of the prepared mesoporous magnetic nanoparticles into 20 ml of a 1.4 g berberine-hexane solution.
-
Macerate the mixture for 3 days with continuous stirring.
-
Collect the berberine-loaded magnetic nanoparticles by centrifugation.
-
Wash the collected product with hexane.
-
Dry the final product at 60°C for 10 hours under vacuum.
C. Protocol for Characterization of Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Disperse the nanoparticle suspension in deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[2]
2. Morphological Characterization:
-
Visualize the surface morphology and particle size of the nanoparticles using Scanning Electron Microscopy (SEM).[1]
-
Observe the internal structure (e.g., core-shell) of the nanoparticles using Transmission Electron Microscopy (TEM).[2][8]
3. Drug Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Add a known amount (e.g., 30 mg) of berberine-loaded nanoparticles to a specified volume (e.g., 30 mL) of a suitable solvent (e.g., ethanol) to dissolve the nanoparticles and release the drug.[8]
-
Shake the solution for a sufficient time (e.g., 1 hour) and wash until the supernatant is clear.[8]
-
Centrifuge the sample to separate the nanoparticles from the supernatant containing the free drug.
-
Measure the concentration of free berberine in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of berberine (e.g., 348 nm).[8]
-
Calculate EE and DL using the following equations[8]:
-
EE (%) = [(Total weight of berberine - Weight of free berberine in supernatant) / Total weight of berberine] x 100
-
DL (%) = [Weight of encapsulated berberine / Total weight of nanoparticles] x 100
-
D. In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release study using a dialysis method.[8][10]
Materials:
-
Berberine-loaded nanoparticles
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., 5.8 and 7.4)[8]
-
Dialysis bags (with appropriate molecular weight cut-off, e.g., 12 kDa)[8]
Equipment:
-
Incubator shaker
-
UV-Vis spectrophotometer
Procedure:
-
Place a known amount (e.g., 30 mg) of the nanoparticles into a dialysis bag.[8]
-
Immerse the dialysis bag in a vessel containing a known volume (e.g., 50 mL) of PBS at a specific pH.[8]
-
Place the setup in an incubator shaker at 37°C with a constant shaking speed (e.g., 100 rpm).[8]
-
At predetermined time intervals, withdraw a small aliquot (e.g., 2 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.[8]
-
Analyze the concentration of released berberine in the withdrawn samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug release over time.
IV. Visualizations
A. Experimental Workflow and Cellular Mechanisms
Caption: Experimental workflow for berberine nanoparticle development.
B. Proposed Cellular Uptake and Anti-Cancer Signaling Pathway of Berberine Nanoparticles
Berberine-loaded nanoparticles can be internalized by cancer cells through various endocytic pathways.[16][17] Once inside the cell, berberine can induce apoptosis and inhibit cell proliferation through multiple signaling pathways.
Caption: Berberine nanoparticle uptake and anticancer signaling.
References
- 1. Berberine nanoparticles with enhanced in vitro bioavailability: characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. Nanocarrier Based Delivery of Berberine: A Critical Review on Pharmaceutical and Preclinical Characteristics of the Bio… [ouci.dntb.gov.ua]
- 7. Nanocarrier Based Delivery of Berberine: A Critical Review on Pharmaceutical and Preclinical Characteristics of the Bioactive. | Semantic Scholar [semanticscholar.org]
- 8. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. irjweb.com [irjweb.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro and in Vivo Antitumor Efficacy of Berberine-solid Lipid Nanoparticles Against H22 Tumor | Atlantis Press [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. Berberine-loaded solid lipid nanoparticles are concentrated in the liver and ameliorate hepatosteatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Delivery Capacity and Anticancer Ability of the Berberine-Loaded Gold Nanoparticles to Promote the Apoptosis Effect in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Galleria mellonella as an In Vivo Model for Berberine Chloride Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the greater wax moth larvae, Galleria mellonella, as a robust in vivo model to investigate the therapeutic potential of berberine (B55584) chloride. This document outlines the rationale for using this model, summarizes key quantitative data from relevant studies, provides detailed experimental protocols, and visualizes experimental workflows and relevant biological pathways.
Galleria mellonella has emerged as a valuable alternative to mammalian models for preliminary in vivo studies due to its physiological similarities to the innate immune system of mammals, cost-effectiveness, and ease of handling.[1][2] Berberine, an isoquinoline (B145761) alkaloid, has demonstrated a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[3][4] This model provides an effective platform to assess the efficacy and toxicity of berberine chloride in a whole-organism system.
Data Presentation
Table 1: In Vivo Efficacy of this compound against Uropathogenic E. coli (UPEC) in G. mellonella
| Treatment Group | Larval Survival Rate (%) at 72h | Statistical Significance (vs. Infected Control) | Reference |
| E. coli ATCC 11775 | |||
| Infected Control | 24.27% | - | [5] |
| Pre-treated with Berberine (1/2 MIC) | Increased survival | p < 0.05 | [5] |
| Pre-treated with Berberine (1/4 MIC) | Increased survival | p < 0.05 | [5] |
| E. coli DSM 22312 | |||
| Infected Control | 0% | - | [5] |
| Pre-treated with Berberine (1/2 MIC) | Increased survival | p < 0.05 | [5] |
| Pre-treated with Berberine (1/4 MIC) | No significant reduction | - | [5] |
| E. coli CL1 | |||
| Infected Control | 24.27% | - | [5] |
| Pre-treated with Berberine (1/2 MIC) | No significant reduction | - | [5] |
| Pre-treated with Berberine (1/4 MIC) | No significant reduction | - | [5] |
| E. coli CL2 | |||
| Infected Control | 0% | - | [5] |
| Pre-treated with Berberine (1/2 MIC) | Increased survival | p < 0.05 | [5] |
| Pre-treated with Berberine (1/4 MIC) | No significant reduction | - | [5] |
Table 2: Effect of this compound on Bacterial Load in G. mellonella Hemolymph
| Treatment Group | Bacterial Recovery (CFU/mL) | Time Points of Significant Reduction | Reference |
| E. coli ATCC 11775 (Pre-treated with 1/2 MIC Berberine) | Significantly reduced | 24h, 36h, 48h | [5] |
| E. coli DSM 22312 (Pre-treated with 1/2 MIC Berberine) | Significantly reduced | 12h, 24h, 36h, 48h | [5] |
| E. coli CL1 (Pre-treated with 1/2 MIC Berberine) | Significantly reduced | 24h, 36h, 48h | [5] |
| E. coli CL2 (Pre-treated with 1/2 MIC Berberine) | Significantly reduced | 24h, 36h, 48h | [5] |
Table 3: Toxicity of this compound in G. mellonella
| This compound Concentration | Larval Mortality | Reference |
| 64 µg/mL to 4096 µg/mL | No mortality observed | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Toxicity (LD50) in G. mellonella
Objective: To assess the toxicity of this compound in G. mellonella larvae.
Materials:
-
G. mellonella larvae in their final instar stage.[6]
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
10 µL Hamilton syringe with a 26-gauge needle.[7]
-
Incubator set at 37°C.[8]
Procedure:
-
Select healthy larvae of similar size and weight (250-350 mg) and free of dark spots.[9]
-
Prepare serial dilutions of this compound in PBS to achieve a range of concentrations (e.g., 64 µg/mL to 4096 µg/mL).[5]
-
Inject a 10 µL volume of each this compound dilution into the last left proleg of each larva. Use a separate group of larvae for each concentration.
-
For the control group, inject 10 µL of PBS.
-
A second control group of uninjected larvae should also be maintained.
-
Incubate the larvae at 37°C in the dark.[8]
-
Record the number of dead larvae at regular intervals (e.g., every 12 or 24 hours) for up to 72 hours. Larvae are considered dead if they do not respond to touch.
-
Calculate the percentage of survival for each group and determine the LD50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Use of Galleria mellonella Model to Study Immune Responses against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Biological Activity of this compound against Uropathogenic E. coli Strains Using Galleria mellonella as a Host Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on experimental colitis in rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. tandfonline.com [tandfonline.com]
- 8. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii | PLOS One [journals.plos.org]
- 9. protocols.io [protocols.io]
Preparation of Berberine Chloride-Liposome Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline (B145761) alkaloids, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer effects. However, its clinical application is often limited by poor aqueous solubility, low oral bioavailability, and a short biological half-life. Liposomal encapsulation of berberine chloride presents a promising strategy to overcome these limitations by enhancing its solubility, stability, and pharmacokinetic profile. This document provides detailed application notes and protocols for the preparation and characterization of this compound-liposome formulations.
Data Presentation
The following tables summarize quantitative data from various studies on this compound-liposome formulations, offering a comparative overview of different preparation methods and their outcomes.
Table 1: Formulation Parameters of this compound-Liposomes Prepared by Different Methods
| Preparation Method | Lipid Composition | Drug:Lipid Ratio (w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Thin-Film Hydration | Soy Phosphatidylcholine (SPC), Cholesterol | 1:10 | 182 - 449 | < 0.3 | -1.93 | 60.5 - 91.9 | [1][2] |
| Thin-Film Hydration | Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol | 1:10 | 124.1 | N/A | N/A | 98.6 ± 0.68 | [3] |
| Thin-Film Hydration | Soy Lecithin, Cholesterol | N/A | 153.7 ± 11.2 | N/A | N/A | 79.62 ± 4.20 | [4] |
| Ethanol Injection | HSPC, DSPG, SDC, α-tocopherol | N/A | 50 - 244 | < 0.3 | N/A | 51.0 - 88.2 | [1] |
| pH Gradient Method | HSPC, Cholesterol | 1:10 | 124.1 | N/A | N/A | 98.6 ± 0.68 | [3] |
| Ionophore-mediated Gradient | HSPC, Cholesterol | 1:20 | 146.9 ± 3.2 | N/A | N/A | 94.3 ± 2.1 | [5][6] |
N/A: Not Available
Table 2: In Vitro Release of Berberine from Liposomal Formulations
| Formulation | Release Medium | Time (h) | Cumulative Release (%) | Reference |
| Berberine Suspension | PBS (pH 6.8) | 10 | ~100 | [2] |
| Liposomes (Thin-Film) | PBS (pH 6.8) | 24 | ~70 | [2] |
| Fiber Interlaced Liposomes | Dialysis | 8 | 59.03 | N/A |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preparation and characterization of this compound-liposomes.
Protocol 1: Preparation of this compound-Liposomes by Thin-Film Hydration
This method is widely used for the preparation of multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Soy Phosphatidylcholine (SPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve SPC (or HSPC) and cholesterol in a desired molar ratio (e.g., 2:1) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution at a specific drug-to-lipid weight ratio (e.g., 1:10).
-
Attach the flask to a rotary evaporator and rotate at a constant speed (e.g., 150 rpm) at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.
-
A thin, uniform lipid film containing the drug will form on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with a suitable aqueous phase (e.g., PBS pH 7.4) by adding the buffer to the flask. The temperature of the hydration medium should be above the gel-liquid crystal transition temperature of the lipids.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, resulting in the formation of MLVs.
-
-
Size Reduction (Downsizing):
-
To obtain smaller and more uniform vesicles, sonicate the MLV suspension using a bath sonicator (e.g., for 30 minutes) or a probe sonicator (with caution to avoid overheating).
-
For a more defined size distribution, subject the liposome suspension to extrusion by passing it multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposomal suspension at high speed (e.g., 15,000 x g) for 1 hour at 4°C. Discard the supernatant and resuspend the liposome pellet in fresh PBS. Alternatively, use size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.[4]
-
-
Sterilization:
-
Sterilize the final liposome formulation by filtering through a 0.22 µm syringe filter.
-
Protocol 2: Characterization of this compound-Liposomes
Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution and zeta potential of liposomes.
Equipment:
-
Zetasizer (e.g., Malvern Zetasizer Nano ZS)
Procedure:
-
Sample Preparation: Dilute the liposomal suspension with deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the Zetasizer.
-
Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 173°).
-
Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
For zeta potential measurement, use a specific folded capillary cell and apply an electric field. The instrument will measure the electrophoretic mobility of the liposomes and calculate the zeta potential.
-
-
Data Analysis: Analyze the obtained data using the instrument's software. A PDI value below 0.3 is generally considered indicative of a narrow and homogenous size distribution.[1]
Encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) this compound from the liposome suspension. This can be achieved by:
-
Ultracentrifugation: Centrifuge the liposome suspension at a high speed (e.g., 100,000 x g) for 1-2 hours at 4°C. The liposomes will form a pellet, and the supernatant will contain the free drug.
-
Size Exclusion Chromatography: Pass the liposome suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
-
-
Quantification of Entrapped Drug:
-
After separating the free drug, lyse the liposome pellet (from centrifugation) or the liposome-containing fractions (from chromatography) to release the encapsulated this compound. Lysis can be achieved by adding a suitable solvent like methanol or a detergent like Triton X-100.
-
Quantify the concentration of this compound in the lysed solution using a validated analytical method, such as UV-Visible spectrophotometry (at a wavelength of approximately 345 nm) or High-Performance Liquid Chromatography (HPLC).[2]
-
-
Calculation:
-
Calculate the %EE using the following formula: %EE = (Amount of entrapped drug / Total amount of initial drug) x 100
-
Protocol 3: In Vitro Drug Release Study
The dialysis bag method is commonly used to assess the in vitro release profile of drugs from liposomal formulations.
Materials:
-
Dialysis tubing (e.g., with a molecular weight cut-off of 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4 or pH 5.5 to simulate different physiological environments)
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of Dialysis Bag:
-
Cut a piece of dialysis tubing of appropriate length and soak it in deionized water or the release medium for at least 30 minutes to ensure it is soft and permeable.
-
-
Loading the Sample:
-
Pipette a known volume (e.g., 1-2 mL) of the this compound-liposome suspension into the pre-treated dialysis bag.
-
Securely close both ends of the bag, ensuring there is some headspace.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL). The volume of the release medium should be sufficient to maintain sink conditions (i.e., the concentration of the released drug in the medium should not exceed 10-15% of its saturation solubility).
-
Place the beaker on a magnetic stirrer and stir at a constant speed (e.g., 100 rpm) while maintaining the temperature at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Visualizations
Experimental Workflow: Thin-Film Hydration Method
Caption: Workflow for preparing berberine-liposomes via thin-film hydration.
Characterization Workflow
Caption: Key characterization steps for berberine-liposome formulations.
Signaling Pathways Modulated by Berberine
Caption: Berberine's inhibitory effects on key cellular signaling pathways.
References
- 1. aph-hsps.hu [aph-hsps.hu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation of Berberine Hydrochloride Liposomes by a New pH Gradient Method [journal11.magtechjournal.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Determination of Berberine Chloride via Two-Phase Titration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berberine (B55584) chloride is a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline (B145761) alkaloids, found in various medicinal plants. It is known for its antimicrobial, anti-inflammatory, and anti-diabetic properties. Accurate quantification of berberine chloride in raw materials and pharmaceutical formulations is crucial for quality control and dosage accuracy. This application note details a robust two-phase titration method for the determination of this compound.
The principle of this method relies on the reaction of the positively charged berberine cation with a suitable anionic titrant, sodium tetraphenylboron, in a biphasic system. The resulting ion-pair complex is extracted into an immiscible organic solvent. An indicator dye is used to visualize the endpoint of the titration, which is observed by a distinct color change in the organic phase. This method is advantageous due to its simplicity, cost-effectiveness, and minimal requirement for sophisticated instrumentation.
Principle of the Two-Phase Titration Method
The two-phase titration of this compound involves the partitioning of the analyte and the resulting complex between an aqueous phase and an immiscible organic phase. This compound, being a quaternary ammonium salt, exists as the berberine cation (Berberine⁺) in the aqueous phase. The titrant, sodium tetraphenylboron (Na⁺[B(C₆H₅)₄]⁻), provides the tetraphenylborate (B1193919) anion, which reacts with the berberine cation to form a lipophilic ion-pair complex.
Reaction: Berberine⁺Cl⁻ (aq) + Na⁺[B(C₆H₅)₄]⁻ (aq) → Berberine⁺[B(C₆H₅)₄]⁻ (org) + NaCl (aq)
This newly formed complex is insoluble in the aqueous phase but soluble in the organic solvent (e.g., ethylene (B1197577) dichloride or chloroform). A water-soluble indicator dye, which also forms a colored complex with the titrant, is added to the system. Initially, the indicator remains in the aqueous phase. At the endpoint, when all the berberine has been consumed, the excess titrant reacts with the indicator, and the resulting indicator-titrant complex is extracted into the organic phase, causing a sharp color change.
Experimental Protocols
This section provides detailed methodologies for the determination of this compound using the two-phase titration method.
Reagents and Materials
-
This compound Reference Standard
-
Sodium Tetraphenylboron (0.01 M), standardized
-
Sorensen's Buffer Solution (pH 11)
-
Brilliant Cresyl Blue Indicator Solution
-
Ethylene Dichloride (or Chloroform)
-
Glass-stoppered flasks (100 mL)
-
Burette (10 mL or 25 mL)
-
Pipettes
-
Analytical Balance
Preparation of Solutions
-
0.01 M Sodium Tetraphenylboron Solution: Dissolve an accurately weighed amount of sodium tetraphenylboron in distilled water to prepare a 0.01 M solution. Standardize this solution against a primary standard like potassium chloride.
-
Sorensen's Buffer (pH 11): Prepare by mixing appropriate volumes of 0.1 M sodium hydroxide (B78521) and 0.1 M disodium (B8443419) hydrogen phosphate (B84403) solutions. Adjust the pH to 11.0 using a pH meter.
-
Brilliant Cresyl Blue Indicator: Prepare a 0.1% (w/v) solution in distilled water.
Titration Procedure for Pure this compound[1]
-
Accurately weigh about 15-20 mg of this compound and dissolve it in 10 mL of distilled water in a 100 mL glass-stoppered flask.
-
Add 10 mL of Sorensen's buffer solution (pH 11).
-
Add 0.5 mL of Brilliant Cresyl Blue indicator solution.
-
Add 10 mL of ethylene dichloride.
-
Stopper the flask and shake well.
-
Titrate with standardized 0.01 M sodium tetraphenylboron solution. After each addition of the titrant, stopper the flask and shake vigorously to ensure partitioning of the complex.
-
Continue the titration until the color of the ethylene dichloride (lower) layer changes from red through brown to a distinct green. The endpoint is reached when the green color persists after vigorous shaking.
-
Record the volume of the titrant used.
Calculation
The amount of this compound in the sample can be calculated using the following formula:
Amount (mg) = V × M × F
Where:
-
V is the volume of sodium tetraphenylboron solution used in mL.
-
M is the molarity of the sodium tetraphenylboron solution.
-
F is the equivalent weight factor for this compound (371.82 mg/mmol).[1]
Each mL of 0.01 M sodium tetraphenylboron is equivalent to 3.7182 mg of C₂₀H₁₈ClNO₄ (this compound).[1]
Data Presentation
The following tables summarize typical data obtained from the validation of a two-phase titration method for this compound.
Table 1: Titration Parameters
| Parameter | Value |
| Titrant | 0.01 M Sodium Tetraphenylboron |
| Sample Concentration | 1.5 - 2.0 mg/mL |
| pH of Aqueous Phase | 11 |
| Organic Solvent | Ethylene Dichloride |
| Indicator | Brilliant Cresyl Blue |
| Endpoint Color Change | Red to Green in Organic Layer |
Table 2: Example of Titration Results for this compound Determination
| Sample No. | Weight of this compound (mg) | Volume of 0.01 M NaBPh₄ (mL) | Calculated Amount (mg) | Recovery (%) |
| 1 | 15.2 | 4.09 | 15.21 | 100.07 |
| 2 | 17.5 | 4.71 | 17.51 | 100.06 |
| 3 | 19.8 | 5.32 | 19.78 | 99.90 |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 40 mg[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 99.89 ± 0.29%[2] |
| Precision (RSD) | < 2% |
Mandatory Visualization
The following diagrams illustrate the key aspects of the two-phase titration method for this compound determination.
Caption: Principle of Two-Phase Titration for Berberine.
Caption: Experimental Workflow for this compound Titration.
Conclusion
The two-phase titration method provides a simple, accurate, and precise means for the quantitative determination of this compound in various samples. The clear endpoint and straightforward procedure make it a valuable analytical technique for quality control in the pharmaceutical industry. The method can be readily implemented in laboratories with basic analytical equipment.
References
Application Notes & Protocols: Preparation and Characterization of Berberine Hydrochloride-Loaded Solid Lipid Nanoparticles (BBR-SLNs)
Introduction
Berberine (B55584) hydrochloride (BBR), an isoquinoline (B145761) alkaloid extracted from medicinal plants like Coptis chinensis, exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anti-diabetic, and antitumor activities.[1][2][3] However, its clinical application is significantly hampered by poor aqueous solubility, low gastrointestinal absorption, and rapid metabolism, leading to poor bioavailability (<5%).[1][2][3][4] Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system to overcome these limitations.[3][5] SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids, offering advantages such as enhanced drug stability, improved bioavailability, sustained release, and the potential for targeted delivery.[1][5] Encapsulating BBR into SLNs can protect it from degradation, improve its absorption, and enhance its therapeutic efficacy.[4][6]
This document provides detailed protocols for the preparation and characterization of BBR-loaded SLNs, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Formulation and Characterization of BBR-SLNs
The following table summarizes quantitative data from various studies on BBR-SLN formulations, providing a comparative overview of different preparation methods and their outcomes.
| Formulation Components | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Lipid: Glyceryl monostearate Surfactant: Tween 80 | High-Pressure Homogenization | 81.42 ± 8.48 | Narrow | -28.67 ± 0.71 | N/A | N/A | [1] |
| Lipid: Stearic acid Surfactants: Various | Spray-Drying | ~230 | >0.12 | ~ -30 | N/A | N/A | [7][8] |
| Lipid: N/A Surfactant: N/A | N/A | 76.8 | N/A | +7.87 | 58 | 4.2 | [3][4][6] |
| Lipid: Stearic acid Surfactant: Polyvinyl alcohol (PVA) | Solvent Injection | 395 | N/A | N/A | 82.44 | N/A | [5] |
| Lipids: Stearic acid, Glyceryl monostearate Surfactant: Poloxamer 407 | Ultrasonication & Spray-Drying | < 200 | N/A | N/A | ~90 | >12 | [9][10] |
| Lipid: Glyceryl tristearate Surfactants: Tween 20, Span 40 | Hot Solvent Evaporation | 677.2 | N/A | N/A | 65.4 | N/A | [11] |
N/A: Data not available in the cited source.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing and characterizing BBR-SLNs and the proposed mechanism of action for BBR.
Caption: Experimental workflow for BBR-SLN preparation and characterization.
Caption: Proposed signaling pathway of BBR delivered via SLNs.
Experimental Protocols
Protocol 1: Preparation of BBR-SLNs by Hot Homogenization and Ultrasonication
This method is widely used for its reliability and effectiveness in producing nanoparticles with a uniform size distribution.[1][12]
Materials and Equipment:
-
Berberine Hydrochloride (BBR)
-
Solid Lipid: Glyceryl monostearate (GMS) or Stearic Acid
-
Surfactant: Tween 80, Poloxamer 188, or Polyvinyl alcohol (PVA)
-
Purified water (Milli-Q or equivalent)
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or Probe Sonicator
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the solid lipid (e.g., 1000 mg of GMS) and place it in a beaker.[1]
-
Add the required amount of BBR to the lipid.
-
Heat the mixture on a heating plate to a temperature 5-10°C above the melting point of the lipid (e.g., 80-85°C for GMS) with continuous stirring until a clear, homogenous lipid melt is formed.[1][12]
-
-
Preparation of the Aqueous Phase:
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot oil phase while stirring vigorously with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at approximately 8,000-10,000 rpm for 15-30 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[1] Maintain the temperature throughout this step.
-
-
Homogenization/Sonication:
-
Cooling and SLN Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature or place it in an ice bath under gentle stirring.
-
As the lipid cools and recrystallizes, solid lipid nanoparticles are formed, encapsulating the BBR.[12]
-
-
Storage:
-
Store the final BBR-SLN suspension at 4°C for further characterization and use.[13]
-
Protocol 2: Characterization of BBR-SLNs
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability and in vivo fate of the nanoparticles.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the BBR-SLN suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential at 25°C using the DLS instrument.[1]
-
Perform the measurement in triplicate and report the results as mean ± standard deviation.
B. Entrapment Efficiency (%EE) and Drug Loading (%DL)
%EE represents the percentage of the initial drug that is successfully encapsulated in the SLNs. %DL refers to the amount of drug per unit weight of the nanoparticles.
Equipment:
-
Ultracentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug:
-
Transfer a known volume (e.g., 1 mL) of the BBR-SLN suspension into a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the SLNs.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the un-encapsulated (free) BBR.
-
Measure the concentration of BBR in the supernatant using a pre-validated UV-Vis spectrophotometry or HPLC method.[14]
-
-
Calculations:
-
Entrapment Efficiency (%EE):
-
Drug Loading (%DL):
-
C. In Vitro Drug Release Study
This study evaluates the rate and extent of BBR release from the SLNs over time, often simulating physiological conditions.[15]
Equipment:
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12 kDa)
-
Shaking incubator or water bath
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or simulated gastric/intestinal fluids)[15]
Procedure:
-
Accurately measure a specific volume of the BBR-SLN suspension (e.g., 2 mL) and place it inside a dialysis bag. For comparison, prepare a control bag with the same amount of free BBR solution.[15]
-
Securely seal both ends of the dialysis bag.
-
Immerse the bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4).
-
Place the beaker in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of BBR in the collected samples using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.[14]
References
- 1. Enhancing the Antitumor Activity of Berberine Hydrochloride by Solid Lipid Nanoparticle Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine-loaded solid lipid nanoparticles are concentrated in the liver and ameliorate hepatosteatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization, pharmacokinetics, and hypoglycemic effect of berberine loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Characterization, pharmacokinetics, and hypoglycemic effect of berberine loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Lipid Nanoparticles Containing Berberine by Spray-Drying Method | springerprofessional.de [springerprofessional.de]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Spray-dried Solid Lipid Nanoparticles for Enhancing Berberine Bioavailability via Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-delivery of Berberine Chloride with P-gp Inhibitors in Nanoliposomes
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has demonstrated a wide array of pharmacological effects, including significant antitumor activity. However, its clinical application is often hampered by low oral bioavailability and the development of multidrug resistance (MDR) in cancer cells.[1][2][3] One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents, including berberine, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4][5]
To overcome this challenge, a promising strategy involves the co-administration of berberine with P-gp inhibitors.[6][7] Encapsulating both agents within a nanodelivery system, such as nanoliposomes, offers several advantages. This approach can enhance the solubility of poorly soluble drugs, protect them from degradation, and facilitate their accumulation in tumor cells.[6][8] The co-delivery of berberine chloride and a P-gp inhibitor in a single nanoliposome ensures that both molecules reach the target cancer cell simultaneously, maximizing the inhibitory effect on P-gp and significantly increasing the intracellular concentration and cytotoxicity of berberine.[6][8]
This document provides detailed protocols for the formulation and characterization of nanoliposomes co-loaded with this compound (BRB) and the P-gp inhibitor Tariquidar (TAR), as well as methods for evaluating their efficacy in P-gp overexpressing cancer cell lines.
Data Presentation
The physicochemical characteristics of various nanoliposome formulations are critical for their biological performance. The following tables summarize the quantitative data for nanoliposomes loaded with this compound (BRB), Tariquidar (TAR), and both combined (BRB/TAR-L).
Table 1: Physicochemical Characterization of Nanoliposome Formulations
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PdI) ± SD |
| BRB/TAR-L | 137.9 ± 11.7 | 0.25 ± 0.03 |
Data sourced from a study on co-delivery of this compound and Tariquidar in nanoliposomes.[6]
Table 2: Encapsulation Efficiency and Recovery of Bioactive Components
| Formulation | Component | Recovery (%) ± SD | Encapsulation Efficiency (EE%) ± SD |
| BRB/TAR-L | This compound (BRB) | 99.43 ± 2.42 | 57.01 ± 11.1 |
| BRB/TAR-L | Tariquidar (TAR) | 85.64 ± 4.24 | 78.76 ± 3.03 |
Data sourced from a study on co-delivery of this compound and Tariquidar in nanoliposomes.[6]
Mandatory Visualizations
// Nodes prep [label="1. Nanoliposome Preparation\n(e.g., Thin-Film Hydration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="2. Co-loading\n(this compound + P-gp Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; char [label="3. Physicochemical Characterization", fillcolor="#FBBC05", fontcolor="#202124"]; dls [label="Size & PDI (DLS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Encapsulation Efficiency (HPLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="4. In Vitro Cell Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture P-gp Overexpressing\n(e.g., K562/DOXO) & Sensitive Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; uptake [label="Cellular Uptake Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cyto [label="Cytotoxicity Assay (MTT)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="5. Data Analysis & Conclusion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> load; load -> char; char -> dls [dir=none]; char -> hplc [dir=none]; char -> invitro; invitro -> culture [dir=none]; invitro -> uptake [dir=none]; invitro -> cyto [dir=none]; invitro -> analysis; } caption [label="Workflow from Formulation to In Vitro Analysis.", shape=plaintext, fontname="Arial", fontsize=10];
// Nodes problem [label="Problem:\nBerberine Efficacy Limited by\nMultidrug Resistance (MDR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [label="Primary Cause:\nOverexpression of\nP-gp Efflux Pumps", fillcolor="#FBBC05", fontcolor="#202124"]; strategy [label="Proposed Strategy:\nCo-delivery of Berberine\nwith a P-gp Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vehicle [label="Delivery Vehicle:\nNanoliposomes", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Desired Outcome:\nReversal of MDR &\nEnhanced Antitumor Effect", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges problem -> cause [label="is caused by"]; cause -> strategy [label="can be addressed by"]; strategy -> vehicle [label="is enabled by"]; vehicle -> outcome [label="leads to"]; problem -> strategy [style=invis]; // for layout } caption [label="Logical Flow of the Co-delivery Strategy.", shape=plaintext, fontname="Arial", fontsize=10];
Experimental Protocols
The following protocols are based on methodologies reported for the co-encapsulation of this compound and tariquidar.[6][8]
Protocol 1: Formulation of Nanoliposomes Co-loaded with this compound and Tariquidar
This protocol uses a sonication method for the preparation of nanoliposomes.
Materials:
-
Phosphatidylcholine (e.g., Phospholipon 90 G)
-
Cholesterol (Chol)
-
This compound (BRB)
-
Tariquidar (TAR)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-power homogenizer/sonicator
Procedure:
-
Lipid Phase Preparation: Dissolve 660 mg of phosphatidylcholine and 100 mg of cholesterol in a suitable volume of an organic solvent mixture (e.g., Dichloromethane/Methanol).
-
Drug Addition: Add Tariquidar (TAR) and this compound (BRB) to the organic phase. A final concentration of 0.647 mg/mL for TAR and 0.7 mg/mL for BRB can be targeted.[6]
-
Film Formation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the round-bottom flask.
-
Hydration: Hydrate the lipid film with a suitable volume of PBS (pH 7.4) by gentle rotation. This will form a suspension of multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the vesicles and create nanoliposomes, sonicate the MLV suspension. Perform sonication for 5-10 minutes at 5 cycles and 50% power using a high-power homogenizer.[6] The sonication step should be carried out in an ice bath to prevent lipid degradation.
-
Purification: Remove the non-encapsulated drug by a suitable method such as dialysis or size exclusion chromatography against PBS.
-
Storage: Store the final nanoliposome suspension at 4°C for further use.
Protocol 2: Characterization of Nanoliposomes
A. Particle Size and Polydispersity Index (PdI) Measurement
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoliposome suspension with filtered PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
Record the average particle size (Z-average diameter) and the Polydispersity Index (PdI). Perform measurements in triplicate for statistical validity.
B. Determination of Encapsulation Efficiency (EE%)
Instrument: High-Performance Liquid Chromatography (HPLC) with a DAD detector.
Procedure:
-
Total Drug Concentration (C_total): Disrupt a known volume of the nanoliposome suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze the concentration of BRB and TAR using a validated HPLC method.
-
Free Drug Concentration (C_free): Separate the nanoliposomes from the aqueous medium containing the unencapsulated drug. This can be done using ultracentrifugation or centrifugal filter units.
-
Analyze the supernatant/filtrate for the concentration of free BRB and TAR using HPLC.
-
Calculation: Calculate the Encapsulation Efficiency (EE%) for each drug using the following formula: EE% = [(C_total - C_free) / C_total] x 100
Protocol 3: In Vitro Cellular Uptake Study
This protocol evaluates the ability of the nanoliposomes to increase the intracellular accumulation of berberine in MDR cancer cells.
Materials:
-
P-gp overexpressing cancer cells (e.g., K562/DOXO) and their sensitive counterparts (e.g., K562).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
BRB/TAR-L nanoliposomes, BRB-loaded nanoliposomes, and free BRB solution.
-
PBS, Trypsin-EDTA.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Pre-treatment (for controls): For specific control groups, pre-incubate the cells with a free P-gp inhibitor (e.g., 10 µM TAR) for 15-30 minutes before adding the berberine formulation.[6]
-
Treatment: Remove the culture medium and add fresh medium containing the different formulations:
-
Free BRB solution.
-
BRB-loaded nanoliposomes.
-
BRB/TAR-L co-loaded nanoliposomes.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.[6]
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove extracellular drug and nanoliposomes.
-
Cell Lysis & Analysis (HPLC Method):
-
Lyse the cells with a suitable lysis buffer or solvent (e.g., methanol).
-
Collect the cell lysates and quantify the intracellular berberine concentration using HPLC.
-
Normalize the berberine amount to the total protein content of the viable cells.
-
-
Analysis (Microscopy/Flow Cytometry):
-
Berberine is naturally fluorescent. After washing, cells can be directly visualized under a fluorescence microscope or analyzed by flow cytometry to quantify the intracellular fluorescence intensity, which correlates with berberine uptake.
-
-
Data Analysis: Compare the intracellular berberine concentration or fluorescence intensity between the different treatment groups. A significant increase in uptake in the MDR cells treated with BRB/TAR-L compared to free BRB or BRB-L demonstrates the effectiveness of P-gp inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. PEG–lipid–PLGA hybrid nanoparticles loaded with berberine–phospholipid complex to facilitate the oral delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of P-glycoprotein in berberine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Delivery of this compound and Tariquidar in Nanoliposomes Enhanced Intracellular this compound in a Doxorubicin-Resistant K562 Cell Line Due to P-gp Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Anti-Biofilm Activity of Berberine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-biofilm activity of berberine (B55584) hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel antimicrobial and anti-biofilm agents.
Berberine, an isoquinoline (B145761) alkaloid extracted from various medicinal plants, has demonstrated significant potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1] Berberine hydrochloride's multifaceted mechanism of action makes it a compelling candidate for further investigation. Its activities include damaging bacterial cell membranes, generating reactive oxygen species (ROS), reducing intracellular ATP levels, and interfering with quorum sensing pathways.[2][3]
Quantitative Data Summary
The following tables summarize the reported minimum inhibitory concentrations (MICs) and anti-biofilm activity of berberine hydrochloride against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Berberine Hydrochloride against Planktonic Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | >512 | [4] |
| Pseudomonas aeruginosa PAO1 | >1250 | [5] |
| Pseudomonas aeruginosa (clinical isolates) | 250 - 1000 | [6] |
| Staphylococcus aureus NCTC8325 | 256 | [7] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 64 - 256 | [8] |
| Hafnia alvei | Not specified, but sub-MICs were used | [9] |
Table 2: In Vitro Anti-Biofilm Activity of Berberine Hydrochloride
| Bacterial Strain | Berberine HCl Concentration (µg/mL) | Biofilm Inhibition (%) | Assay Method | Reference |
| Pseudomonas aeruginosa PAO1 | 625 (0.625 mg/mL) | 71.70 | Crystal Violet | [10][11] |
| Salmonella enterica sv Typhimurium | 19 (0.019 mg/mL) | 31.20 | Crystal Violet | [10][11] |
| Staphylococcus aureus | 32 | Reduction in metabolic function | XTT Assay | [12] |
| Hafnia alvei | Sub-MIC | Significant dose-dependent reduction | Crystal Violet, CLSM, SEM | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of berberine hydrochloride.
Materials:
-
Berberine hydrochloride
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Tryptic Soy Broth (TSB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Berberine Hydrochloride Stock Solution: Prepare a stock solution of berberine hydrochloride in an appropriate solvent (e.g., sterile deionized water or DMSO) and filter-sterilize.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Inoculate a single colony into broth and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the berberine hydrochloride stock solution in the 96-well plate containing the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth without berberine) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of berberine hydrochloride that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is used to quantify the inhibition of biofilm formation by berberine hydrochloride.[10][11][13]
Materials:
-
Berberine hydrochloride
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, can enhance biofilm formation)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Plate reader
Procedure:
-
Preparation of Bacterial Culture: Prepare a bacterial suspension as described in the MIC protocol and dilute it to approximately 1 x 10⁶ CFU/mL in TSB.
-
Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Add 100 µL of different sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC) of berberine hydrochloride to the respective wells. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells carefully three times with sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS or water until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the crystal violet biofilm inhibition assay.
Proposed Mechanism of Berberine Hydrochloride's Anti-Biofilm Activity
Caption: Mechanisms of berberine's anti-biofilm action.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of berberine hydrochloride in planktonic cells and biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Berberine Is a Novel Type Efflux Inhibitor Which Attenuates the MexXY-Mediated Aminoglycoside Resistance in Pseudomonas aeruginosa [frontiersin.org]
- 5. In Vitro Synergistic Inhibitory Activity of Natural Alkaloid Berberine Combined with Azithromycin against Alginate Production by Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of berberine hydrochloride interfering with biofilm formation of Hafnia alvei | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06413J [pubs.rsc.org]
- 11. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes & Protocols for Analytical Method Validation of Berberine Chloride in Accordance with ICH Guidelines
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide for the validation of an analytical method for the quantification of berberine (B55584) chloride, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocols outlined herein are primarily focused on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a robust technique for the analysis of pharmaceutical compounds.
Overview of Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of berberine chloride, a stability-indicating HPLC method is often employed. The validation process ensures the method is specific, linear, accurate, precise, sensitive, and robust.
Diagram: Analytical Method Validation Workflow
Caption: Workflow for analytical method validation of this compound.
Experimental Protocols
The following protocols are based on common HPLC methods for this compound analysis. A typical system utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.
2.1. Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Forced degradation studies are crucial for developing and demonstrating the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux 10 mg of this compound with 20 ml of 1M HCl at 80°C for 5 hours.[1] Cool and neutralize with 1M NaOH.
-
Base Hydrolysis: Reflux 10 mg of this compound with 20 ml of 1M NaOH at 80°C for 30 minutes to 3 hours.[1] Cool and neutralize with 1M HCl.
-
Oxidative Degradation: Treat 10 mg of this compound with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration.
-
Thermal Degradation: Expose 10 mg of solid this compound to dry heat in an oven at 105°C for 12 hours.[1]
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to UV light at 254 nm and 365 nm for 24 hours.[1]
-
Hydrolytic Degradation: Reflux 10 mg of this compound in 20 ml of water at 80°C for 4 hours.[1]
After each stress condition, dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL and analyze by HPLC. The method is considered specific if the this compound peak is well-resolved from any degradation products.
Diagram: Forced Degradation Pathways
Caption: Stress conditions applied in forced degradation studies.
2.2. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Protocol:
-
Prepare a stock solution of this compound standard.
-
From the stock solution, prepare a series of at least five to six concentrations. The concentration range should be appropriate for the intended assay, for example, 20-140 µg/mL.[1]
-
Inject each concentration in triplicate into the HPLC system.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r) and the equation of the line (y = mx + c) using linear regression analysis.
2.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol:
-
Prepare samples by spiking a placebo or a known concentration of the drug product with the this compound standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each level.
2.4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or different equipment.
Protocol:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each).[3]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results at each level.
2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
Protocol (based on the calibration curve):
-
LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% of the organic component)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze the system suitability parameters and the assay results for a standard solution under these modified conditions.
-
The method is considered robust if the results remain within the acceptance criteria.
2.7. System Suitability
System suitability testing is an integral part of the analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Inject a standard solution of this compound (e.g., five or six replicate injections).
-
Evaluate the system suitability parameters, which may include:
-
Tailing factor (asymmetry factor)
-
Theoretical plates
-
%RSD of peak areas and retention times
-
Data Presentation: Summary of Acceptance Criteria and Typical Results
The following tables summarize the typical acceptance criteria for the validation parameters as per ICH guidelines and provide examples of results obtained in published studies on this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | 1.63 ± 0.34[1] |
| Theoretical Plates | > 2000 | 6878 ± 1.39[1] |
| %RSD of Peak Area | ≤ 2.0% | < 2.0%[1] |
| %RSD of Retention Time | ≤ 2.0% | < 2.0%[1] |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results for this compound |
| Specificity | No interference from degradants, impurities, or placebo. Peak purity index should be greater than the threshold. | The drug was well separated from degradation products.[1] Peak purity index is greater than the single point threshold.[1] |
| Linearity (Correlation Coefficient, r) | r ≥ 0.995 | 0.9988[1], 0.9996[5], 0.999[6] |
| Range | Should cover the expected concentration range of the samples. | 20-140 µg/mL[1], 2-60 µg/mL[5], 25-75 ppm[6] |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 99.8%[5], 101.0%–100.9%[6] |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | < 2.0%[1][5] |
| LOD | - | 0.212 ppm[1], 9.8 ng/mL[5], 3.52 µg/ml[6] |
| LOQ | - | 0.642 ppm[1], 1.7 µg/mL[7], 4.12 µg/ml[6] |
| Robustness (%RSD) | ≤ 2.0% | < 2.0%[1] |
The protocols and data presented provide a comprehensive framework for the validation of an analytical method for this compound in accordance with ICH guidelines. A thoroughly validated method is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. Researchers and scientists should adapt these protocols to their specific instrumentation and product matrices, ensuring that all acceptance criteria are met to guarantee the reliability of the analytical data.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. Stability‐Indicating Validated HPLC Method for Analysis of Berberine Hydrochloride and Trimethoprim in Pharmaceutical D… [ouci.dntb.gov.ua]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Berberine Chloride with Cyclodextrins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the aqueous solubility of berberine (B55584) chloride using cyclodextrins.
Frequently Asked Questions (FAQs)
1. Why is enhancing the aqueous solubility of berberine chloride important?
This compound, a natural alkaloid with numerous pharmacological activities, exhibits low aqueous solubility. This poor solubility can limit its bioavailability and therapeutic efficacy.[1][2] Enhancing its solubility through methods like cyclodextrin (B1172386) complexation can improve its dissolution rate and subsequent absorption.[3][4]
2. What are cyclodextrins and how do they increase this compound's solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][5] They can encapsulate poorly water-soluble molecules, like berberine, within their cavity, forming an inclusion complex.[1][5] This complex effectively shields the hydrophobic part of the guest molecule from water, thereby increasing its apparent aqueous solubility.[6]
3. Which types of cyclodextrins are most effective for this compound?
Studies have shown that various β-cyclodextrins are effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated significant success in improving this compound's solubility, showing a nearly 4.5-fold increase at a 20% concentration.[7][8] HP-β-CD is often preferred over native β-cyclodextrin due to its higher water solubility and safety profile.[9][10] Randomly methylated-β-cyclodextrin (RM-β-CD) has also been studied, though HP-β-CD appears to have a higher affinity for this compound.[7]
4. What is the typical stoichiometry of a this compound-cyclodextrin complex?
The most commonly reported stoichiometry for this compound and cyclodextrin inclusion complexes is 1:1, meaning one molecule of this compound is encapsulated within one molecule of cyclodextrin.[1][7][11][12]
5. How can I confirm the formation of a this compound-cyclodextrin inclusion complex?
Several analytical techniques can be employed to confirm complex formation:
-
Differential Scanning Calorimetry (DSC): The disappearance of the melting endotherm of this compound in the thermogram of the complex is indicative of inclusion.[3][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic peaks of this compound upon complexation suggest interaction with the cyclodextrin.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the chemical shifts of the protons of both berberine and the inner cavity of the cyclodextrin confirm inclusion.[3][7][11]
-
Scanning Electron Microscopy (SEM): Changes in the morphology of the raw materials compared to the complex can be observed.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Solubility Enhancement | - Inappropriate choice of cyclodextrin.- Suboptimal molar ratio of this compound to cyclodextrin.- Inefficient complexation method. | - Test different cyclodextrins, particularly HP-β-CD, which has shown high efficiency.[7][8]- Optimize the molar ratio; a 1:1 ratio is often a good starting point.[1][2]- Employ a more effective preparation method such as freeze-drying or co-evaporation.[1][2] |
| Precipitation During Complexation | - Exceeding the solubility limit of the cyclodextrin.- Temperature fluctuations affecting complex stability. | - Ensure the cyclodextrin is fully dissolved before adding this compound.- Maintain a constant and appropriate temperature during the process. Some methods suggest a gradual temperature reduction to promote complex formation.[9] |
| Inconclusive Characterization Results (e.g., DSC, FTIR) | - Incomplete complex formation, resulting in a physical mixture.- Insufficient amount of complex in the analyzed sample. | - Optimize the preparation method to ensure complete inclusion.- Purify the complex by washing with a solvent in which the free drug is soluble but the complex is not, to remove any uncomplexed this compound.[5] |
| Variability Between Batches | - Inconsistent experimental parameters.- Purity of starting materials. | - Strictly control all experimental parameters, including temperature, stirring speed, and time.- Use high-purity this compound and cyclodextrins.[5] |
Quantitative Data Summary
Table 1: Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin Type | Concentration | Solubility Enhancement Factor | Reference(s) |
| HP-β-CD | 20% (w/v) | ~4.5-fold | [7][8] |
| HP-β-CD | 0.01 mol/L | 5.27-fold | [1][2] |
| β-CD | Not specified | - | [5][11] |
Table 2: Stability Constants (Ks) and Complexation Efficiency (CE) of this compound-Cyclodextrin Complexes
| Cyclodextrin Type | Stability Constant (Ks) (M⁻¹) | Complexation Efficiency (CE) | Reference(s) |
| HP-β-CD | 25.7 | 0.134 | [7] |
| RM-β-CD | 9.1 | 0.048 | [7] |
| β-CD | 423 | Not Reported | [1][5] |
| HP-β-CD | 694.5 | Not Reported | [1][2] |
Experimental Protocols
Phase Solubility Study
This method, based on the Higuchi-Connors method, is used to determine the stoichiometry and stability constant of the inclusion complex.[7][13]
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20% w/v HP-β-CD).[7]
-
Add an excess amount of this compound to each solution.
-
Seal the containers and shake them at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to reach equilibrium.[7]
-
Filter the suspensions to remove the undissolved this compound.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. An AL-type linear plot with a slope less than 1 indicates the formation of a 1:1 complex.[7]
Preparation of the Inclusion Complex (Freeze-Drying Method)
This method is widely used to obtain a solid inclusion complex.[1][2]
Protocol:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in distilled water.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) and add it to the cyclodextrin solution while stirring.[9]
-
Continue stirring the mixture for an extended period (e.g., 8 hours) at a controlled temperature.[5]
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution under vacuum to obtain a dry powder of the inclusion complex.
-
The resulting powder can then be characterized using various analytical techniques.
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound-cyclodextrin inclusion complexes.
Caption: Formation of a this compound-cyclodextrin inclusion complex leading to enhanced aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of β-cyclodextrin on the intestinal absorption of berberine hydrochloride, a P-glycoprotein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Interaction of β-Cyclodextrin and Berberine Hydrochloride and Its Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical characterization of this compound: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101461949B - Berberine cyclodextrin inclusion compound, preparation thereof and preparation method - Google Patents [patents.google.com]
- 10. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 11. Thermodynamic study on the effects of beta-cyclodextrin inclusion with berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inclusion complex of berberine hydrochloride with serine-β-cyclodextrin: construction, characterization, inclusion mechanisms, and bioactivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Oral Berberine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of berberine (B55584) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of berberine hydrochloride?
A1: The low oral bioavailability of berberine hydrochloride, often reported to be less than 1%, is attributed to several factors:
-
Poor Intestinal Absorption: Berberine's quaternary ammonium (B1175870) structure leads to low lipophilicity and poor membrane permeability.[1][2][3]
-
P-glycoprotein (P-gp) Efflux: Berberine is a substrate of the P-glycoprotein efflux pump in intestinal epithelial cells. This pump actively transports berberine back into the intestinal lumen after absorption, significantly reducing its net uptake into the bloodstream.[1][4][5]
-
First-Pass Metabolism: Berberine undergoes extensive metabolism in both the intestine and the liver by cytochrome P450 (CYP) enzymes, further reducing the amount of active compound that reaches systemic circulation.[1][4][5]
-
Self-Aggregation: In the acidic environment of the stomach, berberine molecules can self-aggregate, which hinders their dissolution and subsequent absorption in the small intestine.
Q2: What are the most common strategies to enhance the oral bioavailability of berberine hydrochloride?
A2: Several formulation strategies have been developed to overcome the poor bioavailability of berberine. These can be broadly categorized as:
-
Nanoformulations: Encapsulating berberine in nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[1][2]
-
Lipid-Based Delivery Systems: Formulations like self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubility and absorption of berberine by presenting it in a solubilized form.
-
Use of Absorption Enhancers: Co-administration of berberine with natural compounds that inhibit P-gp efflux, such as piperine (B192125) (from black pepper) and silymarin (B1681676) (from milk thistle), can increase its intestinal absorption.[6]
-
Structural Modification: Modifying the chemical structure of berberine, for instance, to its reduced form dihydroberberine, can improve its lipophilicity and intestinal permeability.
Q3: How significant is the improvement in bioavailability with these different strategies?
A3: The level of improvement varies depending on the specific formulation and experimental model. Below is a summary of reported enhancements in oral bioavailability.
Data Presentation: Enhancement of Berberine Oral Bioavailability
| Formulation Strategy | Specific Formulation | Animal Model | Fold Increase in Bioavailability (Compared to Unformulated Berberine) | Reference |
| Nanoformulations | Berberine-loaded Solid Lipid Nanoparticles (SLNs) | Rats | 4.13 | [7] |
| Berberine-loaded Liposomes | - | - | [8][9] | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rats | 2.42 | [10] | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rats | 1.63 | [11][12][13] | |
| Absorption Enhancers | Co-administration with TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) | Rats | 1.9 (AUC) | [14] |
| Structural Modification | Dihydroberberine | - | - | - |
| Other | LipoMicel® Formulation | Humans | Up to 6 | [15] |
Troubleshooting Guides
Problem 1: Inconsistent or low berberine permeability in Caco-2 cell assays.
-
Possible Cause 1: Poor dissolution of berberine hydrochloride in the transport medium.
-
Troubleshooting Tip: Ensure complete dissolution of berberine in the apical buffer. Consider pre-dissolving berberine in a small amount of a suitable solvent like DMSO before diluting it in the transport medium. The final DMSO concentration should be kept low (typically <1%) to avoid affecting cell monolayer integrity.
-
-
Possible Cause 2: High P-gp efflux activity in Caco-2 cells.
-
Troubleshooting Tip: To confirm the role of P-gp, perform the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apical-to-basolateral (A-to-B) transport of berberine in the presence of the inhibitor would confirm P-gp mediated efflux.[16]
-
-
Possible Cause 3: Compromised integrity of the Caco-2 cell monolayer.
-
Troubleshooting Tip: Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. A drop in TEER values indicates a compromised monolayer. Ensure proper cell culture conditions and handling to maintain monolayer integrity.
-
Problem 2: High variability in plasma concentrations in in-vivo pharmacokinetic studies.
-
Possible Cause 1: Inconsistent dosing.
-
Troubleshooting Tip: For oral gavage, ensure the formulation is homogenous and the administration technique is consistent across all animals. For formulations in feed, monitor the food intake of each animal to ensure they receive the intended dose.
-
-
Possible Cause 2: Inter-individual differences in metabolism and absorption.
-
Troubleshooting Tip: Increase the number of animals per group to improve statistical power. Consider using a crossover study design if feasible.
-
-
Possible Cause 3: Issues with blood sample collection and processing.
-
Troubleshooting Tip: Standardize the blood collection time points and procedures. Ensure proper handling and storage of plasma samples to prevent degradation of berberine. Use a validated analytical method for quantifying berberine in plasma.
-
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Berberine Hydrochloride
Objective: To evaluate the intestinal permeability of berberine hydrochloride and the impact of formulation strategies on its transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Berberine hydrochloride
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the monolayers using an epithelial voltohmmeter. TEER values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the berberine hydrochloride solution (or its formulation) in HBSS to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of berberine in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of berberine across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of berberine in the apical chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study of Berberine Formulations in Rats
Objective: To determine the pharmacokinetic profile of different berberine hydrochloride formulations after oral administration in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Berberine hydrochloride and its formulations
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.[17]
-
-
Dosing:
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of berberine in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
-
Calculate the relative bioavailability of the test formulations compared to the control using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating berberine bioavailability.
Caption: P-glycoprotein mediated efflux of berberine in enterocytes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. Improving the oral bioavailability of berberine: A crystal engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats [frontiersin.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. Development of self-microemulsifying drug delivery system for oral bioavailability enhancement of berberine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. womensvoice.com [womensvoice.com]
- 16. Possible role of P-glycoprotein in the neuroprotective mechanism of berberine in intracerebroventricular streptozotocin-induced cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of type 2 diabetes mellitus on the pharmacokinetics of berberine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academicjournals.org [academicjournals.org]
Technical Support Center: Stability-Indicating HPLC Method for Berberine Chloride Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating HPLC method for berberine (B55584) chloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical stability-indicating HPLC method for berberine chloride?
A1: A common method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to pH 3 with orthophosphoric acid).[1][2][3] The ratio of acetonitrile to buffer can vary, but a common starting point is 25:75 v/v.[1][2] Detection is typically performed using a UV detector at wavelengths around 266 nm, 271 nm, or 346 nm.[4][5][6][7]
Q2: What are the typical forced degradation conditions for this compound?
A2: Forced degradation studies for this compound are conducted under various stress conditions as per ICH guidelines to ensure the method's stability-indicating nature.[2][3] These conditions typically include:
-
Acidic Hydrolysis: 1M HCl at 80°C for 5 hours.[2]
-
Alkaline Hydrolysis: 1M NaOH at 80°C for 3 hours.[2]
-
Oxidative Degradation: 30% H₂O₂ at 80°C for 1 hour.[2]
-
Thermal Degradation: Dry heat at 105°C for 12 hours.[2]
-
Photolytic Degradation: Exposure to UV light at 254 nm and 365 nm for 24 hours.[2]
Q3: How stable is this compound under these stress conditions?
A3: this compound shows significant degradation under acidic, alkaline, and oxidative conditions.[2] It is found to be relatively stable under dry heat and photolytic conditions.[2] For instance, one study reported 6% degradation in 1M HCl, 83% in 1M NaOH, and 19% in 30% H₂O₂ under the specified conditions.[2]
Q4: What are the key validation parameters for this HPLC method?
A4: The stability-indicating HPLC method for this compound should be validated according to ICH guidelines for parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.[5]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range is 20–140 µg/mL.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.[4][5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.[2]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound | 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample overload. | 1. Ensure the mobile phase pH is controlled, typically around 3, to ensure the consistent ionization state of this compound.[1][2]2. Use a new or validated column. Employ a guard column to protect the analytical column.3. Reduce the injection volume or sample concentration. |
| Inadequate separation between this compound and its degradation products | 1. Mobile phase composition is not optimal.2. Inappropriate column chemistry. | 1. Adjust the ratio of the organic modifier (acetonitrile) to the aqueous buffer. A lower percentage of acetonitrile will generally increase retention times and may improve resolution.2. Ensure a high-quality C18 column is being used.[1][2] Consider a column with a different packing material if co-elution persists. |
| Baseline drift or noise | 1. Mobile phase is not properly degassed.2. Contaminated mobile phase or column.3. Detector lamp is failing. | 1. Degas the mobile phase using sonication or an online degasser.[2]2. Prepare fresh mobile phase with HPLC-grade solvents and water. Flush the column with a strong solvent like methanol (B129727) or acetonitrile.3. Check the detector lamp's usage hours and replace if necessary. |
| Inconsistent retention times | 1. Fluctuation in pump flow rate.2. Changes in mobile phase composition.3. Temperature variations. | 1. Prime the pump to remove air bubbles and ensure a consistent flow rate.2. Prepare the mobile phase accurately and ensure it is well-mixed.3. Use a column oven to maintain a constant temperature. |
| No degradation observed under stress conditions | 1. Stress conditions are not harsh enough.2. Incorrect preparation of stressor solutions. | 1. Increase the duration, temperature, or concentration of the stressor as appropriate. The goal is to achieve 5-20% degradation.[2]2. Verify the concentration and preparation of the acid, base, and peroxide solutions. |
Experimental Protocols
Stability-Indicating HPLC Method
A representative HPLC method for the analysis of this compound and its degradation products is summarized below.[1][2]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV/Vis Detector |
| Column | Hypersil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 266 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Forced Degradation Study Protocol
The following protocols are based on common practices for forced degradation studies of this compound.[2][5]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 1M HCl. Reflux at 80°C for 5 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase. |
| Alkaline Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 1M NaOH. Reflux at 80°C for 3 hours. Cool, neutralize with 1M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase. |
| Oxidative Degradation | Dissolve 10 mg of this compound in 10 mL of 30% H₂O₂. Keep at 80°C for 1 hour. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase. |
| Thermal Degradation | Keep 10 mg of this compound in an oven at 105°C for 12 hours. Cool and dissolve in the mobile phase to a final concentration of 100 µg/mL. |
| Photolytic Degradation | Expose a solution of this compound (100 µg/mL in mobile phase) to UV light at 254 nm and 365 nm for 24 hours. |
Method Validation Parameters Summary
The following table summarizes typical validation parameters for a stability-indicating HPLC method for this compound.[2][5]
| Parameter | Typical Range/Value |
| Linearity Range | 20 - 140 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | ~0.212 ppm |
| LOQ | ~0.642 ppm |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.
Caption: Degradation behavior of this compound under various stress conditions.
References
- 1. Force Degradation Study of this compound by Using Stability Indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Berberine Chloride Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berberine (B55584) chloride in in vivo animal models.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for berberine chloride in rodent models?
Determining a starting dose depends on the specific research question, the animal model, and the route of administration. However, based on published studies, a general range can be established. For oral administration in rats and mice, dosages often range from 50 mg/kg to 200 mg/kg per day.[1][2] For intraperitoneal (i.p.) injections, doses are typically lower, ranging from 5 mg/kg to 20 mg/kg.[3] It is crucial to consult literature relevant to your specific area of investigation and to perform dose-response studies to determine the optimal dose for your experimental conditions.
2. How can I improve the solubility of this compound for in vivo administration?
This compound has low aqueous solubility, which can present a challenge for preparing dosing solutions.[4][5] Here are some common strategies:
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[4] A stock solution can be prepared in DMSO and then diluted with a vehicle like phosphate-buffered saline (PBS) or saline.[4] It's important to keep the final concentration of DMSO low (typically <5%) to avoid toxicity in animals.
-
pH adjustment: The solubility of this compound is pH-dependent, with higher solubility observed at a neutral pH of 7.0 in phosphate (B84403) buffer.[6]
-
Formulation strategies: For oral administration, self-microemulsifying drug delivery systems (SMEDDS) have been shown to enhance the solubility and bioavailability of berberine hydrochloride.[7][8]
3. What is the bioavailability of this compound and how can it be improved?
This compound has very low oral bioavailability, reported to be around 0.68% in rats.[9] This is attributed to its poor absorption and significant first-pass metabolism.[6]
To improve bioavailability, researchers can consider:
-
Alternative administration routes: Intraperitoneal or intravenous injections can bypass first-pass metabolism, leading to higher systemic exposure.[10][11] However, these routes may also be associated with higher acute toxicity.[10]
-
Formulation with absorption enhancers: Co-administration with agents like D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) has been shown to enhance the intestinal absorption of berberine.[9]
-
Nanoparticle-based delivery: Encapsulating berberine in nanoparticles, such as albumin nanoparticles, has been demonstrated to improve its pharmacokinetic profile.[12][13]
4. What are the known toxicities of this compound in animal models?
Toxicity of berberine is dose- and route-dependent.
-
Acute Toxicity: The median lethal dose (LD50) varies significantly with the administration route. In mice, the intravenous LD50 is approximately 9.04 mg/kg, while the intraperitoneal LD50 is 57.6 mg/kg.[10] Oral administration has a much higher safety margin, with one study reporting no LD50 at doses up to 20.8 g/kg.[1][10]
-
Sub-chronic Toxicity: Long-term administration of high doses of berberine (e.g., >50 mg/kg for 16 weeks in diabetic rats) has been associated with liver tissue damage.[14] Developmental toxicity studies in rats identified a maternal lowest observed adverse effect level (LOAEL) of 531 mg/kg/day (administered in feed) based on reduced maternal weight gain.[15][16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Dosing Solution | Poor solubility in the chosen vehicle. | - Increase the proportion of co-solvent (e.g., DMSO) within safe limits.- Adjust the pH of the vehicle to around 7.0 using phosphate buffer.[6]- Prepare fresh solutions daily and sonicate before administration. |
| Low or Inconsistent Efficacy in In Vivo Studies | Poor bioavailability due to low absorption and/or rapid metabolism. | - Consider an alternative route of administration (e.g., intraperitoneal injection) if appropriate for the study design.[11]- Explore formulation strategies such as co-administration with an absorption enhancer or using a nanoparticle-based delivery system.[9][13]- Increase the dosing frequency to maintain therapeutic levels. |
| Observed Animal Toxicity (e.g., weight loss, lethargy) | The administered dose is too high for the chosen animal model or administration route. | - Immediately reduce the dosage.- Review the literature for established toxicity data for your specific model and route.[14][15]- Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD). |
| Variability in Experimental Results | Inconsistent dosing technique or animal stress. | - Ensure accurate and consistent administration volumes.- Handle animals gently and consistently to minimize stress, which can affect physiological responses.- Acclimatize animals to the dosing procedure before the start of the experiment. |
Quantitative Data Summary
Table 1: Reported this compound Dosages in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Therapeutic Area | Reference |
| Rats | Oral Gavage | 7.5 - 15 mg/kg/day | Colitis | [17] |
| Rats | Oral Gavage | 50 mg/kg/day | Alzheimer's Disease | [18][19] |
| Rats | Oral Gavage | 60 - 120 mg/kg/day | Hepatocellular Carcinoma | [1] |
| Rats | Oral Gavage | 100 mg/kg/day | Diabetes | [2] |
| Mice | Intraperitoneal | 5 - 20 mg/kg | Depression | [3] |
| Mice | Oral Gavage | 66 mg/kg | Not Specified | [16] |
| Mice | Nebulized Inhalation | 1 - 2 mg/kg | Acute Respiratory Distress Syndrome | [20] |
Table 2: Toxicological Data for this compound
| Animal Model | Parameter | Route of Administration | Value | Reference |
| Mice | LD50 | Intravenous | 9.04 mg/kg | [10] |
| Mice | LD50 | Intraperitoneal | 57.6 mg/kg | [10] |
| Mice | LD50 | Oral | >20.8 g/kg | [1][10] |
| Rats | Maternal LOAEL | In Feed | 531 mg/kg/day | [15][16] |
| Rats | Developmental NOAEL | Gavage | 1,000 mg/kg/day | [15][16] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Rat Model of Colitis
-
Objective: To assess the anti-inflammatory effects of this compound in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.
-
Materials:
-
This compound
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Syringes
-
-
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 7.5 mg/mL and 15 mg/mL).
-
Induce colitis in rats using TNBS according to established protocols.
-
Administer the this compound suspension or vehicle control orally via gavage once daily for the specified duration (e.g., 3 or 7 days).
-
Monitor animals daily for body weight, signs of distress, and stool consistency.
-
At the end of the treatment period, euthanize the animals and collect colon tissue for histological analysis, myeloperoxidase (MPO) activity measurement, and cytokine analysis (e.g., IL-8).[17]
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Depression
-
Objective: To evaluate the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST) in mice.
-
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal injection
-
-
Procedure:
-
Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
Administer the this compound solution or vehicle control via intraperitoneal injection.
-
After a specified pre-treatment time (e.g., 30 or 60 minutes), subject the mice to the FST or TST.
-
Record the duration of immobility during the tests.
-
Analyze the data to determine the effect of this compound on depressive-like behavior.[3]
-
Visualizations
References
- 1. Comparative Study on the Role of Berberine and Berberis lycium Royle Roots Extract against the Biochemical Markers and Cyclin D1 Expression in HCC Animal Model [mdpi.com]
- 2. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The assessment of pharmacokinetics and neuroprotective effect of berberine hydrochloride-embedded albumin nanoparticles via various administration routes: comparative in-vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developmental toxicity evaluation of berberine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of this compound on experimental colitis in rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound can ameliorate the spatial memory impairment and increase the expression of interleukin-1beta and inducible nitric oxide synthase in the rat model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Berberine administrated with different routes attenuates inhaled LPS-induced acute respiratory distress syndrome through TLR4/NF-κB and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Berberine Hydrochloride in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects of berberine (B55584) hydrochloride in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with berberine hydrochloride administration in experimental models and clinical trials?
A1: The most frequently reported GI side effects include diarrhea, constipation, flatulence, abdominal discomfort, and nausea.[1][2][3][4][5][6] The incidence of these effects in clinical trials is reported to be approximately 34.5%, with most being mild to moderate in severity.[1]
Q2: What are the primary mechanisms underlying berberine-induced gastrointestinal side effects?
A2: Berberine's GI side effects are multifactorial and primarily attributed to:
-
Alteration of Gut Microbiota: Berberine possesses antimicrobial properties that can disrupt the balance of the gut microbiome.[7]
-
Modulation of Gut Motility: Berberine can influence intestinal transit time, potentially through its interaction with opioid receptors in the gut.[7][8][9][10][11]
-
Impact on Bile Acid Metabolism: Berberine can affect the synthesis and metabolism of bile acids, which play a crucial role in digestion and gut function.[12][13][14][15][16]
Q3: How can I proactively minimize gastrointestinal side effects in my experimental design?
A3: Several strategies can be implemented to reduce the incidence and severity of GI side effects:
-
Dose Escalation: Start with a lower dose of berberine and gradually increase to the target dose over several days. This allows the GI system to adapt.
-
Administration with Food: In clinical settings, administering berberine with meals is often recommended to reduce gastric irritation.[2] For animal studies, consider co-administration with a small amount of vehicle or standard chow.
-
Formulation Optimization: Consider using alternative formulations with improved bioavailability and potentially better GI tolerance, such as dihydroberberine (B31643) or berberine phytosomes.[17][18][19][20]
-
Co-administration with Probiotics: The use of probiotics alongside berberine may help maintain a healthy gut microbiome and alleviate some GI disturbances.[21][22][23]
Q4: Are there alternative forms of berberine with a better gastrointestinal safety profile?
A4: Yes, dihydroberberine (DHB) and berberine phytosome formulations have been developed to improve bioavailability and may offer a better GI safety profile.[17][18][19][20] DHB is a metabolite of berberine that is more readily absorbed, and phytosome formulations enhance absorption, potentially allowing for lower effective doses and thus fewer GI side effects.[17][18][19][20]
II. Troubleshooting Guides
Guide 1: Managing Diarrhea in Animal Models
Symptom: A significant percentage of the animal cohort (>20%) develops diarrhea following berberine administration.
| Potential Cause | Troubleshooting Step | Experimental Protocol Reference |
| High Initial Dose | Reduce the initial dose by 50% and implement a gradual dose escalation protocol over 3-5 days. | N/A |
| Rapid Gut Transit | Co-administer with a small amount of a binding agent (e.g., methylcellulose) in the vehicle to slow transit. | N/A |
| Gut Microbiota Disruption | Consider pre-treating a subset of animals with a multi-strain probiotic for one week prior to and during berberine administration to assess for improvement. | A study on combined berberine and probiotic treatment demonstrated altered gut microbiota and improved metabolic parameters.[22] |
| Vehicle-Related Effects | Administer the vehicle alone to a control group to rule out any confounding effects of the delivery medium. | Standard practice in animal studies. |
Guide 2: Addressing Constipation in Experimental Subjects
Symptom: Animals exhibit a significant decrease in fecal output and/or hard, dry pellets after berberine administration.
| Potential Cause | Troubleshooting Step | Experimental Protocol Reference |
| Reduced Gut Motility | Ensure adequate hydration by providing readily accessible water sources. For some models, a gel-based water source can increase intake. | N/A |
| Dietary Factors | If using a specialized diet, ensure it contains adequate fiber. If not, consider supplementing the diet with a small amount of soluble fiber. | N/A |
| Opioid Receptor Interaction | In mechanistic studies, co-administration with an opioid receptor antagonist (e.g., naloxone) could be used to investigate the involvement of this pathway in reduced motility. | Berberine's effects on gut motility have been shown to be mediated by mu- and delta-opioid receptors.[8][9] |
Guide 3: Investigating and Mitigating Nausea-like Symptoms (in relevant animal models)
Symptom: Observation of pica (consumption of non-nutritive substances like bedding) or conditioned taste aversion in rodent models, which can be indicative of nausea.
| Potential Cause | Troubleshooting Step | Experimental Protocol Reference |
| Gastric Irritation | Administer berberine in an enteric-coated formulation if available for the animal model, or ensure the pH of the vehicle is neutral. | N/A |
| Central Nervous System Effects | For advanced studies, consider co-administration with a 5-HT3 receptor antagonist (e.g., ondansetron) to investigate the role of serotonin (B10506) in nausea. | N/A |
| Formulation-Specific Effects | Test a different formulation of berberine, such as dihydroberberine or a phytosome complex, which may have a lower propensity for causing nausea due to improved absorption. | Dihydroberberine was developed to improve absorption and reduce stomach side effects.[19] |
III. Data Presentation: Quantitative Analysis of Mitigation Strategies
Table 1: Pharmacokinetic Parameters of Different Berberine Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| Berberine HCl | 500 mg | 1.67 ± 0.41 | 4.0 | 13.4 ± 1.97 | 1 | [24] |
| LipoMicel® Berberine | 500 mg | 15.8 ± 2.6 | 3.0 | 78.2 ± 14.4 | ~5.8x | [24] |
| Dihydroberberine | 100 mg | 3.76 ± 1.4 | - | Higher than 500mg Berberine HCl | - | [25] |
| Dihydroberberine | 200 mg | 12.0 ± 10.1 | - | Higher than 500mg Berberine HCl | - | [25] |
| Berberine Phytosome® | 550 mg | - | - | ~10x higher than unformulated berberine | ~10x | [20] |
Table 2: Incidence of Gastrointestinal Adverse Events in Human Clinical Trials
| Study Intervention | Duration | Adverse Event | Incidence | Reference |
| Berberine | 3 months | Mild to moderate GI effects | Not specified | [3] |
| Berberine | - | Transient GI adverse effects | ~34.5% | [1] |
| Berberine + Probiotics | 12 weeks | Gastrointestinal side effects | Increased with berberine treatment | [21] |
| LipoMicel® Berberine | - | No adverse reactions reported | 0% | [24] |
| Dihydroberberine | - | No adverse events reported | 0% | [26] |
| Berberine Phytosome® | 90 days | No specific side-effects registered | 0% | [20] |
IV. Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit in Mice
Objective: To measure the effect of berberine hydrochloride on whole gut transit time.
Materials:
-
Berberine hydrochloride
-
Vehicle (e.g., saline, 0.5% methylcellulose (B11928114) in water)
-
Activated charcoal meal (e.g., 10% activated charcoal in 5% gum arabic)
-
Oral gavage needles
-
Cages with white paper lining
Procedure:
-
Fast mice for 12-18 hours with free access to water.
-
Administer berberine hydrochloride or vehicle via oral gavage.
-
After a predetermined time (e.g., 30 minutes), administer the activated charcoal meal (0.2 mL per mouse) via oral gavage.
-
House mice individually in cages with white paper lining.
-
Monitor for the first appearance of black feces. The time from charcoal administration to the first appearance of black feces is the whole gut transit time.
-
Alternatively, at a fixed time point (e.g., 60 minutes) after charcoal administration, euthanize the mice and measure the distance traveled by the charcoal meal in the small intestine, expressed as a percentage of the total length of the small intestine.
Reference for Methodology: [8][25]
Protocol 2: Assessment of Visceral Hypersensitivity in Rats
Objective: To evaluate the effect of berberine hydrochloride on visceral pain perception using colorectal distension (CRD).
Materials:
-
Berberine hydrochloride
-
Vehicle
-
Inflatable balloon catheter (e.g., 2 cm latex balloon attached to a flexible catheter)
-
Pressure transducer and inflation apparatus
-
Restraint devices for rats
Procedure:
-
Acclimate rats to the restraint devices for several days prior to the experiment.
-
On the day of the experiment, administer berberine hydrochloride or vehicle intraperitoneally or orally at a specified time before CRD.
-
Gently insert the balloon catheter into the colorectum (approximately 8 cm from the anus) and secure it to the tail.
-
Allow the rat to acclimate for 30 minutes.
-
Perform phasic colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions (e.g., 4 minutes).
-
Videotape the abdominal withdrawal reflex (AWR) and score it later by a blinded observer on a scale of 0-4 (0 = no behavioral response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).
-
Analyze the AWR scores as a measure of visceral sensitivity.
Reference for Methodology: [27][28][29]
V. Visualization of Key Pathways and Workflows
Caption: Troubleshooting workflow for managing berberine-induced GI side effects.
Caption: Berberine's inhibitory effect on gut motility via opioid receptors.
Caption: Berberine's modulation of bile acid signaling in the gut.
References
- 1. droracle.ai [droracle.ai]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Frontiers | The effects of berberine supplementation on cardiovascular risk factors in adults: A systematic review and dose-response meta-analysis [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. nccih.nih.gov [nccih.nih.gov]
- 6. health.clevelandclinic.org [health.clevelandclinic.org]
- 7. scispace.com [scispace.com]
- 8. Berberine Improves Intestinal Motility and Visceral Pain in the Mouse Models Mimicking Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) Symptoms in an Opioid-Receptor Dependent Manner | PLOS One [journals.plos.org]
- 9. Berberine Improves Intestinal Motility and Visceral Pain in the Mouse Models Mimicking Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) Symptoms in an Opioid-Receptor Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of berberine on irritable bowel syndrome: A symptom-based review | International Journal of Plant Based Pharmaceuticals [ijpbp.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine Directly Affects the Gut Microbiota to Promote Intestinal Farnesoid X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orally Administered Berberine Modulates Hepatic Lipid Metabolism by Altering Microbial Bile Acid Metabolism and the Intestinal FXR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. revolutionhealth.org [revolutionhealth.org]
- 18. Frontiers | Effect of Berberine Phytosome on reproductive, dermatologic, and metabolic characteristics in women with polycystic ovary syndrome: a controlled, randomized, multi-centric, open-label clinical trial [frontiersin.org]
- 19. examine.com [examine.com]
- 20. Effect of Berberine Phytosome on reproductive, dermatologic, and metabolic characteristics in women with polycystic ovary syndrome: a controlled, randomized, multi-centric, open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gut microbiome-related effects of berberine and probiotics on type 2 diabetes (the PREMOTE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 23. Effectiveness and safety of bifidobacteria and berberine in people with hyperglycemia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Antinociceptive effect of berberine on visceral hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antinociceptive effect of berberine on visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Berberine prevents stress-induced gut inflammation and visceral hypersensitivity and reduces intestinal motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phospholipid Complexation of Berberine Chloride
Welcome to the technical support center for the phospholipid complexation of berberine (B55584) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the permeability of berberine chloride.
Frequently Asked Questions (FAQs)
Q1: Why is the phospholipid complexation of this compound necessary?
A1: this compound, despite its numerous pharmacological effects, suffers from poor oral bioavailability.[1][2][3] This is primarily due to its low membrane permeability and extensive first-pass metabolism.[4] It is also a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports it out of intestinal cells, further limiting its absorption.[5] Phospholipid complexation is a technique used to enhance the lipophilicity of berberine, thereby improving its ability to permeate the lipid-rich intestinal membrane and increase its oral bioavailability.[1][2]
Q2: What is the underlying principle of improving this compound permeability through phospholipid complexation?
A2: The principle lies in masking the hydrophilic nature of this compound by forming a complex with phospholipids. In this complex, the polar head of the phospholipid interacts with the berberine molecule, while the nonpolar lipid tails surround it. This lipidic shield increases the overall lipophilicity of the berberine molecule, facilitating its partitioning into and diffusion across the intestinal cell membrane.
Q3: What are the most common methods for preparing berberine-phospholipid complexes?
A3: The most frequently cited method for preparing berberine-phospholipid complexes is the solvent evaporation technique.[1][2][6] This method involves dissolving both this compound and the phospholipid in suitable organic solvents, mixing them, and then evaporating the solvents to form a thin film of the complex. This film is then further dried to remove any residual solvent.
Q4: What are the key parameters to consider during the preparation of the complex?
A4: Key parameters to consider include the choice of phospholipid (e.g., soy lecithin, Phospholipid 90G, Lipoid S 100), the molar ratio of this compound to the phospholipid, the selection of solvents for dissolution, and the conditions for solvent evaporation and drying.[6]
Q5: How can I confirm the successful formation of the berberine-phospholipid complex?
A5: The formation of the complex can be confirmed through various analytical techniques. Fourier-Transform Infrared Spectroscopy (FTIR) can indicate the formation of new bonds or interactions between berberine and the phospholipid.[2][6][7] Differential Scanning Calorimetry (DSC) can show a shift or disappearance of the melting endotherms of the individual components, suggesting the formation of a new entity.[2] Scanning Electron Microscopy (SEM) can be used to observe the surface morphology of the complex.[2]
Q6: How is the improvement in permeability evaluated?
A6: The improvement in permeability is typically evaluated using in vitro and/or ex vivo models. A common in vitro method is the Caco-2 cell permeability assay.[8] Ex vivo studies often utilize animal intestinal segments mounted in a Franz diffusion cell to measure the amount of berberine that permeates the tissue over time.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low complexation efficiency | - Inappropriate solvent system leading to poor solubility of either berberine or the phospholipid.- Incorrect molar ratio of berberine to phospholipid.- Insufficient mixing or reaction time. | - Experiment with different organic solvents or solvent mixtures to ensure complete dissolution of both components.- Optimize the molar ratio of berberine to phospholipid. Ratios from 1:1 to 1:4 are commonly reported.- Increase the mixing time or use sonication to ensure intimate contact between the molecules. |
| Poor physical stability of the complex (e.g., sticky or oily product) | - Incomplete removal of organic solvents.- Hygroscopic nature of the complex. | - Ensure thorough drying of the complex under vacuum to remove all residual solvents.[1]- Store the final product in a desiccator or under an inert atmosphere to protect it from moisture. |
| Inconsistent results in permeability studies | - Variability in the biological membrane (e.g., animal intestine thickness, cell monolayer integrity).- Issues with the experimental setup (e.g., leaks in the Franz diffusion cell, improper temperature control).- Degradation of berberine during the experiment. | - Standardize the preparation and handling of the biological membrane.- Carefully check the experimental apparatus for any leaks and ensure precise temperature control.- Analyze the stability of berberine under the experimental conditions and consider using a fresh solution for each experiment. |
| FTIR spectrum shows no significant difference between the complex and the physical mixture | - The interaction between berberine and the phospholipid is weak and does not result in a significant shift in the vibrational frequencies.- The complex was not successfully formed. | - Consider using other characterization techniques like DSC or X-ray diffraction (XRD) to complement the FTIR data.[9]- Re-evaluate the preparation method, ensuring optimal conditions for complex formation. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Berberine and Berberine-Phospholipid Complex
| Parameter | This compound | Berberine-Phospholipid Complex | Reference(s) |
| Partition Coefficient (Log P) | -1.08 (apparent oil-water) | 8.75 (octanol-water) | [3][5] |
| Aqueous Solubility (25°C) | ~1.96 mg/mL | Increased solubility (qualitative) | [4][9] |
| Complexation Efficiency (%) | N/A | 56.098% to 80.466% | [6][7] |
Table 2: Permeability Data
| Study Type | Control (this compound) | Berberine-Phospholipid Complex | Enhancement Ratio | Reference(s) |
| Ex vivo goat intestine (% CDR) | 8.49% ± 1.45% | - | - | [5] |
| Single-pass intestinal perfusion (rat) | - | 1.4-2.0 fold increase vs. berberine | - | [2][3] |
% CDR: Cumulative Drug Release
Experimental Protocols
Preparation of Berberine-Phospholipid Complex (Solvent Evaporation Method)
This protocol is a generalized procedure based on commonly cited literature.[1][2][6]
Materials:
-
This compound
-
Phospholipid (e.g., soy lecithin, Phospholipid 90G)
-
Organic solvents (e.g., ethanol, dichloromethane (B109758), chloroform)
-
Rotary evaporator
-
Vacuum oven or vacuum desiccator
Procedure:
-
Accurately weigh the desired amounts of this compound and phospholipid based on the chosen molar ratio.
-
Dissolve the this compound in a suitable polar organic solvent (e.g., hot ethanol).
-
Dissolve the phospholipid in a suitable nonpolar or less polar organic solvent (e.g., dichloromethane or chloroform).
-
Add the this compound solution to the phospholipid solution in a round-bottom flask with constant stirring.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inner wall of the flask.
-
Further dry the film under vacuum for an extended period (e.g., overnight) to ensure complete removal of residual solvents.
-
Scrape the dried complex from the flask and store it in a tightly sealed container, protected from light and moisture.
In Vitro Permeability Study (Franz Diffusion Cell)
This protocol outlines a general procedure for assessing permeability across an ex vivo intestinal membrane.[5]
Materials:
-
Franz diffusion cell apparatus
-
Animal intestinal membrane (e.g., goat, rat)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound solution (control)
-
Berberine-phospholipid complex dispersion
-
Magnetic stirrer
-
Water bath for temperature control (37°C)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Excise a segment of the animal intestine and carefully clean it with cold saline.
-
Mount the intestinal membrane between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with a known volume of pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz diffusion cells in a water bath maintained at 37°C and allow the system to equilibrate.
-
Accurately weigh and dissolve/disperse the this compound or the berberine-phospholipid complex in a suitable vehicle and add it to the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the medium from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the concentration of berberine in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative amount of berberine permeated per unit area over time to determine the permeability parameters.
Visualizations
Caption: Experimental workflow for the preparation and characterization of berberine-phospholipid complex.
Caption: Mechanism of improved berberine permeability via phospholipid complexation.
References
- 1. PEG–lipid–PLGA hybrid nanoparticles loaded with berberine–phospholipid complex to facilitate the oral delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid dispersion of berberine-phospholipid complex/TPGS 1000/SiO₂: preparation, characterization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. jptcp.com [jptcp.com]
- 7. jnao-nu.com [jnao-nu.com]
- 8. Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Development of a Berberine Chloride Solution Dosage Form
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on a solution dosage form for berberine (B55584) chloride.
Frequently Asked Questions (FAQs)
1. What are the key challenges in formulating a berberine chloride oral solution?
The primary challenges in formulating a this compound oral solution include its low aqueous solubility, potential for degradation under certain conditions, and its intensely bitter taste. Addressing these challenges is crucial for developing a stable, bioavailable, and patient-compliant dosage form.
2. What is the aqueous solubility of this compound?
This compound is very slightly soluble in cold water and sparingly soluble in boiling water.[1][2][3] Its aqueous solubility at 25°C has been determined to be approximately 1.96 ± 0.11 mg/mL (equivalent to 5.27 ± 0.30 mM).[4] Solubility is temperature-dependent, increasing at higher temperatures.[4][5]
3. How does pH affect the solubility of this compound?
While berberine is a permanently charged compound with no ionizable groups, its solubility is significantly influenced by the type of buffer salts used.[4] It exhibits considerably higher solubility in phosphate (B84403) buffer at pH 7.0 compared to other buffers at different pH values (e.g., HCl buffer at pH 1.2, phthalate (B1215562) buffer at pH 3.0 and 5.0, and borate (B1201080) buffer at pH 9.0).[4][5]
4. How can the aqueous solubility of this compound be improved?
Several techniques can be employed to enhance the aqueous solubility of this compound:
-
Complexation with Cyclodextrins: Using cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can significantly improve solubility.[4][5][6] Phase solubility studies have shown that a 20% HPβCD solution can increase the aqueous solubility of this compound by approximately 4.5-fold.[4][5][6]
-
Use of Co-solvents: Organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF) can be used, although their application in oral formulations is limited by toxicity.[7]
-
Solid Dispersions: Creating solid dispersions with excipients like citric acid or Gelucire® has been shown to increase saturation solubility.[8][9]
-
Cocrystals: Formation of cocrystals, for instance with fumaric acid, can improve the dissolution rate.[10][11]
5. What are the stability characteristics of this compound in solution?
This compound is susceptible to degradation under various stress conditions:
-
pH: It is unstable in acidic and basic conditions, with degradation being more pronounced in alkaline solutions.[12][13] One study reported 48% degradation in 1M NaOH after 30 minutes at 80°C.[13] However, another study found it to be very stable for up to 6 months at various pH and temperature conditions, suggesting it does not undergo significant hydrolysis.[4][5][6]
-
Oxidation: It degrades in the presence of oxidizing agents like hydrogen peroxide.[12][14]
-
Light: this compound is sensitive to light and can undergo photodegradation upon exposure to UV and simulated sunlight.[12][13][14] Therefore, it is crucial to protect solutions from light.[13]
-
Temperature: While stable at room temperature for extended periods, high temperatures can accelerate degradation, especially in the presence of other stress factors like extreme pH.[4][12][13]
6. How can the bitter taste of this compound be masked in a solution?
Several taste-masking techniques can be applied:
-
Sweeteners: High-intensity sweeteners like Acesulfame (B1210027) K can be used.[15] Interestingly, Acesulfame K can form a complex with berberine hydrochloride, which may contribute to its taste-masking effect.[15] Forming salts with sweet counterions like acesulfame and saccharin (B28170) has also been shown to improve the taste profile.[16]
-
Ion Exchange Resins: Cation exchange resins can be used to adsorb the berberine, effectively covering its bitterness.[17]
-
Microencapsulation: Encapsulating berberine particles can prevent their interaction with taste buds.[18]
-
Powder Surface Modification: Coating berberine hydrochloride particles with modifiers like mannitol (B672) can reduce bitterness.[19]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development of a this compound solution.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness in the Solution | - Exceeding the solubility limit of this compound in the chosen solvent system.- Temperature fluctuations affecting solubility.- pH of the solution shifting to a range where solubility is lower.- Incompatibility with other excipients. | - Re-evaluate the concentration of this compound. Consider reducing the concentration or adding a solubilizing agent (e.g., HPβCD).- Control the temperature during manufacturing and storage.- Check and adjust the pH of the solution. Ensure the buffer system has adequate capacity.- Conduct compatibility studies with all excipients. |
| Discoloration or Unexpected Color Change | - Degradation of this compound due to exposure to light, extreme pH, or oxidizing agents.- Interaction with excipients or contaminants. | - Protect the formulation from light at all stages of development and storage by using amber-colored containers or light-resistant packaging.[13]- Ensure the pH of the solution is within a stable range.- Avoid the use of excipients with oxidizing potential.- Verify the purity of all raw materials. |
| Low Assay Results for this compound | - Degradation of the active pharmaceutical ingredient (API).- Inaccurate analytical method.- Adsorption of the API onto container surfaces. | - Perform forced degradation studies to understand the degradation pathways and implement appropriate protective measures (e.g., light protection, pH control).- Validate the analytical method for accuracy, precision, linearity, and specificity as per ICH guidelines.[4][12][20]- Conduct studies to evaluate potential adsorption to container closure systems. |
| Poor Patient Compliance due to Bitter Taste | - Ineffective taste-masking strategy. | - Increase the concentration of the taste-masking agent or try a combination of sweeteners.- Explore alternative taste-masking technologies such as complexation with cyclodextrins or ion-exchange resins.[17]- Consider adding flavoring agents that are compatible with the formulation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water (Cold) | Room Temperature | Very slightly soluble | [1][2][3] |
| Water (Boiling) | 100 | Soluble | [2] |
| Water | 25 | 1.96 ± 0.11 mg/mL | [4] |
| Water | 37 | 8.50 ± 0.40 mM | [4] |
| Phosphate Buffer (pH 7.0) | 25 | 4.05 ± 0.09 mM | [4][5][6] |
| Phosphate Buffer (pH 7.0) | 37 | 9.69 ± 0.37 mM | [4] |
| Buffers (pH 1.2, 3.0, 5.0, 9.0) | 25 | 0.2–0.4 mM | [4] |
| Ethanol | Room Temperature | Slightly soluble (>2 mg/mL) | [1][2] |
| Methanol | Room Temperature | Sparingly soluble (>20 mg/mL) | [1][2] |
| DMSO | Room Temperature | ~25 mg/mL, 74 mg/mL | [2][7] |
| DMF | Room Temperature | ~25 mg/mL | [7] |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Details | Observation | Reference(s) |
| Acidic Hydrolysis | 1M HCl at 80°C for 5 hours | Unstable, ~6% degradation | [12] |
| Alkaline Hydrolysis | 1M NaOH | Unstable | [12] |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 1 hour | Unstable | [12] |
| Thermal Degradation | Dry heat at 105°C for 12 hours | Stable | [12] |
| Photolytic Degradation | UV light at 254 nm and 365 nm for 24 hours | Stable | [12] |
| Water Hydrolysis | - | Stable | [12] |
Experimental Protocols
Protocol 1: Aqueous and pH-Dependent Solubility Determination (Shake Flask Method)
-
Preparation of Buffers: Prepare USP buffers of different pH values (e.g., 1.2, 3.0, 5.0, 7.0, 9.0) with a buffer strength of 200 mM.[4]
-
Sample Preparation: Add an excess amount of this compound to 3 mL of each buffer (and water) in tightly capped glass vials.[4]
-
Equilibration: Place the vials in a reciprocal shaking water bath and agitate them continuously at 75 rpm for 24 hours at a constant temperature (e.g., 25°C or 37°C).[4]
-
Sample Processing: After 24 hours, centrifuge the samples to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with the mobile phase, and analyze the concentration of this compound using a validated HPLC method.[4]
Protocol 2: Solution Stability Testing
-
Buffer Preparation: Prepare buffers of various pH values (e.g., hydrochloric acid buffer pH 1.2, phthalate buffer pH 3.0 and 5.0, phosphate buffer pH 7.0, and borate buffer pH 9.0) with a buffer strength of 200 mM.[4]
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.[4]
-
Stability Sample Preparation: Add a known volume of the stock solution (e.g., 125 µL) to a larger volume of each buffer (e.g., 5 mL) that has been pre-equilibrated to the study temperatures (e.g., 25°C and 40°C).[4]
-
Storage: Store the vials at the specified temperatures (e.g., 25°C and 40°C) and protect them from light for the duration of the study (e.g., 6 months).[4][5]
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 180 days), withdraw aliquots from each vial.[5]
-
Analysis: Analyze the samples for the remaining concentration of this compound using a validated stability-indicating HPLC method.[4]
Protocol 3: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Hypersil C18 or Waters Symmetry shield 5 μ C18).[4][12][20]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.05 M phosphate buffer at pH 3.0) in a ratio of 25:75 v/v.[12][20][21] The mobile phase should be filtered and degassed.[12]
-
Flow Rate: 1 mL/min.[12]
-
Column Temperature: Ambient.[12]
-
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Dilute the this compound solution samples with the mobile phase to a concentration within the linear range of the method.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][12]
Mandatory Visualizations
Caption: Workflow for the development of a this compound solution dosage form.
Caption: Protocol for conducting stability studies on a this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical characterization of this compound: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Preparation and Evaluation of Berberine-Excipient Complexes in Enhancing the Dissolution Rate of Berberine Incorporated into Pellet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility and Stability Advantages of a New Cocrystal of this compound with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmacyjournal.in [pharmacyjournal.in]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN102813928A - Method for modifying bitter taste of berberine, berberine hydrochloride and related compound preparations - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. A Novel Method to Mask the Bitter Taste of Berberine Hydrochloride: Powder Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Force Degradation Study of this compound by Using Stability Indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Minimizing berberine chloride cytotoxicity to normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize berberine (B55584) chloride cytotoxicity to normal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is berberine chloride cytotoxic to normal cells?
Berberine has demonstrated selective cytotoxicity, showing more potent effects on tumor cells with limited toxicity to normal cells.[1] However, like many therapeutic compounds, it can exhibit cytotoxicity to normal cells, particularly at higher concentrations. The key is to optimize the therapeutic window to maximize anticancer effects while minimizing harm to healthy cells.
Q2: What are the primary mechanisms of berberine-induced cytotoxicity?
Berberine induces cytotoxicity through several mechanisms, primarily by triggering apoptosis (programmed cell death) in cancer cells.[1] Key signaling pathways involved include:
-
Modulation of the Bcl-2 family proteins: Berberine can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, leading to mitochondrial-mediated apoptosis.[2][3]
-
Activation of caspases: It can activate executioner caspases, such as caspase-3, which are critical for the final stages of apoptosis.[4]
-
Cell cycle arrest: Berberine can cause cell cycle arrest at different phases (G1 or G2/M), preventing cancer cell proliferation.[1][3][5]
-
Inhibition of NF-κB: By suppressing the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes survival, berberine can enhance apoptosis.[2][4]
-
Generation of Reactive Oxygen Species (ROS): Berberine can promote the production of ROS in tumor cells, leading to oxidative stress and cell death.[1]
Q3: How can I reduce the cytotoxicity of this compound to normal cells in my experiments?
Several strategies can be employed to minimize the cytotoxic effects of berberine on normal cells:
-
Nanoparticle-based Delivery Systems: Encapsulating berberine in nanoparticles, such as liposomes or solid lipid nanoparticles, can improve its bioavailability and selectively target cancer cells, thereby reducing systemic toxicity.[1][6][7][8][9]
-
Combination Therapy: Using berberine in combination with other chemotherapeutic agents can allow for lower, less toxic doses of each compound while achieving a synergistic anticancer effect.[1][10][11]
-
Dose Optimization: Carefully titrating the concentration of berberine is crucial. Lower concentrations may inhibit cancer cell growth without significantly affecting normal cells.[1]
-
Targeted Delivery: Functionalizing nanoparticles with ligands that bind to receptors overexpressed on cancer cells can further enhance targeted delivery and reduce off-target effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal cell lines.
-
Possible Cause: The concentration of this compound is too high.
-
Troubleshooting Steps:
-
Perform a dose-response study: Test a wide range of berberine concentrations on both your normal and cancer cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. This will help identify a therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells.
-
Reduce the incubation time: Shorter exposure times may be sufficient to induce cytotoxicity in cancer cells while sparing normal cells.
-
Consider a different formulation: If using free berberine, explore nanoparticle-based formulations to improve targeted delivery.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Poor solubility or stability of this compound in the culture medium.
-
Troubleshooting Steps:
-
Ensure proper dissolution: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) before each experiment and ensure it is fully dissolved.
-
Use a stabilized formulation: Nanoparticle encapsulation can protect berberine from degradation and improve its stability in aqueous environments.[1][12]
-
Control for solvent toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is well below the toxic threshold for your cell lines and include a solvent control in your experiments.
-
Issue 3: Limited therapeutic effect at non-toxic concentrations.
-
Possible Cause: The concentration of berberine is too low to induce a significant anticancer effect.
-
Troubleshooting Steps:
-
Explore combination therapy: Investigate the synergistic effects of berberine with other known anticancer drugs. This can enhance the therapeutic efficacy at concentrations that are not toxic to normal cells.[10][11]
-
Enhance cellular uptake: Utilize nanoparticle delivery systems designed to improve the cellular uptake of berberine in cancer cells.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its formulations on various cell lines.
Table 1: IC50 Values of Free Berberine in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [3] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [3] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | [3] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [3] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [3] |
| A549 | Non-small Cell Lung Cancer | Not specified, but cytotoxic effects observed at 60 and 90 µM | 24 | [2] |
Table 2: Comparison of Cytotoxicity of Free Berberine vs. Nanoformulations
| Formulation | Cell Line | Concentration (µg/mL) | Inhibition of Viability (%) | Reference |
| Free Berberine | HT1080 (Fibrosarcoma) | 20 | 34 | [6] |
| Nanoberberine | HT1080 (Fibrosarcoma) | 20 | 63 | [6] |
| Free Berberine | MC3T3-E1 (Normal) | 2.5 - 20 | No statistically significant effect | [6] |
| Nanoberberine | MC3T3-E1 (Normal) | 2.5 - 20 | No statistically significant effect | [6] |
Table 3: Cytotoxicity of Free vs. Liposomal Berberine
| Formulation | Cell Line | CC50 (µM) | Reference |
| Free Berberine | Bone Marrow-Derived Macrophages (BMDM) | 125.3 | [8] |
| Liposomal Berberine (PC:Chol:TS) | Bone Marrow-Derived Macrophages (BMDM) | >1000 | [8] |
| Liposomal Berberine (PC:Chol:DDAB) | Bone Marrow-Derived Macrophages (BMDM) | >1000 | [8] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of this compound on cell viability.
-
Materials:
-
96-well plates
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve berberine) and a negative control (untreated cells).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Preparation of Berberine-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for encapsulating berberine into liposomes to potentially reduce its cytotoxicity to normal cells.
-
Materials:
-
Soybean phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
-
-
Procedure:
-
Dissolve lipids (e.g., PC and Chol in a specific molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Separate the unencapsulated berberine from the liposomes by methods such as dialysis or gel filtration chromatography.
-
Characterize the prepared liposomes for size, zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: Berberine-induced apoptosis signaling pathway.
Caption: Workflow for assessing berberine cytotoxicity.
References
- 1. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine hydrochloride inhibits cell proliferation and promotes apoptosis of non-small cell lung cancer via the suppression of the MMP2 and Bcl-2/Bax signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, An Isoquinoline Alkaloid Induces Cytotoxicity in Cultured Hela Cells [gavinpublishers.com]
- 5. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 7. mdpi.com [mdpi.com]
- 8. Berberine-Loaded Liposomes for the Treatment of Leishmania infantum-Infected BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Enhancement of the In Vitro Antitumor Effects of this compound When Encapsulated within Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Berberine Chloride Formulation and Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berberine (B55584) chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating berberine chloride?
A1: The main hurdles in formulating this compound are its poor aqueous solubility and low oral bioavailability.[1][2][3] These characteristics limit its therapeutic efficacy. Additionally, its bitter taste can be a challenge for oral dosage forms.[4] Another issue is the tendency of this compound to exist in different hydrate (B1144303) forms, which can affect its stability and dissolution properties.[5]
Q2: Why is the solubility of this compound pH-dependent?
A2: While this compound is a permanently charged quaternary ammonium (B1175870) compound and lacks ionizable groups, its solubility shows significant variation with the type of buffer salts used, rather than the pH itself. For instance, it exhibits considerably higher solubility in phosphate (B84403) buffer at pH 7.0 compared to other buffers at different pH values.[6][7] This suggests that the ionic composition of the buffer plays a more critical role than the pH in its solubility.
Q3: What are the common delivery systems being explored for this compound?
A3: To overcome the challenges of poor solubility and bioavailability, several advanced delivery systems are being investigated. These include:
-
Nanoparticles: Such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which can enhance solubility and permeability.[1]
-
Liposomes: Vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and cellular uptake.
-
Micelles: Self-assembling colloidal dispersions that can solubilize poorly water-soluble drugs.[2][3]
-
Cocrystals: Crystalline structures composed of this compound and a coformer, which can improve solubility and stability.[5][8][9]
Q4: How can the encapsulation efficiency of berberine in nanoparticles be determined?
A4: The encapsulation efficiency (EE) is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug, usually by centrifugation. The amount of free berberine in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][10] The EE is calculated using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Troubleshooting Guides
Nanoparticle Formulation
| Problem | Possible Causes | Troubleshooting Solutions |
| Low Encapsulation Efficiency | 1. Poor solubility of berberine in the organic solvent. 2. Drug leakage into the external aqueous phase during formulation. 3. Suboptimal drug-to-polymer/lipid ratio. | 1. Select an organic solvent in which berberine has higher solubility. 2. Optimize the emulsification/nanoprecipitation process to ensure rapid encapsulation. 3. Experiment with different drug-to-carrier ratios to find the optimal loading capacity.[11] |
| Particle Aggregation | 1. Insufficient stabilizer concentration. 2. High ionic strength of the dispersion medium. 3. Inappropriate storage conditions. | 1. Increase the concentration of the stabilizer (e.g., surfactant, polymer). 2. Use deionized water or a low-ionic-strength buffer for dispersion. 3. Store the nanoparticle suspension at a suitable temperature (e.g., 4°C) and protect from light.[11] |
| Broad Particle Size Distribution (High Polydispersity Index - PDI) | 1. Inconsistent mixing speed or time. 2. Non-uniform addition of the organic phase to the aqueous phase. 3. Suboptimal formulation parameters. | 1. Ensure consistent and controlled stirring speed and duration.[10] 2. Use a syringe pump for a constant and controlled addition rate. 3. Optimize parameters such as polymer/lipid concentration and solvent-to-antisolvent ratio. |
Liposome (B1194612) Formulation
| Problem | Possible Causes | Troubleshooting Solutions |
| Low Encapsulation Efficiency | 1. Low affinity of berberine for the lipid bilayer. 2. Drug leakage during the hydration or sizing process. 3. Incorrect pH of the hydration buffer. | 1. Modify the lipid composition to enhance interaction with berberine. 2. Optimize the hydration time and temperature. Use a gentle sizing method like extrusion. 3. Adjust the pH of the hydration buffer to maximize berberine solubility and entrapment. |
| Formation of Large, Multilamellar Vesicles (MLVs) | 1. Inadequate energy input during hydration. 2. Lack of a downsizing step. | 1. Increase the vigor of shaking or vortexing during hydration. 2. Incorporate a downsizing step such as sonication or extrusion through polycarbonate membranes to obtain smaller, unilamellar vesicles.[12] |
| Liposome Instability (Aggregation or Fusion) | 1. Inappropriate lipid composition. 2. High concentration of liposomes. 3. Storage at improper temperatures. | 1. Include charged lipids (e.g., DSPG) or PEGylated lipids in the formulation to provide electrostatic or steric stabilization. 2. Dilute the liposome suspension to a suitable concentration. 3. Store at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipids. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents and pH Conditions
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Water | - | 25 | 5.27 ± 0.29 mM[6] |
| Water | - | 37 | 8.50 ± 0.40 mM[6] |
| HCl Buffer | 1.2 | 25 | 0.2 - 0.4 mM[6] |
| Phthalate Buffer | 3.0 | 25 | 0.2 - 0.4 mM[6] |
| Phthalate Buffer | 5.0 | 25 | 0.2 - 0.4 mM[6] |
| Phosphate Buffer | 7.0 | 25 | 4.05 ± 0.09 mM[6] |
| Phosphate Buffer | 7.0 | 37 | 9.69 ± 0.37 mM[6] |
| Borate Buffer | 9.0 | 25 | 0.2 - 0.4 mM[6] |
| Ethanol (B145695) | - | - | ~500 µg/ml[13] |
| DMSO | - | - | ~25 mg/ml[13] |
| Methanol (B129727) | - | - | Sparingly soluble[4] |
Table 2: Characteristics of Different this compound Delivery Systems
| Delivery System | Formulation Method | Average Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Zein Nanoparticles | Nanoprecipitation | 191.5 - 251.8 | 45.3 - 69.7 | Sustained release of berberine was observed.[10] |
| Liposomes | Thin-film Hydration | 153.7 ± 11.2 | 79.62 ± 4.20 | Liposome-gel formulation showed good antioxidant activity.[14] |
| Liposomes | Ethanol Injection | 50 - 244 | 56 - 92 | Feasible method for generating uniform-sized liposomes with high EE.[15] |
| Micelles | Thin-film Hydration | 9.2 - 18.5 | ~78 | Demonstrated a sustained release profile in simulated gastrointestinal fluids.[2] |
| Cocrystal with Fumaric Acid | Slurry & Recrystallization | N/A | N/A | Significantly improved dissolution rate and stability in high humidity and temperature.[5][8] |
Experimental Protocols
Protocol 1: Preparation of Berberine-Loaded Liposomes by Thin-Film Hydration Method
Materials:
-
This compound
-
Soybean lecithin (B1663433) (or other suitable phospholipids (B1166683) like HSPC, DSPG)
-
Cholesterol
-
Ethanol (or a suitable organic solvent mixture like chloroform:methanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve soybean lecithin and cholesterol in ethanol in a round-bottom flask. A typical molar ratio is 3:1 (lecithin:cholesterol).
-
Add this compound to the lipid solution and mix thoroughly.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. The volume of the aqueous phase will determine the final lipid concentration.
-
Continue the hydration process with gentle agitation for 1-2 hours at a temperature above the lipid's phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]
-
-
Purification:
-
Remove the unencapsulated berberine by methods such as dialysis against fresh PBS or centrifugation followed by resuspension of the liposomal pellet.
-
Protocol 2: Quantification of Berberine Encapsulation Efficiency by UV-Vis Spectrophotometry
Materials:
-
Berberine-loaded nanoparticle/liposome suspension
-
Methanol (or another suitable solvent to dissolve the formulation and release the drug)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle/liposome suspension and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the formulation.
-
Carefully collect the supernatant, which contains the unencapsulated (free) berberine.
-
-
Measurement of Free Drug:
-
Measurement of Total Drug:
-
Take the same known volume of the original (uncentrifuged) nanoparticle/liposome suspension.
-
Add a sufficient amount of methanol to disrupt the formulation and release the encapsulated drug.
-
Measure the absorbance of this solution at the λmax of berberine and determine the total drug concentration from the calibration curve.
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
-
Visualizations
Signaling Pathways Modulated by Berberine
Berberine is known to influence multiple intracellular signaling pathways, contributing to its diverse pharmacological effects.
Caption: Key signaling pathways modulated by berberine.
Experimental Workflow for Nanoparticle Formulation and Characterization
This diagram outlines the general steps involved in the formulation and characterization of berberine-loaded nanoparticles.
Caption: General workflow for nanoparticle formulation.
Troubleshooting Logic for Low Encapsulation Efficiency
This decision tree illustrates a logical approach to troubleshooting low encapsulation efficiency in nanoparticle formulations.
Caption: Troubleshooting low encapsulation efficiency.
References
- 1. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Berberine loaded Micelle Formulations with Approach to Oral Drug Delivery [tips.sums.ac.ir]
- 3. Anti-inflammatory efficacy of Berberine Nanomicelle for improvement of cerebral ischemia: formulation, characterization and evaluation in bilateral common carotid artery occlusion rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Solubility and Stability Advantages of a New Cocrystal of this compound with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical characterization of this compound: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. irjweb.com [irjweb.com]
- 11. benchchem.com [benchchem.com]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ijper.org [ijper.org]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of UV-Spectrophotometric Methods for t...: Ingenta Connect [ingentaconnect.com]
- 17. scribd.com [scribd.com]
Berberine chloride dose escalation protocol for tolerance optimization
Welcome to the technical support center for Berberine (B55584) Chloride. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution, particularly concerning dose escalation and tolerance optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common adverse effects observed during berberine chloride administration in research settings?
A1: The most frequently reported adverse effects are gastrointestinal in nature. These are generally mild to moderate and can include diarrhea, constipation, flatulence, and abdominal discomfort or bloating.[1][2][3] At higher doses, there is a potential for hypoglycemia, especially in subjects with compromised glucose metabolism.[3] It is also crucial to consider potential drug interactions, as berberine can inhibit cytochrome P450 enzymes in the liver, affecting the metabolism of other compounds.
Q2: A significant portion of our test subjects are reporting gastrointestinal distress at the initial dose. What are the immediate steps to mitigate this?
A2: If gastrointestinal intolerance is observed at the starting dose, consider the following troubleshooting steps:
-
Administer with Food: Ensure the protocol specifies that this compound should be taken with a meal. This can help reduce gastric irritation.
-
Dose Fractionation: Divide the total daily dose into two or three smaller doses administered with meals throughout the day. For example, a 1000 mg daily dose could be given as 500 mg twice daily.
-
Temporary Dose Reduction: Reduce the dose by 50% for a period of 5-7 days to allow for physiological adaptation before attempting to re-escalate.
-
Hydration: Advise subjects to maintain adequate fluid intake.
-
Standardized Questionnaire: Use a validated gastrointestinal symptom questionnaire to quantify the severity and frequency of the side effects, which will help in making data-driven decisions about dose adjustments.
Q3: What is the recommended starting dose and escalation protocol for a new in-vivo study?
A3: A common starting dose in human clinical trials is 500 mg per day, administered as a single dose or divided.[3] A conservative dose escalation strategy is recommended to optimize tolerance. An example protocol is provided in the "Experimental Protocols" section below. The guiding principle is to "start low and go slow," allowing the subjects' systems to adapt.[3]
Q4: How should we monitor for safety during a dose escalation study?
A4: Safety monitoring should include regular assessment of key biomarkers. A baseline measurement should be taken before initiating the protocol. Recommended monitoring includes:
-
Liver Function Tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) should be monitored to assess liver safety.
-
Kidney Function Tests: Creatinine and estimated glomerular filtration rate (eGFR) are important for monitoring renal function.
-
Blood Glucose: Fasting blood glucose and, if relevant to the study population, HbA1c levels should be monitored to screen for hypoglycemia.[4]
-
Adverse Event Reporting: Implement a system for subjects to report any adverse events, and use a standardized questionnaire for gastrointestinal symptoms.
Q5: We are observing high inter-individual variability in response to this compound. What could be the cause?
A5: High variability is expected due to berberine's poor and variable oral bioavailability.[5][6][7] Key factors contributing to this include:
-
Poor Absorption: Berberine has low solubility and permeability.[7]
-
P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux pump in the intestines, which actively transports it out of cells and back into the intestinal lumen.[7]
-
First-Pass Metabolism: Berberine undergoes significant metabolism in both the gut and the liver before reaching systemic circulation.[5][6]
-
Gut Microbiota: The composition of an individual's gut microbiota can influence berberine metabolism.
To address this, ensure strict adherence to the dosing protocol (e.g., timing with meals) and consider measuring plasma concentrations of berberine to correlate with observed effects.
Q6: What are the key physicochemical properties of this compound that we should be aware of when preparing formulations?
A6: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[8] Its solubility is pH-dependent, with significantly higher solubility observed in phosphate (B84403) buffer at pH 7.0 compared to more acidic or alkaline conditions.[9][10] It is fairly hydrophilic and has been found to be stable in solution across a range of pH values for up to 6 months.[9][10] For experimental solutions, it is often first dissolved in DMSO and then diluted with the chosen aqueous buffer.[8]
Data Presentation
Table 1: Recommended Dose Escalation Schedule
| Phase | Duration (Days) | Daily Dose (mg) | Administration Schedule | Key Monitoring Parameters |
| Baseline | - | 0 | - | Fasting blood glucose, Liver & Kidney function tests, GI symptom score |
| Phase 1 | 7-14 | 500 | 500 mg once daily with a meal | GI symptom score, self-reported adverse events |
| Phase 2 | 7-14 | 1000 | 500 mg twice daily with meals | GI symptom score, self-reported adverse events |
| Phase 3 | 7-14 | 1500 | 500 mg three times daily with meals | GI symptom score, self-reported adverse events, fasting blood glucose |
| Maintenance | Ongoing | Target Dose | As per final tolerated dose | Periodic Liver & Kidney function tests, fasting blood glucose |
Table 2: Human Pharmacokinetic Parameters of Oral Berberine
| Parameter | Value | Notes | Source |
| Oral Bioavailability | < 1% | Significantly limited by poor absorption and first-pass metabolism. | [6][7] |
| Cmax (400 mg dose) | ~0.4 ng/mL | Maximum plasma concentration observed at 8 hours post-administration. | [5] |
| Cmax (500 mg dose) | ~0.07 nM | Demonstrates the low systemic exposure of standard formulations. | [5] |
| Half-life | Several hours | The short half-life necessitates multiple daily doses to maintain stable plasma levels. | [3] |
Experimental Protocols
Protocol 1: Dose Escalation for Tolerance Assessment
This protocol is a generalized framework and should be adapted based on the specific research question and study population.
-
Subject Screening and Baseline Assessment:
-
Recruit subjects based on defined inclusion/exclusion criteria.
-
Conduct a baseline assessment including medical history, concomitant medications, and baseline measurements for safety monitoring (liver function, kidney function, fasting glucose).
-
Administer a baseline Gastrointestinal Symptom Questionnaire (GSQ). An example can be adapted from validated instruments used in clinical trials.[11][12]
-
-
Dose Initiation (Phase 1):
-
Administer 500 mg of this compound once daily with the morning meal for 7 days.
-
Subjects record any adverse events and complete the GSQ daily.
-
-
Dose Escalation Decision Point 1:
-
After 7 days, review GSQ scores and adverse event logs.
-
If well-tolerated (e.g., no significant increase in mean GSQ score from baseline and no moderate/severe adverse events), proceed to Phase 2.
-
If not well-tolerated , extend Phase 1 for another 7 days. If intolerance persists, the subject should be withdrawn from the escalation phase and the case documented.
-
-
Dose Escalation (Phase 2):
-
Increase the dose to 1000 mg daily, administered as 500 mg with the morning meal and 500 mg with the evening meal, for 7 days.
-
Continue daily monitoring with the GSQ and adverse event log.
-
-
Dose Escalation Decision Point 2:
-
After 7 days at the 1000 mg dose, review GSQ scores and adverse events.
-
If well-tolerated , proceed to Phase 3.
-
If not well-tolerated , reduce the dose back to 500 mg daily (the last tolerated dose) for the remainder of the study.
-
-
Dose Escalation (Phase 3):
-
Increase the dose to 1500 mg daily, administered as 500 mg with breakfast, lunch, and dinner, for 7 days.
-
Continue daily monitoring.
-
-
Final Dose Determination:
-
After 7 days at the 1500 mg dose, the final tolerated dose is determined for each subject for the maintenance phase of the study.
-
Repeat safety blood tests at the end of the escalation phase.
-
Protocol 2: Assessment of Gastrointestinal Tolerance
-
Questionnaire Selection:
-
Utilize a validated questionnaire to assess GI symptoms. The Intestinal Gas Questionnaire (IGQ) or a modified version of questionnaires used for assessing side effects of other oral supplements can be adapted.[11][12]
-
The questionnaire should assess the frequency and severity of key symptoms: nausea, abdominal pain, bloating, constipation, and diarrhea.
-
-
Scoring:
-
Use a Likert-type scale for severity (e.g., 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe) and frequency (e.g., 0 = Never, 1 = Rarely, 2 = Often, 3 = Always).
-
Calculate a composite GI symptom score for each subject at baseline and at regular intervals throughout the study.
-
-
Data Analysis:
-
Compare the change in the mean GI symptom score from baseline across different dose levels.
-
Establish a threshold for significant GI intolerance (e.g., a "Moderate" or "Severe" rating for any symptom, or a predefined increase in the composite score). This threshold should trigger a dose adjustment or study withdrawal for the affected subject.
-
Mandatory Visualizations
Caption: Workflow for this compound Dose Escalation.
Caption: Primary Signaling Pathway of Berberine Action.
References
- 1. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. health.clevelandclinic.org [health.clevelandclinic.org]
- 4. bioprecisionaging.com [bioprecisionaging.com]
- 5. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on pharmacological effects and bioavailability of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. A rapid, simple questionnaire to assess gastrointestinal symptoms after oral ferrous sulphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Intestinal Gas Questionnaire (IGQ): Psychometric validation of a new instrument for measuring gas‐related symptoms and their impact on daily life among general population and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Multidrug Resistance with Berberine Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of berberine (B55584) chloride to reverse multidrug resistance (MDR) in cancer cells and microorganisms.
Frequently Asked Questions (FAQs)
Q1: We are not observing a significant reversal of multidrug resistance in our cancer cell line after treatment with berberine chloride. What are some possible reasons?
A1: Several factors could contribute to a lack of significant MDR reversal. Consider the following:
-
Cell Line-Specific Mechanisms: The predominant MDR mechanism can vary between cell lines. Berberine is known to inhibit efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[1][2][3] If your cell line utilizes a different primary resistance mechanism, the effect of berberine may be less pronounced.
-
Berberine Concentration: The effect of berberine is dose-dependent.[4][5] Low concentrations may be insufficient to inhibit efflux pumps or induce apoptosis effectively. Conversely, very high concentrations might induce cytotoxicity through off-target effects, masking the specific MDR reversal activity.[5][6] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
-
Combination with Chemotherapeutics: Berberine often exhibits a synergistic effect when combined with conventional chemotherapeutic drugs.[1][2][7] Its efficacy might be more apparent when co-administered with a drug that is a substrate of the efflux pumps expressed in your cells. The ratio of berberine to the chemotherapeutic agent can also be critical.[1][2][3]
-
Experimental Duration: The incubation time with this compound can influence its effectiveness. Sufficient time is required for the compound to exert its effects on signaling pathways and protein expression.
Q2: How can we determine if this compound is inhibiting efflux pumps in our experimental model?
A2: You can assess efflux pump inhibition through several well-established assays:
-
Substrate Accumulation Assays: Use fluorescent substrates of efflux pumps, such as Rhodamine 123 for P-gp. In the presence of an inhibitor like berberine, you should observe increased intracellular fluorescence, which can be quantified using flow cytometry or fluorescence microscopy.
-
Efflux Assays: After loading the cells with a fluorescent substrate, monitor its efflux over time in the presence and absence of berberine. A reduced rate of efflux in the berberine-treated cells indicates pump inhibition. A luciferase-based reporter system can also be used to monitor the efflux of D-luciferin potassium salt.[1][2][3]
-
Western Blotting and Immunohistochemistry: These techniques can be used to measure the expression levels of efflux pump proteins such as P-gp and MRP1.[1][2][3] Berberine has been shown to downregulate the expression of these transporters.[1][2][3]
Q3: We are observing high cytotoxicity with this compound alone, which complicates our analysis of its MDR reversal effects. How can we manage this?
A3: High cytotoxicity can be a confounding factor. Here are some strategies to address this:
-
Dose-Response Curve: Perform a thorough dose-response analysis to determine the IC50 value of this compound in your specific cell line. For MDR reversal studies, it is advisable to use concentrations at or below the IC20 to minimize direct cytotoxic effects while still achieving efflux pump inhibition.
-
Time-Course Experiment: The cytotoxic effects of berberine can be time-dependent.[5] Consider shorter incubation times that are sufficient for efflux pump inhibition but not long enough to induce significant apoptosis.
-
Combination Index (CI) Analysis: When combining berberine with a chemotherapeutic drug, use the Chou-Talalay method to calculate the CI. This will allow you to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) at various concentrations, helping you identify a synergistic and less toxic combination.
Q4: What are the key signaling pathways modulated by this compound in the context of MDR reversal?
A4: Berberine influences multiple signaling pathways to reverse MDR:
-
Apoptosis Induction: Berberine can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and activating caspases.[4][8][9][10] It can also upregulate the tumor suppressor p53.[4]
-
PI3K/Akt/mTOR Pathway: This pro-survival pathway is often overactivated in cancer. Berberine has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, thereby promoting apoptosis and autophagy.[4][11][12]
-
AMPK Signaling: Berberine can activate AMP-activated protein kinase (AMPK). In a dose-dependent manner, this can lead to the inhibition of HIF-1α and subsequent downregulation of P-gp at low doses, while at high doses, it can induce apoptosis through the AMPK-p53 pathway.[5][7]
Troubleshooting Guides
Problem 1: Inconsistent Results in Efflux Pump Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Cellular Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Stressed cells may exhibit altered efflux pump activity. |
| Reagent Quality | Use fresh, high-quality fluorescent substrates and this compound. Protect fluorescent dyes from light to prevent photobleaching. |
| Incubation Times | Optimize the loading time for the fluorescent substrate and the incubation time with this compound. |
| Instrument Settings | For flow cytometry, ensure proper compensation settings to avoid spectral overlap between fluorescent signals. |
Problem 2: Difficulty in Interpreting Apoptosis Data
| Possible Cause | Troubleshooting Step |
| Late-Stage Apoptosis/Necrosis | If using Annexin V/PI staining, a high percentage of PI-positive cells may indicate late-stage apoptosis or necrosis, which can be a result of high berberine concentrations or long incubation times. Analyze samples at earlier time points. |
| Incorrect Gating in Flow Cytometry | Set up proper controls (unstained, single-stained) to accurately define the gates for live, early apoptotic, and late apoptotic/necrotic cells. |
| Confirmation of Apoptosis | Complement flow cytometry data with other apoptosis assays, such as western blotting for cleaved caspases (e.g., caspase-3, -9) and PARP, or a TUNEL assay.[4] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Combination Therapy
| Cell Line | Combination Agent | This compound IC50 (µM) | Combination IC50 (µM) | Reference |
| MDA-MB-231 VIM RFP | Copper(II) complex | 48.3 ± 2.4 | 9.3 ± 1.5 | [13] |
Table 2: Effect of Berberine on Minimum Inhibitory Concentration (MIC) of Antibiotics
| Bacterial Strain | Antibiotic | Fold Reduction in MIC with Berberine | Reference |
| Quinolone-resistant S. aureus | Norfloxacin | 2 to 8 | [14] |
| Ciprofloxacin-resistant S. aureus | Ciprofloxacin | >10 | [15] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or other compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: A typical experimental workflow for in vitro evaluation of this compound's MDR reversal effects.
Caption: Key signaling pathways modulated by this compound to reverse multidrug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Berberine Reverses Breast Cancer Multidrug Resistance Based on Fluorescence Pharmacokinetics In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine Enhances Chemosensitivity and Induces Apoptosis Through Dose-orchestrated AMPK Signaling in Breast Cancer [jcancer.org]
- 6. academic.sun.ac.za [academic.sun.ac.za]
- 7. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 9. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology [frontiersin.org]
- 12. Berberine Reverses Doxorubicin Resistance by Inhibiting Autophagy Through the PTEN/Akt/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of antitumor effects of this compound with a copper(II) complex against human triple negative breast cancer: In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thejaps.org.pk [thejaps.org.pk]
Technical Support Center: Improving Therapeutic Efficacy of Berberine with Nanotechnology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berberine (B55584) nanoformulations.
Section 1: Formulation and Encapsulation FAQs
Question 1: We are experiencing low encapsulation efficiency (EE%) and drug loading (DL%) for berberine in our PLGA nanoparticles prepared by the emulsion-solvent evaporation method. What are the potential causes and solutions?
Answer:
Low EE% and DL% for berberine, a hydrophilic molecule, in hydrophobic polymers like PLGA is a common challenge. Several factors can contribute to this issue:
-
High Water Solubility of Berberine: Berberine hydrochloride, the common salt form, readily partitions into the external aqueous phase during the emulsification process, leading to significant drug loss.
-
Poor Affinity for the Polymer Matrix: The hydrophilic nature of berberine results in poor interaction with the hydrophobic PLGA polymer.[1]
-
Solvent Choice: The type of organic solvent used to dissolve PLGA can impact encapsulation. Water-miscible solvents like acetone (B3395972) may lead to lower encapsulation compared to water-immiscible solvents like dichloromethane (B109758) (DCM).[2][3]
Troubleshooting Strategies:
-
Switch to a Double Emulsion Method (w/o/w): This is the preferred method for encapsulating hydrophilic drugs like berberine. The drug is first dissolved in a small volume of water (w1), which is then emulsified in the polymer-containing organic phase (o) to form the primary emulsion. This w/o emulsion is then further emulsified in a larger volume of an external aqueous phase (w2) containing a stabilizer. This method helps to physically entrap the drug-loaded aqueous droplets within the polymer shell. One study reported an encapsulation efficiency of 85.2% using a w/o/w method with DCM as the solvent.[3]
-
Optimize the Stabilizer: The type and concentration of the stabilizer (e.g., PVA, Poloxamer) in the external aqueous phase are critical. It affects the droplet size and stability of the emulsion, which in turn influences encapsulation efficiency.
-
Increase Polymer Concentration: A higher concentration of PLGA in the organic phase can lead to a more viscous solution, which can slow down the diffusion of the drug into the external aqueous phase, thereby improving encapsulation.
-
Use a Hydrophobic Ion-Pairing Approach: Convert the hydrophilic berberine salt into a more hydrophobic complex. For instance, forming a complex of berberine with a fatty acid (like lauric acid or dodecyl sulfate) or a phospholipid can significantly increase its lipophilicity, leading to better partitioning into the PLGA matrix during a single emulsion (o/w) method.[4]
-
Solvent Selection: Dichloromethane (DCM) has been shown to yield higher loading rates for berberine in PLGA nanoparticles compared to more volatile solvents like chloroform (B151607) or more water-miscible solvents.[3]
Question 2: Our berberine-loaded nanoparticles are showing significant aggregation and instability in suspension. How can we improve colloidal stability?
Answer:
Nanoparticle aggregation is often due to insufficient surface charge or steric hindrance, leading to instability.
Troubleshooting Strategies:
-
Verify Zeta Potential: The zeta potential is a key indicator of the stability of a colloidal dispersion. A zeta potential value greater than +25 mV or less than -25 mV is generally considered to indicate good stability. If your values are close to zero, aggregation is likely.
-
Optimize Stabilizer/Surfactant: Ensure the concentration of your stabilizer (e.g., PVA, DSPE-PEG, Chitosan) is optimal. For electrostatic stabilization, polymers like chitosan (B1678972) can impart a positive surface charge. For steric stabilization, PEGylated lipids (like DSPE-PEG) create a hydrophilic shell around the nanoparticle that prevents aggregation.[5]
-
Control pH and Ionic Strength: The pH and ionic strength of the suspension medium can affect the surface charge. Characterize the zeta potential of your nanoparticles across a range of pH values to find the optimal condition for stability.
-
Lyophilization with Cryoprotectants: For long-term storage, nanoparticles can be lyophilized (freeze-dried). It is crucial to add a cryoprotectant (e.g., sucrose, trehalose) to the nanoparticle suspension before freezing. This prevents aggregation during the freezing and drying process and allows for easy redispersion.[6]
Section 2: Nanoparticle Characterization
Question 3: We are observing a high Polydispersity Index (PDI) in our dynamic light scattering (DLS) measurements. What does this mean and how can we address it?
Answer:
A high PDI (> 0.3) indicates a broad particle size distribution, meaning your sample contains nanoparticles of widely varying sizes or has the presence of aggregates. This can affect the formulation's stability, release kinetics, and in vivo performance.
Troubleshooting Strategies:
-
Refine the Synthesis Method:
-
Homogenization/Sonication: Ensure the energy input (speed and duration) during the emulsification step is consistent and optimized. Insufficient energy can lead to large, irregular droplets, while excessive energy can cause polymer degradation.
-
Stirring Speed: The speed of the magnetic stirrer during solvent evaporation affects the rate of nanoparticle hardening. One study found that for zein (B1164903) nanoparticles, a stirring speed of 600 rpm was optimal, as higher speeds increased the PDI.[7]
-
-
Purification: After synthesis, centrifuge the nanoparticle suspension to pellet the particles and remove unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water. Repeating this washing step 2-3 times is crucial.
-
Filtration: Before DLS analysis, filter the sample through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove any large aggregates or dust particles that can interfere with the measurement and artificially inflate the PDI.
Question 4: Our in vitro drug release profile shows a very high initial burst release, with almost all the berberine released within the first few hours. How can we achieve a more sustained release?
Answer:
A high burst release is typically caused by a significant amount of the drug being adsorbed onto the nanoparticle surface rather than being encapsulated within the polymer core.
Troubleshooting Strategies:
-
Improve Encapsulation: The strategies mentioned in Question 1 (e.g., double emulsion, hydrophobic ion pairing) will help ensure more of the drug is entrapped within the core, reducing the surface-adsorbed fraction.
-
Increase Polymer Molecular Weight/Concentration: Using a higher molecular weight grade of a polymer like PLGA can slow down both polymer degradation and drug diffusion, leading to a more sustained release profile.
-
Use a Core-Shell Structure: Techniques like coaxial electrospray can be used to create nanoparticles with a distinct core (containing the drug) and shell (drug-free polymer), which provides a more robust barrier to diffusion.[1]
-
Wash Nanoparticles Thoroughly: Ensure that post-synthesis washing steps are adequate to remove any loosely bound or surface-adsorbed drug.
Section 3: Data Presentation and Comparative Efficacy
Quantitative data from various studies highlights the significant improvements nanotechnology offers over free berberine.
Table 1: Comparison of Pharmacokinetic Parameters for Free Berberine vs. Nano-Berberine
| Formulation | Cmax (ng/mL) | Bioavailability Increase (Fold) | Reference |
| Berberine Suspension | 67.54 ± 3.90 | - | [8] |
| Chitosan-Alginate Nanoparticles | 230.57 ± 8.30 | 4.13 | [8] |
| Free Berberine | Not Specified | - | [9] |
| Lipid-Polymer Hybrid Nanoparticles | Not Specified | 18 | [9] |
Table 2: Physicochemical Properties of Various Berberine Nanoformulations
| Nanoparticle Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference | | --- | --- | --- | --- | | PLGA (w/o/w emulsion) | 234 | 85.2 | Not Specified |[3] | | PLA (Coaxial Electrospray) | 265 | ~81 | ~7.5 |[1] | | Solid Lipid Nanoparticles | 60.5 | 97.58 | 8.69 |[10] | | Chitosan-Alginate | 202.2 ± 4.9 | 85.69 ± 2.6 | Not Specified |[8] |
Table 3: Comparative In Vitro Cytotoxicity (IC50)
| Cell Line | Formulation | IC50 (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Free Berberine | 80.18 | [3] |
| MCF-7 (Breast Cancer) | Berberine-PLGA NPs | 42.39 | [3] |
Section 4: Experimental Protocols & Methodologies
Protocol 1: Synthesis of Berberine-Loaded PLGA Nanoparticles via Double Emulsion (W/O/W) Solvent Evaporation
This protocol is a generalized representation based on common methodologies.[2][3]
-
Preparation of Internal Aqueous Phase (W1): Dissolve 5-10 mg of berberine hydrochloride in 0.5 mL of deionized water.
-
Preparation of Organic Phase (O): Dissolve 50-100 mg of PLGA in 2 mL of dichloromethane (DCM).
-
Formation of Primary Emulsion (W1/O): Add the W1 phase to the organic phase. Emulsify using a probe sonicator on an ice bath for 60 seconds at 40% amplitude to form the primary w/o emulsion.
-
Preparation of External Aqueous Phase (W2): Prepare a 15 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Formation of Double Emulsion (W1/O/W2): Immediately pour the primary emulsion into the external aqueous phase (W2) and homogenize at 15,000 rpm for 3 minutes.
-
Solvent Evaporation: Transfer the resulting double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to nanoparticle hardening.
-
Collection and Washing: Centrifuge the nanoparticle suspension at 16,000 rpm for 20 minutes at 4°C. Discard the supernatant. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation. Perform this washing step three times to remove residual PVA and unencapsulated drug.
-
Storage/Lyophilization: Resuspend the final nanoparticle pellet in a suitable cryoprotectant solution (e.g., 5% sucrose) and either store at 4°C for short-term use or lyophilize for long-term storage.
Protocol 2: In Vitro Drug Release Study using Dialysis Method
This protocol is a standard method for assessing drug release kinetics.[1][11]
-
Preparation: Reconstitute a known amount of lyophilized berberine-loaded nanoparticles (e.g., 10 mg) in 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag (e.g., MWCO 12-14 kDa). Securely clip both ends of the bag.
-
Release Medium: Place the sealed dialysis bag into a beaker containing 50 mL of PBS (pH 7.4). To simulate acidic tumor microenvironments, a parallel experiment can be run using a release medium of pH 5.5.[1][2]
-
Incubation: Place the beaker in a shaking incubator set to 37°C and 100 rpm.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Replacement: Immediately after each sampling, add 1 mL of fresh PBS (at the same pH and temperature) back into the beaker to maintain a constant volume (sink conditions).
-
Quantification: Analyze the concentration of berberine in the collected samples using a UV-Vis spectrophotometer (at ~345 nm) or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles.
Section 5: Visualizations (Workflows and Signaling Pathways)
Caption: Workflow for Synthesis and Characterization of Berberine-PLGA Nanoparticles.
References
- 1. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. mdpi.com [mdpi.com]
- 5. PEG–lipid–PLGA hybrid nanoparticles loaded with berberine–phospholipid complex to facilitate the oral delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. irjweb.com [irjweb.com]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Bioavailability Barriers: Optimized Hybrid Nanocarrier System to Amplify Berberine Absorption via Peyer's Patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Berberine Salts: A Comparative Analysis of Chloride and Hydrochloride Bioavailability for Drug Development Professionals
A deep dive into the pharmacokinetic profiles of berberine (B55584) chloride and berberine hydrochloride, offering a comparative analysis of their bioavailability based on preclinical data. This guide is intended for researchers, scientists, and professionals in drug development.
Berberine, a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential in a range of metabolic and inflammatory disorders. However, its clinical utility is often hampered by poor oral bioavailability. To enhance its absorption and efficacy, berberine is commonly formulated as a salt. This guide provides a comparative overview of two common salt forms: berberine chloride and berberine hydrochloride, with a focus on their oral bioavailability as evidenced by preclinical pharmacokinetic studies.
Chemical Equivalence of this compound and Hydrochloride
It is crucial to first establish the chemical relationship between this compound and berberine hydrochloride. These terms are frequently used interchangeably in scientific literature and commercial products. Both refer to the same chemical entity, the hydrochloride salt of berberine. This is confirmed by their shared Chemical Abstracts Service (CAS) number, 633-65-8 (for the anhydrous form). Therefore, for the purpose of this guide, "this compound" and "berberine hydrochloride" will be considered synonymous. The primary difference in nomenclature often arises from regional or supplier-specific conventions.
Comparative Pharmacokinetics
While no direct head-to-head study comparing the bioavailability of this compound and berberine hydrochloride under identical conditions has been identified, an indirect comparison can be drawn from independent preclinical studies in rat models. The following table summarizes key pharmacokinetic parameters from two representative studies. It is important to note that the dosage administered in these studies differed, which will influence the absolute values of Cmax and AUC.
| Pharmacokinetic Parameter | This compound (48.2 mg/kg)[1] | Berberine Hydrochloride (25 mg/kg)[2] |
| Maximum Plasma Concentration (Cmax) | 11.2 ± 3.5 ng/mL | 15.3 ± 4.2 ng/mL |
| Time to Reach Cmax (Tmax) | 2.75 ± 2.95 h | 1.8 ± 0.5 h |
| Area Under the Curve (AUC0-t) | 46.5 ± 14.2 ng·h/mL | 54.7 ± 12.1 ng·h/mL |
| Absolute Bioavailability | 0.37 ± 0.11% | Not Reported |
Note: The data presented are from separate studies and are not directly comparable due to different dosing. However, they both illustrate the low oral bioavailability of berberine.
Experimental Protocols
The methodologies employed in these studies provide a framework for understanding how the bioavailability of berberine salts is assessed.
Study 1: Pharmacokinetics of this compound in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single oral dose of this compound (48.2 mg/kg) was administered by intragastric gavage. The this compound was suspended in a 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) solution.
-
Blood Sampling: Blood samples were collected from the jugular vein at various time points post-administration. Plasma was separated by centrifugation.
-
Analytical Method: The concentration of berberine in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Study 2: Pharmacokinetics of Berberine Hydrochloride in Rats[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Berberine hydrochloride (25 mg/kg) was administered orally via gavage.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time intervals. Plasma was obtained after centrifugation.
-
Analytical Method: Plasma concentrations of berberine were quantified using a sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles using appropriate software.
Experimental workflow for pharmacokinetic analysis of berberine.
Key Signaling Pathways Modulated by Berberine
Berberine's therapeutic effects are attributed to its ability to modulate several key signaling pathways. Understanding these mechanisms is crucial for drug development.
AMP-Activated Protein Kinase (AMPK) Pathway
Berberine is a well-documented activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of downstream effects that contribute to improved glucose and lipid metabolism.
References
Berberine Chloride vs. Metformin in Prediabetes: A Comparative Analysis
For Immediate Release
A growing body of research indicates that berberine (B55584) chloride, a natural compound, exhibits comparable efficacy to metformin (B114582), the first-line pharmacological treatment for prediabetes, in improving glycemic control and may offer a better safety profile concerning gastrointestinal side effects. This comparison guide provides a detailed analysis of their performance based on recent clinical data, outlines experimental methodologies, and illustrates key biological pathways.
Efficacy in Glycemic Control
Recent clinical trials have demonstrated that both berberine chloride and metformin significantly improve key glycemic markers in individuals with prediabetes. A 12-week randomized clinical trial involving 90 newly diagnosed prediabetic adults showed that both treatments led to substantial reductions in Fasting Plasma Glucose (FPG), Postprandial Plasma Glucose (PPG), and Hemoglobin A1c (HbA1c) levels.[1][2]
Notably, the reduction in FPG and PPG was slightly more pronounced in the berberine group compared to the metformin group.[1] The berberine group also showed a slightly greater decrease in HbA1c.[1][2][3] A meta-analysis of seven studies with 859 participants further supports the efficacy of berberine, indicating no statistically significant difference between berberine and metformin in reducing FPG, 2-hour postprandial glucose (2hPG), and HbA1c.[4]
Table 1: Comparative Efficacy on Glycemic Parameters (12-Week Study)
| Parameter | Berberine HCl (500 mg twice daily) | Metformin (500 mg twice daily) |
| Baseline FPG (mg/dL) | 109.8 ± 4.6 | 110.2 ± 4.8 |
| Week 12 FPG (mg/dL) | 97.2 ± 3.6 | 99.4 ± 3.8 |
| Mean FPG Reduction (mg/dL) | -12.6 ± 2.4 | -10.8 ± 2.5 |
| Baseline PPG (mg/dL) | 156.4 ± 6.8 | 157.1 ± 7.0 |
| Week 12 PPG (mg/dL) | 134.6 ± 5.4 | 137.8 ± 5.6 |
| Mean PPG Reduction (mg/dL) | -21.8 ± 3.9 | -19.3 ± 4.0 |
| HbA1c Reduction (%) | -0.31 | -0.28 |
Data sourced from a randomized clinical trial.[1][2][3]
Safety and Tolerability Profile
While both treatments are generally well-tolerated, this compound was associated with a lower incidence of gastrointestinal side effects compared to metformin.[1][2][3]
Table 2: Incidence of Adverse Events
| Adverse Event | Berberine HCl Group | Metformin Group |
| Gastrointestinal Upset | 20% | 30% |
Data reflects the percentage of participants reporting the adverse event.[1][2][3]
Mechanisms of Action
Both berberine and metformin exert their glucose-lowering effects through multiple pathways, with a key shared mechanism being the activation of AMP-activated protein kinase (AMPK).[5][6][7][8] AMPK is a central regulator of cellular energy metabolism. Its activation leads to increased glucose uptake in muscle and fat cells, enhanced insulin (B600854) sensitivity, and decreased glucose production in the liver.[5][6]
Beyond AMPK activation, both compounds also influence the gut microbiota.[9][10] Studies suggest they can modulate the composition of the gut microbiome, which may contribute to their metabolic benefits.[9][10]
Experimental Protocols
The data presented is primarily based on a randomized, open-label, parallel-group clinical trial.
Study Design:
-
Participants: 90 newly diagnosed prediabetic adults.[2]
-
Randomization: Participants were randomly allocated into two groups of 45.[1]
-
Intervention:
-
Primary Outcome Measures: Changes in Fasting Plasma Glucose (FPG), Postprandial Plasma Glucose (PPG), and HbA1c from baseline to week 12.[2]
-
Secondary Outcome Measures: Incidence and types of adverse events.[2]
Biochemical Analysis:
-
Fasting and postprandial plasma glucose levels were measured at baseline and at week 12.
-
HbA1c was assessed at the same time points to determine long-term glycemic control.
References
- 1. ijbcp.com [ijbcp.com]
- 2. ijbcp.com [ijbcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Berberine for Prediabetes: A Systematic Evaluation and Meta-Analysis [scirp.org]
- 5. Berberine Vs. Metformin: The Similarities and Differences You Should Know [rupahealth.com]
- 6. Berberine vs Metformin: Which is better for blood sugar control? | Diabetes [faynutrition.com]
- 7. vanahealth.com [vanahealth.com]
- 8. tonum.com [tonum.com]
- 9. Effects of berberine and metformin on intestinal inflammation and gut microbiome composition in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of gut microbiota by berberine and metformin during the treatment of high-fat diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Berberine Chloride: A Potent Anti-Cancer Agent in A549 Lung Cancer Cells - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of berberine (B55584) chloride on the human non-small cell lung cancer cell line, A549. Through a detailed comparison with established chemotherapeutic agents, this document serves as a valuable resource for evaluating berberine's potential as a therapeutic candidate. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols and visual representations of key biological processes.
Comparative Efficacy of Berberine Chloride
This compound has demonstrated significant dose- and time-dependent cytotoxic effects on A549 cells. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to and, in some instances, synergistic with standard chemotherapeutic drugs.
Table 1: Comparative Cytotoxicity (IC50) in A549 Cells
| Compound | IC50 Value (µM) | Incubation Time (hours) | Citation(s) |
| This compound | 139.4 | 24 | [1] |
| 80-100 | 48 | [2] | |
| 131.9 | 24 | [3] | |
| Cisplatin (B142131) | 16.48 | 24 | [4] |
| 9 | 72 | [5] | |
| 9.73 | 72 | [6] | |
| 6.59 | 72 | [7] | |
| 4.97 µg/mL | 48 | [8] | |
| Doxorubicin (B1662922) | 0.07 (as 70 nM) | 4 | [3] |
| 86.34 nM | 24 | [9] | |
| 17.83 nM | 48 | [9] | |
| 8.64 nM | 72 | [9] | |
| 1.5 | 48 | [10] | |
| > 20 | 24 | [11] | |
| Paclitaxel | 1.35 nM | 48 | [12] |
| 1.64 µg/mL (~1.92) | 48 | [13] | |
| 10.18 µg/L (~0.012) | Not Specified | [14] | |
| Gefitinib (B1684475) | 4.5 | Not Specified | [1] |
| 39.9 nM | 72 | [15] | |
| 5 | 72 | [16] | |
| 7.0 | 48 | [17] | |
| 8.42 | Not Specified | [18] |
Table 2: Induction of Apoptosis in A549 Cells
| Compound | Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) | Citation(s) |
| This compound | 20 | 24 | ~15% | [19] |
| 40 | 24 | ~25% | [19] | |
| 80 | 24 | ~40% | [2][19] | |
| Cisplatin | 10 | 24 | ~15% | [20][21] |
| 20 | 24 | ~25% | [20][21] | |
| 40 | 24 | ~40% | [20] | |
| Doxorubicin | 10 µg/mL | 24 | ~20% (Early & Late) | [22] |
| 0.5 | 24 | Moderate increase | [10] | |
| Paclitaxel | 5 nM | 48 | Significant increase in sub-G1 | [23] |
| Gefitinib | 20 | 48 | ~40% | [16] |
| 20 | 72 | ~60% | [16] | |
| 500 nmol/l | Not Specified | 60.2 | [24] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other compounds on A549 cells.
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other test compounds for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: A549 cells are seeded in 6-well plates and treated with the desired concentrations of this compound or other compounds for a specified duration.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, Annexin V-positive/PI-positive cells as late apoptotic/necrotic, and Annexin V-negative/PI-negative cells as viable.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: A549 cells are treated with the test compounds, harvested, and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a housekeeping protein (e.g., GAPDH, β-actin) used as a loading control.
Visualizing the Mechanisms of Action
To better understand the experimental processes and biological effects of this compound, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Experimental workflow for validating the anti-cancer effects of this compound in A549 cells.
Signaling Pathway of Berberine's Anti-Cancer Effect
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. netjournals.org [netjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Berberis vulgaris Fruit Extract and Berberine Chloride in Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Berberis vulgaris fruit extract (BFE) and its well-known alkaloid, berberine (B55584) chloride (BEC), in preclinical models of colitis. The following sections present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to aid in research and development decisions.
Executive Summary
Both Berberis vulgaris fruit extract and berberine chloride demonstrate significant efficacy in ameliorating experimental colitis. While berberine's effects are attributed to its potent anti-inflammatory properties via inhibition of key signaling pathways like NF-κB and MAPK, the fruit extract, even when nearly devoid of berberine, shows comparable protective effects. This suggests that other constituents of the fruit, primarily anthocyanins, are major contributors to its anti-colitic activity. The choice between the whole extract and the isolated compound may depend on the desired therapeutic strategy, with the extract offering a multi-component approach and berberine providing a more targeted action.
Quantitative Data Comparison
The following tables summarize the quantitative data from key comparative studies.
Table 1: Macroscopic Evaluation in Acetic Acid-Induced Colitis in Rats [1][2][3][4][5]
| Treatment Group (Oral Administration) | Dose | Damage Score (0-4) | Ulcer Area (cm²) | Weight/Length Ratio (mg/cm) |
| Control (Colitis) | - | 3.16 ± 0.40 | 4.66 ± 0.68 | 155.1 ± 10.3 |
| Berberis vulgaris Fruit Extract (BFE) | 750 mg/kg | 1.83 ± 0.75* | 2.50 ± 0.83 | 125.5 ± 11.4 |
| Berberis vulgaris Fruit Extract (BFE) | 1500 mg/kg | 1.16 ± 0.40 | 1.66 ± 0.51 | 113.5 ± 14.2 |
| This compound (BEC) | 10 mg/kg | 1.33 ± 0.51 | 1.83 ± 0.40 | 117.0 ± 12.0 |
| Prednisolone (Reference Drug) | 5 mg/kg | 1.00 ± 0.63 | 1.33 ± 0.51 | 105.1 ± 11.1*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Control. Data presented as mean ± SD.
Table 2: Histopathological Evaluation in Acetic Acid-Induced Colitis in Rats [1][2][3][4][5]
| Treatment Group (Oral Administration) | Dose | Inflammation Severity (0-4) | Inflammation Extent (0-4) | Crypt Damage (0-4) | Total Colitis Index |
| Control (Colitis) | - | 2.83 ± 0.40 | 2.83 ± 0.40 | 3.83 ± 0.40 | 9.5 ± 1.04 |
| Berberis vulgaris Fruit Extract (BFE) | 750 mg/kg | 2.50 ± 0.54 | 2.33 ± 0.51 | 2.33 ± 0.51 | 7.16 ± 1.16 |
| Berberis vulgaris Fruit Extract (BFE) | 1500 mg/kg | 1.83 ± 0.40 | 1.66 ± 0.51* | 1.83 ± 0.40 | 5.32 ± 0.98 |
| This compound (BEC) | 10 mg/kg | 1.66 ± 0.51 | 1.83 ± 0.40 | 2.00 ± 0.63 | 5.49 ± 1.11 |
| Prednisolone (Reference Drug) | 5 mg/kg | 1.16 ± 0.40 | 1.33 ± 0.51** | 1.50 ± 0.54 | 3.99 ± 1.09 |
*p<0.05, **p<0.01, ***p<0.001 vs. Control. Data presented as mean ± SD.
Table 3: Effects of Berberine on Pro-inflammatory Cytokines in DSS-Induced Colitis in Mice [6]
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | KC (pg/mg protein) | IFN-γ (pg/mg protein) | IL-17 (pg/mg protein) |
| Control | Undetectable | Undetectable | 15.6 ± 5.4 | Undetectable | Undetectable |
| DSS-Induced Colitis | 4.8 ± 1.2 | 11.2 ± 2.5 | 185.3 ± 45.2 | 1.9 ± 0.5 | 3.1 ± 0.8 |
| DSS + Berberine (100 mg/kg) | 1.5 ± 0.4 | 3.1 ± 0.9 | 55.2 ± 15.1 | 0.6 ± 0.2 | 0.9 ± 0.3* |
*p<0.05 vs. DSS-Induced Colitis. Data presented as mean ± SEM.
Experimental Protocols
Acetic Acid-Induced Colitis Model[1][2]
This model is used to induce acute colitis, characterized by significant inflammation and ulceration.
-
Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are fasted for 36 hours prior to the induction of colitis, with free access to water.
-
Induction of Colitis: Rats are lightly anesthetized. A flexible catheter is inserted into the colon via the anus to a distance of 8 cm. A solution of 4% acetic acid (v/v) in saline is instilled into the colon at a volume of 1 mL per rat. The rats are held in a head-down position for 30 seconds to ensure the distribution of the irritant.
-
Treatment Administration: Berberis vulgaris fruit extract, this compound, or a reference drug (e.g., prednisolone) is administered orally or rectally for a specified period before the induction of colitis.
-
Evaluation: After a set period (e.g., 24 hours), the animals are euthanized. The distal 8 cm of the colon is excised, opened longitudinally, and cleaned. Macroscopic scoring is performed based on the degree of inflammation and ulceration. The colon is then weighed and its length measured. For histopathological analysis, tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic scoring is based on the extent and severity of inflammation, and crypt damage.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model[6]
This is a widely used model for inducing chronic and relapsing colitis that mimics aspects of human ulcerative colitis.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Colitis is induced by administering 3% (w/v) DSS in the drinking water for a period of 4 to 7 days. The DSS solution is replaced every two days.
-
Treatment Administration: this compound (e.g., 100 mg/kg body weight) is administered daily via oral gavage, typically starting after the induction of colitis to assess its therapeutic effect.
-
Clinical Assessment: Disease Activity Index (DAI) is monitored daily, which includes an assessment of body weight loss, stool consistency, and the presence of blood in the stool.
-
Post-mortem Analysis: At the end of the experiment, mice are euthanized. The colon is removed, and its length is measured. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is quantified in the colon tissue. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) are measured in colon homogenates using methods like ELISA or Luminex assays. Colon tissue sections are also prepared for histopathological examination.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Pro-inflammatory Pathways
Berberine exerts its anti-inflammatory effects by targeting key signaling cascades within intestinal epithelial cells and macrophages.[6] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK.[6] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: this compound's Anti-inflammatory Mechanism.
Berberis vulgaris Fruit Extract: A Multi-Component Approach
The anti-inflammatory activity of Berberis vulgaris fruit extract in colitis models, particularly in extracts with low berberine content, is largely attributed to its high concentration of anthocyanins.[1][2] Anthocyanins are known to possess potent antioxidant and anti-inflammatory properties. Their mechanism of action also involves the inhibition of the NF-κB signaling pathway, similar to berberine, thereby reducing the expression of pro-inflammatory mediators.
Caption: B. vulgaris Extract's Anti-inflammatory Mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the efficacy of therapeutic agents in a DSS-induced colitis model.
Caption: Typical Experimental Workflow for Colitis Models.
References
- 1. Comparative Study of Berberis vulgaris Fruit Extract and this compound Effects on Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Comparative Study of Berberis vulgaris Fruit Extract and this compound Effects on Acetic Acid-Induced Colitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Berberine promotes recovery of colitis and inhibits inflammatory responses in colonic macrophages and epithelial cells in DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Berberine and Doxorubicin in Breast Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of berberine (B55584) chloride in combination with the chemotherapeutic agent doxorubicin (B1662922) for the treatment of breast cancer. By summarizing key experimental findings, this document aims to facilitate further research and development in this promising area of oncology. The data presented highlights the potential of berberine to enhance the efficacy of doxorubicin, overcome drug resistance, and reduce associated toxicities.
Quantitative Analysis of Synergistic Efficacy
The combination of berberine and doxorubicin has demonstrated significant synergistic effects in reducing the viability of breast cancer cells, including doxorubicin-resistant phenotypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) and combination index (CI) values from various studies, illustrating the enhanced cytotoxic effect of the combined therapy. A CI value of less than 1 indicates a synergistic interaction.
| Cell Line | Drug | IC50 (µM) | Combination Details | Combination Index (CI) | Reference |
| MCF-7/ADR | Doxorubicin alone | Not specified | - | - | [1] |
| Berberine alone | Not specified | - | - | [1] | |
| Doxorubicin + Berberine (100 µM) | 0.517 | Synergistic inhibition of cell growth | Not specified | [1] | |
| MCF-7/DOXFluc | Doxorubicin alone | 12.6 µg/mL | - | - | [2] |
| Berberine alone | 20.0 µg/mL | - | - | [2] | |
| Doxorubicin + Berberine (Ratio 1:2) | 3.2 µg/mL | Optimal synergistic ratio | < 1 | [2] | |
| MCF-7 | Doxorubicin alone | 0.5 | - | - | [3] |
| Berberine alone | 25 | - | - | [3] | |
| Doxorubicin + Berberine | Not specified | Significant reduction in proliferation | Not specified | [3] | |
| T47D | Doxorubicin alone | 0.25 | - | - | [3] |
| Berberine alone | 25 | - | - | [3] | |
| Doxorubicin + Berberine | Not specified | More significant cytotoxicity than in MCF-7 | Not specified | [3] | |
| A549 (Lung Cancer) | Doxorubicin + Berberine | Not specified | Synergistic effects observed | 0.61 | [4] |
| HeLa (Cervical Cancer) | Doxorubicin + Berberine | Not specified | Synergistic effects observed | 0.73 | [4] |
Mechanisms of Synergistic Action
The enhanced anticancer effect of the berberine-doxorubicin combination is attributed to multiple underlying mechanisms. Berberine appears to sensitize breast cancer cells to doxorubicin through the modulation of several key signaling pathways.
Inhibition of Autophagy and Reversal of Doxorubicin Resistance
In doxorubicin-resistant breast cancer cells (MCF-7/ADR), berberine has been shown to reverse resistance by inhibiting autophagy.[1][5][6] This process is mediated through the regulation of the PTEN/Akt/mTOR signaling pathway.[1][5][6] By inhibiting autophagy, berberine prevents the cancer cells from evading drug-induced apoptosis, thereby restoring their sensitivity to doxorubicin.[1]
Caption: Berberine inhibits autophagy via the PTEN/Akt/mTOR pathway.
Overcoming Multidrug Resistance (MDR)
Berberine effectively reverses multidrug resistance in breast cancer cells by downregulating the expression of key ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance protein 1 (MRP1/ABCC1).[2] This inhibition of efflux pumps leads to an increased intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effects.[2]
Caption: Berberine downregulates P-gp/MRP1 to increase intracellular doxorubicin.
Dose-Orchestrated Induction of Apoptosis via AMPK Signaling
Berberine's effect on doxorubicin sensitivity is dose-dependent and involves the AMP-activated protein kinase (AMPK) signaling pathway.[7][8][9]
-
Low-dose berberine: Enhances doxorubicin sensitivity by activating AMPK, which in turn suppresses the HIF-1α-P-gp axis.[7][8]
-
High-dose berberine: Directly induces apoptosis through an AMPK-p53 signaling pathway, independent of HIF-1α.[7][8]
Caption: Dose-dependent effects of berberine on AMPK signaling.
Downregulation of Cancer Stem Cell Markers
The combination of berberine and doxorubicin has been found to synergistically target breast cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis.[10] This effect is achieved through the downregulation of key stem cell markers such as Nanog and miRNA-21.[10] By targeting the CSC population, the combination therapy holds the potential for more durable treatment responses.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on the synergistic effects of berberine and doxorubicin.
Cell Culture and Drug Treatment
-
Cell Lines: Human breast cancer cell lines such as MCF-7 (doxorubicin-sensitive), T47D, and doxorubicin-resistant variants like MCF-7/ADR or MCF-7/DOXFluc are commonly used.[1][2][3][10]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Doxorubicin hydrochloride and berberine chloride are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sterile water, to create stock solutions that are further diluted in culture medium to the desired working concentrations.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. They are then treated with varying concentrations of doxorubicin, berberine, or a combination of both for specified time periods (e.g., 24, 48, or 72 hours).
Caption: General experimental workflow for in vitro drug synergy studies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is widely used to assess cell viability.[2][10][11] After drug treatment, MTT solution is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved, and the absorbance is measured spectrophotometrically.
-
Colony Formation Assay: This assay evaluates the long-term proliferative capacity of cells after drug treatment. Cells are seeded at a low density and treated with the drugs. After a period of incubation (typically 7-14 days), the resulting colonies are fixed, stained (e.g., with crystal violet), and counted.[5]
-
EdU Assay: The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay is used to measure DNA synthesis and cell proliferation.[1][5] Cells are incubated with EdU, which is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction with a fluorescent azide.
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This fluorescent staining method allows for the morphological visualization of apoptotic cells. Live cells stain uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells stain orange with condensed chromatin, and necrotic cells stain uniformly orange.[4]
Western Blot Analysis
Western blotting is employed to determine the expression levels of specific proteins involved in the signaling pathways of interest.[1][2]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., P-gp, MRP1, PTEN, Akt, mTOR, p53, LC3-II), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
To confirm the in vitro findings, animal models are often utilized.[1][2]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used.
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7/ADR) are subcutaneously injected into the mice to establish xenograft tumors.[1]
-
Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups: control (e.g., PBS), doxorubicin alone, berberine alone, and the combination of doxorubicin and berberine.[1][2]
-
Monitoring: Tumor volume and body weight are measured regularly.[1]
-
Outcome Assessment: At the end of the study, the tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry, to evaluate protein expression in the tumor tissue.[2]
Conclusion
The synergistic combination of berberine and doxorubicin presents a compelling strategy for enhancing the therapeutic efficacy against breast cancer, particularly in drug-resistant cases. The multifaceted mechanisms of action, including the inhibition of autophagy, reversal of multidrug resistance, and induction of apoptosis, underscore the potential of berberine as a chemosensitizing agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this combination therapy for breast cancer patients.
References
- 1. Berberine Reverses Doxorubicin Resistance by Inhibiting Autophagy Through the PTEN/Akt/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Berberine Reverses Doxorubicin Resistance by Inhibiting Autophagy Through the PTEN/Akt/mTOR Signaling Pathway in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Berberine Enhances Chemosensitivity and Induces Apoptosis Through Dose-orchestrated AMPK Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine Enhances Chemosensitivity and Induces Apoptosis Through Dose-orchestrated AMPK Signaling in Breast Cancer [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. Combination of Doxorubicin and Berberine Generated Synergistic Anticancer Effect on Breast Cancer Cells Through Down-regulation of Nanog and miRNA-21 Gene Expression [mejc.sums.ac.ir]
- 11. Synergistic co-administration of doxorubicin and berberine by PLGA/PVA hybrid polymeric Nanoformulation for breast cancer treatment [nmj.mums.ac.ir]
Berberine Phytosome Demonstrates Superior Absorption Profile Compared to Berberine HCL
A comprehensive analysis of pharmacokinetic data reveals that the berberine (B55584) phytosome formulation significantly enhances the bioavailability of berberine, a compound known for its therapeutic potential but hindered by poor absorption when administered as berberine hydrochloride (HCL).
Berberine phytosome, a novel delivery system where berberine is complexed with phospholipids, exhibits a marked improvement in plasma concentration and overall exposure compared to the standard berberine HCL form. This enhanced absorption translates to potentially greater clinical efficacy at lower dosages, a critical consideration for researchers and drug development professionals.
Comparative Pharmacokinetic Analysis
A key human clinical study by Petrangolini et al. (2021) provides compelling evidence of the superior bioavailability of berberine phytosome. The study compared the pharmacokinetic profiles of a berberine phytosome formulation (BBR-PP) and standard berberine chloride (a form chemically similar to berberine HCL) in healthy volunteers. The results, summarized in the table below, demonstrate a significant increase in the area under the curve (AUC), a measure of total drug exposure over time, for the phytosomal form.
| Formulation | Dose of Berberine | Mean AUC (0-24h) (ng·h/mL) - Total Berberine | Mean AUC (0-24h) (ng·h/mL) - Free Berberine |
| This compound | 452 mg | 1217 ± 129 | Not explicitly reported, but significantly lower than phytosome |
| Berberine Phytosome (BBR-PP) - 1 tablet | 188 mg | 4952 ± 647 | Significantly higher than this compound |
| Berberine Phytosome (BBR-PP) - 2 tablets | 376 mg | Not explicitly reported, but showed dose linearity | Not explicitly reported, but showed dose linearity |
Data sourced from Petrangolini et al. (2021)[1][2]
The study highlighted that the berberine phytosome formulation led to an approximately 10-fold increase in the bioavailability of total berberine on a molar basis compared to the unformulated this compound.[1][2] Another study also reported a significant increase in the maximum plasma concentration (Cmax) for a berberine phytosome formulation.
Mechanism of Enhanced Absorption
The enhanced absorption of berberine phytosome is attributed to its unique structure. The phytosome technology encapsulates the berberine molecule within a lipid-compatible matrix, primarily composed of phospholipids. This structure facilitates the passage of berberine across the intestinal epithelial barrier and into the systemic circulation.
Experimental Protocols
The findings presented are based on a randomized, crossover pharmacokinetic study in healthy human volunteers.
Study Design: Twelve healthy volunteers were administered a single oral dose of either 500 mg of this compound (equivalent to 452 mg of berberine) or one/two 550 mg tablets of berberine phytosome (BBR-PP), each equivalent to 188 mg of berberine.[1][2] A washout period was observed between treatments. Blood samples were collected at predefined intervals over 24 hours.
Analytical Methodology: Plasma concentrations of berberine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4][5] This highly sensitive and specific technique allows for the accurate measurement of berberine and its metabolites in biological matrices. The method typically involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by mass spectrometry.[3][4][5]
Conclusion
References
- 1. Development of an Innovative Berberine Food-Grade Formulation with an Ameliorated Absorption: In Vitro Evidence Confirmed by Healthy Human Volunteers Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Innovative Berberine Food-Grade Formulation with an Ameliorated Absorption: In Vitro Evidence Confirmed by Healthy Human Volunteers Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Berberine Phytosome on reproductive, dermatologic, and metabolic characteristics in women with polycystic ovary syndrome: a controlled, randomized, multi-centric, open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednews.care [mednews.care]
- 5. Berberine Phospholipid Is an Effective Insulin Sensitizer and Improves Metabolic and Hormonal Disorders in Women with Polycystic Ovary Syndrome: A One-Group Pretest–Post-Test Explanatory Study | MDPI [mdpi.com]
A Comparative Guide to Berberine Hydrochloride and Metformin: Efficacy, Safety, and Mechanisms
An Objective Analysis for Researchers and Drug Development Professionals
Metformin (B114582), a biguanide, is a cornerstone first-line therapy for type 2 diabetes mellitus (T2DM), renowned for its robust glucose-lowering effects and established safety profile.[1][2] Berberine (B55584), an isoquinoline (B145761) alkaloid derived from various plants, is gaining significant attention within the scientific community for its comparable therapeutic effects on metabolic diseases.[2][3] This guide provides a detailed, data-driven comparison of berberine hydrochloride and metformin, focusing on their mechanisms of action, clinical efficacy, and safety profiles to inform research and development.
Mechanism of Action: A Tale of Two AMPK Activators
Both metformin and berberine exert their primary metabolic effects through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[2][4][5][6] Activation of AMPK orchestrates a cascade of events that collectively improve glucose homeostasis.
Key Downstream Effects of AMPK Activation:
-
In the Liver: AMPK activation suppresses hepatic gluconeogenesis (glucose production) by inhibiting key enzymes.[4][7][8] It also reduces the expression of lipogenic enzymes, leading to decreased fatty acid and cholesterol synthesis.[4][8]
-
In Muscle: It enhances glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[4][6]
-
In Adipose Tissue: It regulates the expression of genes involved in lipogenesis and energy expenditure.[6]
While both compounds converge on AMPK, their precise upstream mechanisms of activation may differ. Metformin is understood to inhibit Complex I of the mitochondrial respiratory chain, which increases the cellular AMP:ATP ratio, thereby activating AMPK.[8][9] Berberine has also been shown to inhibit mitochondrial Complex I, suggesting a similar primary mechanism.[10] However, some research indicates berberine may also activate AMPK through pathways independent of changes in the AMP:ATP ratio, potentially involving different upstream kinases or by inhibiting its dephosphorylation.[5][11]
Signaling Pathway Diagram
Caption: Core signaling pathway for Metformin and Berberine via AMPK activation.
Clinical Efficacy: A Head-to-Head Comparison
Multiple randomized clinical trials have compared the efficacy of berberine to metformin, particularly in patients with T2DM and prediabetes. The findings suggest that berberine's hypoglycemic effect is comparable to that of metformin.
A meta-analysis of thirteen studies involving 1,173 participants showed no statistically significant difference between berberine and metformin in reducing Fasting Plasma Glucose (FPG), 2-hour Postprandial Glucose (2hPG), or Glycosylated Hemoglobin A1c (HbA1c).[12] Interestingly, the same analysis found that berberine combined with metformin resulted in significantly greater reductions in FPG, 2hPG, and HbA1c compared to metformin alone.[12]
Table 1: Comparative Efficacy in Prediabetic Patients (12-Week Study)
| Parameter | Berberine HCl (500 mg twice daily) | Metformin (500 mg twice daily) |
| Baseline FPG (mg/dL) | 109.8 ± 4.6 | 110.2 ± 4.8 |
| Endline FPG (mg/dL) | 97.2 ± 3.6 | 99.4 ± 3.8 |
| Change in FPG (mg/dL) | -12.6 ± 2.4 | -10.8 ± 2.5 |
| Baseline PPG (mg/dL) | 156.4 ± 6.8 | 157.1 ± 7.0 |
| Endline PPG (mg/dL) | 134.6 ± 5.4 | 137.8 ± 5.6 |
| Change in PPG (mg/dL) | -21.8 ± 3.9 | -19.3 ± 4.0 |
| Baseline HbA1c (%) | 6.18 | 6.21 |
| Endline HbA1c (%) | 5.87 | 5.93 |
| Change in HbA1c (%) | -0.31 | -0.28 |
Data sourced from a randomized clinical trial in newly diagnosed prediabetic adults.[13][14][15]
Safety and Tolerability Profile
Both berberine and metformin are generally well-tolerated, with the most common adverse events being gastrointestinal in nature.[1][16] However, clinical data suggest that berberine may have a slight advantage in terms of tolerability.
Table 2: Comparison of Adverse Events
| Adverse Event | Berberine HCl | Metformin | Notes |
| Gastrointestinal Upset | ~20% | ~30% | Includes nausea, diarrhea, constipation, abdominal discomfort, and flatulence.[13][14][15] |
| Constipation | More common | Less common | [17] |
| Diarrhea | Less common | More common | [16][17] |
| Hypoglycemia | Rare | Rare | [16] |
| Lactic Acidosis | Not reported | Rare, but severe | A well-known, though infrequent, risk with metformin.[16] |
No severe adverse effects were reported in the clinical trials comparing berberine and metformin.[12] The milder gastrointestinal side effect profile of berberine suggests it could be a viable alternative for patients who are intolerant to metformin.[13][14][15]
Representative Experimental Protocol
Below is a summarized methodology from a randomized, open-label, parallel-group clinical trial comparing berberine hydrochloride and metformin in prediabetic patients.
-
Objective: To compare the efficacy and safety of berberine HCl versus metformin over a 12-week period in newly diagnosed prediabetic adults.[13][14]
-
Study Population:
-
Randomization and Blinding: 90 participants were randomly allocated in a 1:1 ratio to either the berberine or metformin group. The study was open-label.[13]
-
Intervention:
-
Primary Efficacy Endpoints:
-
Secondary Endpoint:
-
Data Analysis: Statistical analysis was performed to compare the changes in glycemic parameters and the incidence of adverse events between the two groups.[13]
Experimental Workflow Diagram
Caption: Workflow for a comparative clinical trial of Berberine vs. Metformin.
Conclusion
The available evidence strongly indicates that berberine hydrochloride is a potent oral hypoglycemic agent with an efficacy comparable to metformin in improving glycemic control in individuals with insulin (B600854) resistance and type 2 diabetes.[3][13] Its primary mechanism of action, like metformin's, is centered on the activation of the AMPK signaling pathway.[2]
For drug development professionals, berberine presents an interesting profile. Its key advantages include a potentially better safety profile, with a lower incidence of gastrointestinal side effects, making it a candidate for patients intolerant to metformin.[13][14][15] Furthermore, the synergistic effect observed when berberine is combined with metformin suggests potential for novel combination therapies.[12] While metformin remains the well-established, low-cost, first-line therapy, berberine is a compelling natural compound that warrants further large-scale, long-term clinical investigation to fully elucidate its therapeutic potential in metabolic diseases.[1][3]
References
- 1. lifespire.ca [lifespire.ca]
- 2. Metformin and berberine, two versatile drugs in treatment of common metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 11. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
- 12. Berberine and Metformin in the Treatment of Type 2 Diabetes Mellitus: A Systemic Review and Meta-Analysis of Randomized Clinical Trials [scirp.org]
- 13. ijbcp.com [ijbcp.com]
- 14. ijbcp.com [ijbcp.com]
- 15. researchgate.net [researchgate.net]
- 16. health.clevelandclinic.org [health.clevelandclinic.org]
- 17. Berberine vs Metformin: Which is better for blood sugar control? | Diabetes [faynutrition.com]
- 18. A Clinical Trial to Assess the Efficacy and Tolerance of a Berberine-based Nutraceutical Formula to Aid Blood Sugar Regulation and Metabolism | Clinical Research Trial Listing [centerwatch.com]
- 19. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Biological Activity of Berberine Chloride
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo bioactivity is paramount for the successful translation of preclinical findings. This guide provides an objective comparison of the in vitro and in vivo biological activities of berberine (B55584) chloride, a well-studied isoquinoline (B145761) alkaloid, with a focus on its anticancer and antimicrobial properties. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways to bridge the gap between benchtop findings and whole-organism responses.
Berberine chloride has demonstrated a broad spectrum of pharmacological effects in laboratory settings. However, a significant disparity often exists between its potent in vitro effects and its in vivo efficacy, primarily attributed to its low oral bioavailability.[1][2] This guide aims to dissect this correlation by presenting quantitative data from various studies in a comparative format.
Anticancer Activity: A Tale of Two Environments
This compound has been extensively investigated for its cytotoxic effects against a multitude of cancer cell lines. In vitro assays consistently demonstrate its ability to inhibit cell proliferation and induce apoptosis. However, the concentrations required to achieve these effects in vitro are often significantly higher than the plasma concentrations achieved in vivo, underscoring the importance of understanding the compound's pharmacokinetic and pharmacodynamic properties.
Quantitative Comparison of In Vitro and In Vivo Anticancer Efficacy
The following tables summarize the in vitro cytotoxicity and corresponding in vivo anti-tumor effects of this compound in various cancer models.
| In Vitro Study | Cell Line | Assay | IC50 Value | Citation |
| Anticancer | B16 (Murine Melanoma) | Trypan Blue Exclusion | Cytotoxic effect observed at 1 µg/ml after 48h | [3] |
| Anticancer | H22 (Murine Hepatocarcinoma) | MTT Assay | 18.3 µg/ml | [2] |
| Anticancer | U87 (Human Glioblastoma) | MTT Assay | 42 µmol/L | [4] |
| Anticancer | U251 (Human Glioblastoma) | MTT Assay | 32 µmol/L | [4] |
| In Vivo Study | Animal Model | Tumor Type | Dosing Regimen | Outcome | Citation |
| Anticancer | C57BL/6 Mice | B16 Melanoma | 5 mg/kg and 10 mg/kg (intraperitoneal) | Significant reduction in tumor volume at day 16. Tumor mass reduced by 30.8% (5 mg/kg) and 36.6% (10 mg/kg).[3] | [3] |
| Anticancer | H22 solid tumor-bearing mice | H22 Hepatocarcinoma | 100 mg/kg (intragastric) | Tumor inhibition rate of 41.4% | [2] |
| Anticancer | Athymic Nude Mice | U87 Glioblastoma Xenograft | 50 mg/kg (oral gavage) for 28 days | Tumor weight significantly decreased (401.2 ± 71.5 mg vs. 860.7 ± 117.1 mg in vehicle group).[4] | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[5][6]
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8] The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Human cancer cells (e.g., 1 × 10⁶ U87 cells) are harvested, washed, and resuspended in a suitable medium like PBS.[4][5]
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[5]
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered, often via oral gavage or intraperitoneal injection, at a specified dose and frequency.[4][5]
-
Tumor Measurement: Tumor volume is measured periodically using calipers.[5]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[5]
Signaling Pathways in Anticancer Activity
Berberine exerts its anticancer effects by modulating multiple signaling pathways. A key mechanism is the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.
Antimicrobial Activity: From Petri Dish to Infection Models
This compound is well-documented for its in vitro antibacterial properties against a range of pathogens. However, the translation of these findings to in vivo infection models can be challenging due to factors like drug distribution and host-pathogen interactions.
Quantitative Comparison of In Vitro and In Vivo Antimicrobial Efficacy
The following tables compare the in vitro minimum inhibitory concentrations (MIC) of this compound against Escherichia coli with its efficacy in an in vivo infection model.
| In Vitro Study | Bacterial Strain | Assay | MIC Value (µg/mL) | Citation |
| Antibacterial | E. coli ATCC 11775 | Broth Microdilution | 1024 | [9] |
| Antibacterial | E. coli DSM 22312 | Broth Microdilution | 2048 | [9] |
| Antibacterial | E. coli CL1 (Clinical Isolate) | Broth Microdilution | 1024 | [9] |
| Antibacterial | E. coli CL2 (Clinical Isolate) | Broth Microdilution | 2048 | [9] |
| In Vivo Study | Animal Model | Bacterial Strain | Dosing | Outcome | Citation |
| Antibacterial | Galleria mellonella larvae | Uropathogenic E. coli (UPEC) | Co-incubation with 2x MIC | Significant reduction in mortality for all tested UPEC strains.[9] | [9] |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Berberine Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium.[9]
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the berberine dilution is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.[9]
In Vivo Galleria mellonella Infection Model
The greater wax moth larva, Galleria mellonella, is an alternative in vivo model for studying host-pathogen interactions and antimicrobial efficacy.
-
Infection: Larvae are injected with a standardized dose of pathogenic bacteria (e.g., UPEC).[9]
-
Treatment: A separate group of infected larvae is treated with this compound, either by co-injection or subsequent administration.
-
Observation: The survival of the larvae in each group is monitored over a period of time.
-
Endpoint Analysis: The efficacy of the treatment is determined by comparing the survival rates of the treated group to the untreated control group.[9]
Experimental Workflow for In Vitro-In Vivo Correlation
The process of correlating in vitro and in vivo data is a critical step in drug development.
Conclusion
The data presented in this guide highlight a critical consideration in the study of this compound: while it exhibits potent biological activity in vitro, its in vivo efficacy is often tempered by its pharmacokinetic profile. The significant difference between the effective concentrations in vitro and the achievable concentrations in vivo underscores the necessity for formulation strategies that can enhance its bioavailability. For researchers and drug developers, a thorough understanding of this in vitro-in vivo correlation is essential for designing meaningful preclinical studies and for the successful clinical translation of this compound as a therapeutic agent. Future investigations should continue to focus on bridging this gap through advanced drug delivery systems and comprehensive pharmacokinetic/pharmacodynamic modeling.
References
- 1. Antiproliferative activity of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Antitumor Efficacy of Berberine-solid Lipid Nanoparticles Against H22 Tumor | Atlantis Press [atlantis-press.com]
- 3. scispace.com [scispace.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assay [bio-protocol.org]
- 7. 2.2. MTT assay [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Berberine Concentrations Across Berberis Species for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of berberine (B55584) concentrations in various Berberis plants. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to support informed decisions in natural product research and development.
Data Summary: Berberine Content in Berberis Species
The concentration of berberine, a pharmacologically significant isoquinoline (B145761) alkaloid, varies considerably among different Berberis species, as well as in different parts of the plant. The following table summarizes findings from several studies, presenting berberine content as a percentage of dry weight (% w/w).
| Berberis Species | Plant Part | Berberine Content (% w/w) | Reference |
| B. aristata | Stem Bark | 3.18 | [1] |
| B. aristata | Stem Bark | 5.34 - 12.08 (location dependent) | |
| B. aristata | Root | 2.8 - 3.8 | [2] |
| B. aristata | Fruit | 0.033 | [3] |
| B. asiatica | Not Specified | 1.74 | [4] |
| B. asiatica | Root | 2.4 - 4.3 | [2] |
| B. jaeschkeana | Root/Stem Bark | up to 2.65 | [5] |
| B. lycium | Not Specified | 0.165 | [4] |
| B. lycium | Not Specified | 4.0 | [2] |
| B. pseudumbellata | Root/Stem Bark | up to 2.76 | [2] |
| B. tinctoria | Stem Bark | 1.46 | [1] |
| B. vulgaris | Root Bark | ~5 | [6] |
| B. vulgaris | Root (dry mass) | 2.44 | |
| B. ceylanica | Stem | 1.68 |
Note: Berberine content can be influenced by factors such as geographical location, altitude, season of harvest, and the specific extraction method used.[2][3]
Experimental Protocols
The quantification of berberine in Berberis species is predominantly achieved through High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies adapted from published studies.
Protocol 1: RP-HPLC for Berberis aristata and Berberis tinctoria
This method was developed for the determination of berberine in the stem bark of B. aristata and B. tinctoria.[1]
1. Sample Preparation (Extraction):
-
Shade-dry and grind the plant material (stem bark).
-
Extract 800 g of the powdered material with 2.5 L of methanol (B129727) by stirring at 50°C for 3 hours.
-
Repeat the extraction process twice.
-
Pool the extracts and concentrate them under a vacuum to obtain the dried extract.[1]
-
Accurately weigh 100 mg of the plant extract and dissolve it in a 100 mL volumetric flask with methanol.
-
Filter the solution through a 0.45-μm membrane filter before injection.[1]
2. Chromatographic Conditions:
-
Instrument: HPLC system with a photodiode array (PDA) detector.[1]
-
Column: Unisphere C18, 5 µm, 4.6 × 150 mm.[1]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 350 nm.[1]
3. Standard Preparation and Calibration:
-
Prepare a stock solution of berberine working standard (purity >99.8%) in methanol (e.g., 0.5 mg/mL).
-
Create a series of standard solutions with concentrations ranging from 0.2 to 150 µg/mL by diluting the stock solution with methanol.
-
Generate a calibration curve by plotting the integrated peak area against the concentration of the standard solutions.[1]
Protocol 2: RP-HPLC for Berberis aristata Fruits
This gradient method is suitable for quantifying berberine in the fruits of B. aristata.[3]
1. Sample Preparation (Extraction):
-
Dry fresh fruits at 40°C for 3 hours in a hot-air oven and then crush them.
-
Macerate 1.0 g of the crushed sample in 50 mL of methanol overnight.
-
Heat the mixture under reflux for 30 minutes on a water bath.
-
Filter the extract and wash the residue with fresh methanol.
-
Combine the filtrate and washings and evaporate to dryness using a rotary evaporator.
-
Reconstitute the residue with 25 mL of HPLC-grade methanol and filter through a 0.22-μm syringe filter before analysis.[3]
2. Chromatographic Conditions:
-
Column: C18.[3]
-
Mobile Phase: Gradient elution using 0.05% aqueous orthophosphoric acid (Solvent A) and acetonitrile (Solvent B). The gradient program is as follows: 10-80% B.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 266 nm.[3]
3. Standard Preparation and Calibration:
-
Prepare a stock solution of berberine hydrochloride (1000 µg/mL) in methanol.
-
Prepare a series of standard solutions with concentrations ranging from 5 to 500 µg/mL by diluting the stock solution.
-
Construct a calibration curve by plotting peak area against concentration.[3]
Visualizations
Berberine Biosynthetic Pathway
The biosynthesis of berberine is a complex process involving several enzymatic steps, starting from the amino acid L-tyrosine.[4] The pathway leads to the formation of the protoberberine scaffold, which is characteristic of berberine.
Caption: Simplified biosynthetic pathway of berberine from L-tyrosine.
Experimental Workflow for Berberine Quantification
The following diagram illustrates the general workflow for the extraction and quantification of berberine from Berberis plant material using HPLC.
Caption: General experimental workflow for berberine quantification.
References
A Comparative Analysis of Berberine Chloride and Other Natural Alkaloids for Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural alkaloids, a diverse group of secondary metabolites from plants, have long been recognized for their medicinal properties, including potent antimicrobial activity. Among these, berberine (B55584), an isoquinoline (B145761) quaternary alkaloid, has garnered significant attention. This guide provides an objective comparison of the antimicrobial efficacy of berberine chloride against other prominent natural alkaloids, supported by experimental data, detailed methodologies, and mechanistic insights.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial activity of an agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other selected natural alkaloids against various bacterial strains as reported in peer-reviewed literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 32 - 256 | [1][2] |
| Staphylococcus epidermidis | 32 - 128 | [3] |
| Staphylococcus haemolyticus | 256 | [3] |
| Streptococcus agalactiae | 78 | [4] |
| Salmonella typhimurium | 3.12 | [5] |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Various Natural Alkaloids
| Alkaloid | Bacterial Strain | MIC (µg/mL) | Reference |
| Berberine | Staphylococcus aureus | 6.25 | [5] |
| Salmonella typhimurium | 3.12 | [5] | |
| Palmatine (B190311) | Escherichia coli | - | [6] |
| Coptisine (B600270) | Escherichia coli | - | [6] |
| Jatrorrhizine | Escherichia coli | - | [6] |
| Sanguinarine (B192314) | Staphylococcus aureus | 1.9 - 6.25 | [5][7] |
| Oral Plaque Bacteria | 1 - 32 | [8] | |
| Chelerythrine (B190780) | Pseudomonas aeruginosa | 1.9 | [5] |
| Streptococcus agalactiae | 256 | [9] | |
| Staphylococcus aureus (MRSA) | 156 | [10] | |
| Voacafricine B | Staphylococcus aureus | 3.12 | [5] |
| Salmonella typhimurium | 0.78 | [5] |
Note: A direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions.
One study directly compared the activity of alkaloids from Coptis chinensis and found the order of antibacterial activity to be berberine > coptisine > palmatine > epiberberine (B150115) > jatrorrhizine.[6]
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Agar Well Diffusion Method.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the alkaloid is prepared in a suitable solvent. Serial twofold dilutions of the stock solution are then made in a liquid growth medium, typically Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.[11]
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture (18-24 hours old). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12] This suspension is then further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted alkaloid, is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.[11] The plate is then incubated at 37°C for 18-24 hours.[12][13]
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11]
Agar Well Diffusion Method
This method is used to assess the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition.[14]
-
Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method. The surface of a Mueller-Hinton Agar (MHA) plate is then uniformly inoculated with the bacterial suspension using a sterile cotton swab.[15]
-
Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume (e.g., 50 µL) of the alkaloid solution at a specific concentration is added to each well.[12][15]
-
Incubation: The plates are incubated at 37°C for 24 hours.[12]
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the well into the agar, inhibiting the growth of the surrounding bacteria. The diameter of the clear zone of inhibition around each well is measured in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacterium to the agent.[14]
Mechanisms of Antimicrobial Action and Associated Signaling Pathways
The antimicrobial efficacy of berberine and other alkaloids stems from their ability to interfere with essential cellular processes in bacteria.
This compound: A Multi-Targeted Approach
Berberine exerts its antimicrobial effects through several mechanisms:
-
Disruption of Cell Wall and Membrane Integrity: Berberine can damage the bacterial cell wall and membrane, leading to the leakage of intracellular components and ultimately cell death.[1]
-
Inhibition of Protein and Nucleic Acid Synthesis: It has been shown to interfere with the synthesis of proteins and DNA, crucial processes for bacterial survival and replication.[4]
-
Inhibition of Cell Division: Berberine can inhibit the formation of the Z-ring, a critical structure for bacterial cell division, by targeting the FtsZ protein.[16]
-
Modulation of Host Innate Immunity: Recent studies suggest that berberine can enhance the host's innate immune response to infection through the activation of the p38 MAPK signaling pathway.[17][18]
Sanguinarine and Chelerythrine: Potent Membrane Disruptors
Sanguinarine and chelerythrine, both benzophenanthridine alkaloids, share a primary mechanism of action with berberine: the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis.[4][10][19] Additionally, these alkaloids can induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and further cellular damage.[9][19]
Experimental Workflow
The general workflow for evaluating the antimicrobial activity of natural alkaloids is a systematic process that moves from initial screening to the determination of specific activity metrics.
Conclusion
This compound demonstrates broad-spectrum antimicrobial activity against a range of bacteria, including drug-resistant strains. Its multi-targeted mechanism of action, encompassing the disruption of cellular integrity, inhibition of essential biosynthetic pathways, and modulation of the host immune response, makes it a compelling candidate for further drug development. While other natural alkaloids such as sanguinarine and chelerythrine also exhibit potent antimicrobial properties, often through similar membrane-disrupting mechanisms, the extensive research on berberine provides a solid foundation for its potential clinical applications. The comparative data presented herein serves as a valuable resource for researchers and drug development professionals in the ongoing search for effective solutions to combat antimicrobial resistance.
References
- 1. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]
- 5. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. botanyjournals.com [botanyjournals.com]
- 15. scielo.br [scielo.br]
- 16. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy: Berberine Chloride and Conventional Antibiotics - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the combination of natural compounds with conventional antibiotics has emerged as a promising approach to enhance antimicrobial efficacy and combat resistance. This guide provides a comprehensive comparison of the performance of berberine (B55584) chloride, an isoquinoline (B145761) quaternary alkaloid, in combination with various classes of antibiotics. The synergistic effects, underlying mechanisms, and supporting experimental data are presented to inform future research and drug development endeavors.
Synergistic Activity of Berberine with Conventional Antibiotics
Berberine has demonstrated significant synergistic or additive effects when combined with a range of antibiotics against numerous bacterial pathogens, including notoriously resistant strains. This synergy often results in a marked reduction in the Minimum Inhibitory Concentration (MIC) of the conventional antibiotic, effectively resensitizing resistant bacteria.[1][2]
Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from various studies, highlighting the reduction in antibiotic MICs and the Fractional Inhibitory Concentration Index (FICI), a measure of synergistic interaction. An FICI of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Effects of Berberine with β-Lactam Antibiotics
| Bacterial Strain | Antibiotic | Berberine Concentration | Fold Reduction in MIC of Antibiotic | FICI | Reference |
| Multidrug-Resistant P. aeruginosa | Imipenem | 128 µg/mL (1/4 MIC) | 8-fold | 0.375 | [1][2] |
| Methicillin-Resistant S. aureus (MRSA) | Ampicillin | - | 8-fold | 0.625 (Additive) | [3] |
| Multidrug-Resistant S. epidermidis | Penicillin | - | 4 to 16-fold | Synergistic | [4] |
| Multidrug-Resistant S. epidermidis | Amoxicillin | - | 4 to 16-fold | Synergistic | [4] |
| Coagulase-Negative Staphylococci | Cefoxitin | 1/4 MIC | Significant Increase in Inhibition Zone | Synergistic | [5][6] |
Table 2: Synergistic Effects of Berberine with Quinolone Antibiotics
| Bacterial Strain | Antibiotic | Berberine Concentration | Fold Reduction in MIC of Antibiotic | FICI | Reference |
| Quinolone-Resistant S. aureus | Ciprofloxacin | - | 2-fold | - | [7] |
| Multidrug-Resistant K. pneumoniae | Ciprofloxacin | - | 50-75% reduction in concentration | Synergistic (15%), Additive (80%) | [3] |
| Multidrug-Resistant Salmonella | Ciprofloxacin | - | 4-fold | 0.75 (Additive) | [8] |
| Multidrug-Resistant A. baumannii | Ciprofloxacin | - | 32-fold | <0.5 | [9] |
| P. aeruginosa PAO1 | Ciprofloxacin | - | - | ≤ 0.5 | [10] |
Table 3: Synergistic Effects of Berberine with Aminoglycoside Antibiotics
| Bacterial Strain | Antibiotic | Berberine Concentration | Fold Reduction in MIC of Antibiotic | FICI | Reference |
| Multidrug-Resistant P. aeruginosa | Amikacin, Gentamicin, Tobramycin | 250 µg/mL | 2 to 8-fold | - | [11] |
| Multidrug-Resistant P. aeruginosa | Amikacin, Arbekacin, Gentamicin, Tobramycin | - | 2 to 8-fold | - | [1] |
| Methicillin-Resistant S. aureus (MRSA) | Tobramycin | 64 µg/mL | - | ≤ 0.5 | [11] |
Table 4: Synergistic Effects of Berberine with Macrolide and Other Antibiotics
| Bacterial Strain | Antibiotic | Berberine Concentration | Fold Reduction in MIC of Antibiotic | FICI | Reference |
| Multidrug-Resistant P. aeruginosa | Azithromycin | 128 µg/mL | 4 to 16-fold | 0.13 - 0.5 | [1][2] |
| Coagulase-Negative Staphylococci | Erythromycin | 1/4 MIC | Significant Increase in Inhibition Zone | Synergistic | [5][6] |
| Coagulase-Negative Staphylococci | Linezolid | 1/4 MIC | Significant Increase in Inhibition Zone | Synergistic | [5][6] |
| Multidrug-Resistant A. baumannii | Meropenem | - | 64-fold | <0.5 | [9] |
| Multidrug-Resistant A. baumannii | Sulbactam | - | 16-fold | <0.5 | [9] |
| Multidrug-Resistant S. epidermidis | Lincomycin | - | 4 to 16-fold | Synergistic | [4] |
Mechanisms of Synergistic Action
The enhanced antimicrobial effect of berberine-antibiotic combinations stems from multiple mechanisms of action. The two most prominent mechanisms are the inhibition of bacterial efflux pumps and the disruption of biofilm formation.
Inhibition of Bacterial Efflux Pumps
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. Berberine can act as an efflux pump inhibitor (EPI), restoring the effectiveness of antibiotics that are substrates for these pumps.[7][9]
There are two primary ways berberine inhibits efflux pumps:
-
Competitive Inhibition: Berberine itself can be a substrate for certain efflux pumps. By competing with the antibiotic for binding and transport, it effectively reduces the efflux of the co-administered antibiotic.[12] This has been observed in Acinetobacter baumannii where berberine upregulates the expression of the AdeABC efflux pump, suggesting it acts as a competitive substrate.[1][9]
-
Downregulation of Efflux Pump Genes: Berberine has been shown to downregulate the expression of genes encoding efflux pump components. For example, in Pseudomonas aeruginosa, berberine significantly reduces the expression of the MexXY multidrug efflux system.[12] In quinolone-resistant Staphylococcus aureus, berberine downregulates the expression of the norA and norC efflux pump genes.[13]
Disruption of Biofilm Formation and Quorum Sensing
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which provides protection against antibiotics and the host immune system. Berberine has been shown to inhibit biofilm formation in various bacteria, including Pseudomonas aeruginosa and Salmonella Typhimurium.[11]
This anti-biofilm activity is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. In P. aeruginosa, berberine interferes with the Las and Rhl QS systems by interacting with the signal receptors LasR and RhlR.[5] This leads to a reduction in the production of QS signaling molecules and the downregulation of genes essential for biofilm development.[14]
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of berberine-antibiotic synergy are provided below.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of berberine chloride and the selected antibiotic in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions for both agents. Typically, the antibiotic is serially diluted along the x-axis, and berberine is serially diluted along the y-axis.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial activity of single and combined agents over time.
Protocol:
-
Bacterial Culture: Grow a bacterial culture to the logarithmic phase.
-
Inoculum Preparation: Dilute the culture to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
Drug Exposure: Add the antibiotic, berberine, or their combination at desired concentrations (often based on MIC values) to separate flasks containing the bacterial suspension. A growth control without any antimicrobial agent is also included.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Protocol:
-
Bacterial Suspension: Prepare a standardized bacterial suspension in a suitable growth medium.
-
Plate Setup: Add the bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. Add different concentrations of berberine, the antibiotic, or their combination to the wells.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).
-
Fixation: Fix the remaining biofilm with methanol (B129727) for 15-20 minutes.
-
Staining: Stain the biofilms with a 0.1% crystal violet solution for 10-15 minutes.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-590 nm. A lower absorbance in the treated wells compared to the control indicates biofilm inhibition.
Conclusion and Future Perspectives
The combination of this compound with conventional antibiotics represents a viable strategy to enhance antimicrobial efficacy, overcome resistance, and reduce the required therapeutic doses of antibiotics, potentially minimizing side effects. The primary mechanisms of synergy, including efflux pump inhibition and biofilm disruption, are well-supported by experimental data.
While in vitro studies have demonstrated significant promise, further in vivo investigations and clinical trials are necessary to validate the therapeutic potential of these combination therapies. Additionally, research into optimizing drug ratios, delivery systems, and understanding the potential for toxicity or adverse drug interactions is crucial for the successful clinical translation of this approach. The continued exploration of natural compounds like berberine as antibiotic adjuvants holds great potential in the ongoing battle against antimicrobial resistance. It is important to note that concomitant use of berberine with macrolides may require close monitoring due to potential cardiac toxicity.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiation and Mechanism of Berberine as an Antibiotic Adjuvant Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm-mediated resistance to berberine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Efficacy of Ciprofloxacin and Tobramycin against Staphylococcus aureus When Combined with Corydalis Tuber and Berberine through Efflux Pump Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibitory Effect of Two Traditional Chinese Medicine Monomers, Berberine and Matrine, on the Quorum Sensing System of Antimicrobial-Resistant Escherichia coli [frontiersin.org]
- 10. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Berberine Chloride: A Guide for Laboratory Professionals
The proper disposal of Berberine chloride is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated contaminated materials.
The fundamental principle governing chemical disposal is that waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with all applicable federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol
1. Waste Characterization and Classification: The first and most crucial step is to determine if the this compound waste is classified as hazardous.[1]
-
Regulatory Consultation: Refer to the US EPA guidelines listed in 40 CFR 261.3 to determine if the waste meets the criteria for hazardous waste.[1]
-
State and Local Regulations: In addition to federal guidelines, consult state and local hazardous waste regulations to ensure complete and accurate classification, as requirements can vary.[1]
2. Proper Segregation and Collection:
-
Dedicated Waste Stream: Collect this compound waste in a designated, properly labeled container. Do not mix it with other waste streams to avoid unintended chemical reactions.
-
Solid Waste: For solid powder, carefully sweep or vacuum the material into a suitable, closed container for disposal.[1][2] Avoid generating dust during this process. If necessary, dampen the solid with water to prevent it from becoming airborne.[3]
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (if applicable) and the specific contents (e.g., "this compound Waste").
-
Condition: Ensure containers are in good condition, compatible with the chemical, and are kept tightly closed except when adding waste.[1][4][2]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
4. Disposal Pathway:
-
Approved Disposal Facility: The standard and required method for disposal is to transfer the waste to a licensed chemical waste disposal company or an approved waste disposal plant.[1][6]
-
Incineration: Controlled incineration with flue gas scrubbing may be a suitable disposal method employed by licensed facilities.[6]
-
Environmental Protection: Under no circumstances should this compound or its solutions be discharged into drains, sewers, waterways, or the soil.[1][2][6][7]
5. Handling Contaminated Materials and Packaging:
-
Spill Cleanup: Materials used for cleaning up spills, such as absorbents and contaminated PPE, must be treated as hazardous waste and placed in the designated waste container.[3][8]
-
Empty Containers: Do not reuse empty containers.[1] Contaminated packaging should be handled in the same manner as the substance itself.[7] Alternatively, containers can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning where regulations permit.[6]
Safety and Regulatory Summary
The following tables summarize key safety precautions and the regulatory framework for this compound disposal.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Precaution | Specification |
| Eye/Face Protection | Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4][2] |
| Respiratory Protection | Use only in a well-ventilated area.[1][9] If dust is generated, a NIOSH-approved respirator may be necessary. |
| Hygiene Practices | Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in areas where the chemical is used.[1] |
Table 2: Regulatory and Disposal Framework
| Aspect | Guideline |
| Hazard Classification | US EPA guidelines in 40 CFR 261.3 are the primary reference for determining if the waste is hazardous.[1] |
| Governing Bodies | Disposal must comply with all federal, state, and local environmental regulations.[1][3] |
| Prohibited Actions | Do not let the product enter drains, waterways, or soil.[1][2][7] Do not reuse empty containers.[1] |
| Primary Disposal Route | Transfer to a licensed hazardous waste contractor or an approved waste disposal plant.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. times-bio.com [times-bio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. Regulations on Management of Laboratories - VinUni Policy [policy.vinuni.edu.vn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling Berberine Chloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Berberine chloride.
Hazard Identification and Personal Protective Equipment
This compound should be handled as a hazardous substance. While some safety data sheets (SDS) classify it as non-hazardous, others indicate that it can cause skin, eye, and respiratory irritation. Therefore, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Skin Protection: A laboratory coat should be worn.
-
Hand Protection: Nitrile rubber gloves are recommended. A thickness of at least 0.11 mm can provide a breakthrough time of over 480 minutes. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness) |
| Skin Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
-
Weighing and Aliquoting:
-
Handle the solid form of this compound in a well-ventilated area, such as a fume hood, to minimize inhalation of any dust.
-
Use a dedicated spatula and weighing paper.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and then water.
-
Dispose of all contaminated disposable materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Neutralize (if applicable): For acidic or basic solutions of this compound, neutralize with an appropriate agent.
-
Collect: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste as outlined in the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid this compound Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
This is to be disposed of as chemical waste through a licensed hazardous waste disposal service.
-
-
Contaminated Labware (Gloves, Pipette Tips, etc.):
-
Collect all disposable items that have come into contact with this compound in a designated, labeled hazardous waste bag or container.
-
Dispose of this container through your institution's chemical waste program.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled, and sealed waste container.
-
The container should be appropriate for the solvent used.
-
Do not pour this compound solutions down the drain.
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
-
Quantitative Data
The following table summarizes available quantitative data for this compound. Occupational exposure limits have not been established.
| Data Point | Value | Reference |
| LD50 (Oral, Rat) | >15 g/kg | [1] |
| LD50 (Oral, Mouse) | >29,586 mg/kg | [1] |
| Nitrile Glove Breakthrough | >480 minutes (>0.11 mm thickness) |
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
